ANGELICA ACUTILOBA ROOT EXTRACT
Description
Properties
CAS No. |
164288-49-7 |
|---|---|
Molecular Formula |
C16H21N5O3S.C4H4O4 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Phytochemical Profiling of Angelica acutiloba Root Extract Using Liquid Chromatography-Mass Spectrometry (LC-MS)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Angelica acutiloba (Siebold & Zucc.) Kitag., a perennial herb belonging to the Apiaceae family, is a cornerstone of traditional medicine in Japan (as Danggui) and is also utilized in China and Korea.[1] Its roots are known to contain a rich diversity of bioactive compounds, including phthalides, phenylpropanoids, coumarins, flavonoids, and polysaccharides, which contribute to its wide range of pharmacological effects such as anti-inflammatory, analgesic, anti-tumor, and immunoregulatory activities.[2][3] This guide provides an in-depth technical overview of the methodologies for phytochemical profiling of A. acutiloba root extract using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique for the separation, identification, and quantification of complex chemical constituents.[4][5]
Experimental Protocols
A robust and reproducible experimental protocol is critical for the accurate phytochemical profiling of botanical extracts. The following sections detail the key steps from sample preparation to data analysis, based on established methodologies.
Sample Preparation: Solvent Extraction
The objective of sample preparation is to efficiently extract the target phytochemicals from the raw plant material while minimizing the extraction of interfering substances. Ultrasonic-assisted solvent extraction is a widely used and effective method.
Protocol:
-
Grinding and Sieving: Dry the Angelica acutiloba roots at room temperature in a shaded area.[6] Once dried, powder the roots to a homogeneous size using a mill and pass the powder through a 45- or 60-mesh sieve.[7][8]
-
Extraction: Accurately weigh approximately 0.1 g to 1.0 g of the dried powder.[7][8] Add 10 mL of methanol (B129727) to the powder in a suitable vessel.[7][8] While methanol is a common choice, other solvents like 50% ethanol (B145695) may also be used.[7]
-
Ultrasonication: Place the vessel in an ultrasonic water bath and sonicate for 40-60 minutes at a controlled temperature, for example, 50°C.[7][8]
-
Filtration and Concentration: After sonication, cool the mixture to room temperature. Filter the resulting solution through a 0.22 µm or 0.45 µm membrane filter to remove particulate matter.[7][8] For quantitative analysis, it may be necessary to combine multiple extraction filtrates and concentrate them to a precise volume under a stream of nitrogen gas.[7]
-
Injection: The final filtered aliquot is then injected into the LC-MS/MS system for analysis.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The separation and detection of phytochemicals are performed using a high-performance liquid chromatograph coupled to a mass spectrometer.
Typical LC-MS/MS Parameters:
-
LC System: Nexera model Shimadzu HPLC or equivalent.[6]
-
Column: A reversed-phase C18 column is commonly employed for separation (e.g., Phenomenex Gemini 5 µm C18, 150 x 4.6 mm).[6][7][9]
-
Mobile Phase: A gradient elution using two solvents is typical.
-
Gradient Elution Example: A typical gradient might start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B over 20-30 minutes to elute compounds with increasing hydrophobicity.[6]
-
Column Temperature: Maintained at a constant temperature, typically between 30°C and 40°C.[6][7][9]
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) such as a quadrupole time-of-flight (QTOF) or a triple quadrupole system.[4][8]
-
Ionization: Electrospray ionization (ESI) is commonly used and can be operated in either positive or negative ion mode, depending on the target analytes.
-
Data Acquisition: Data is acquired in full scan mode to get an overview of all ions and in product ion scan (MS/MS) mode to obtain fragmentation patterns for structural elucidation and quantification.
Data Presentation: Phytochemical Profile
LC-MS analysis of Angelica acutiloba root extract reveals a complex mixture of compounds from various chemical classes. The table below summarizes some of the key phytochemicals identified in the literature. Quantitative values can vary significantly based on factors like the plant's origin, cultivation conditions, and extraction methodology.[10][11]
| Compound Class | Identified Compounds |
| Phthalides | Ligustilide, Butylidenephthalide[3][7][12] |
| Phenolic Acids | Chlorogenic Acid, Ferulic Acid[7][9][12] |
| Coumarins | Scopoletin, Xanthotoxin[3][7][9] |
| Flavonoids | Isoquercitrin, Kaempferol derivatives[2][3][12] |
| Terpenoids | Camphene, Limonene, Alpha-Pinene, Angeliterpene A & B[2][3] |
| Lignans | Angelignan A[3] |
| Fatty Acids / Lipids | Stearic Acid, Linoleic Acid[2][13] |
| Amino Acids | Proline, Alanine, Glycine, Serine, Threonine[11][14] |
| Organic Acids | Malic Acid, Citric Acid, Fumaric Acid, Succinic Acid[11][14] |
| Sugars | Fructose, Glucose[11][14] |
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex processes and relationships. The following have been generated using Graphviz (DOT language) according to the specified requirements.
Caption: Experimental workflow for LC-MS based phytochemical profiling.
Certain bioactive compounds in Angelica acutiloba have demonstrated anti-inflammatory properties, partly through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[12] This pathway is a central regulator of inflammatory responses.
Caption: Inhibition of the NF-κB inflammatory pathway by A. acutiloba.
References
- 1. Quantitative analysis of marker compounds in Angelica gigas, Angelica sinensis, and Angelica acutiloba by HPLC/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Network medicine framework identified drug-repurposing opportunities of pharmaco-active compounds of Angelica acutiloba (Siebold & Zucc.) Kitag. for skin aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. europeanreview.org [europeanreview.org]
- 7. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 8. scispace.com [scispace.com]
- 9. Simultaneous quantitative analysis of five components in Angelica sinensis and Angelica acutiloba acclimatized growing in vietnam by high-performance liquid chromatography with photodiode array detector [wfcms.org]
- 10. Metabolic profiling of Angelica acutiloba roots utilizing gas chromatography-time-of-flight-mass spectrometry for quality assessment based on cultivation area and cultivar via multivariate pattern recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Bioactivity Screening of Angelica acutiloba Root Fractions for Antioxidant Potential: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data associated with the bioactivity screening of Angelica acutiloba root fractions for their antioxidant potential. Angelica acutiloba, a plant with a rich history in traditional medicine, is a promising source of natural antioxidants. This document outlines detailed experimental protocols for the fractionation of A. acutiloba root and the subsequent evaluation of the antioxidant activity of these fractions using established in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization, and Ferric Reducing Antioxidant Power (FRAP). Furthermore, this guide summarizes key quantitative data from various studies, presenting them in structured tables for comparative analysis. Visual representations of the experimental workflow and the underlying molecular signaling pathways are provided using Graphviz (DOT language) to facilitate a deeper understanding of the scientific processes and mechanisms of action.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the body's ability to counteract their harmful effects through antioxidant defense mechanisms leads to oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous chronic and degenerative diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Natural products, particularly medicinal plants, are a rich source of antioxidant compounds that can mitigate oxidative stress.
Angelica acutiloba Kitagawa, a member of the Apiaceae family, has been used for centuries in traditional medicine, particularly in East Asia, for its therapeutic properties.[1] The root of A. acutiloba is known to contain a variety of bioactive compounds, including phenolic acids, flavonoids, and polysaccharides, which are believed to contribute to its medicinal effects, including its antioxidant activity.[2]
Bioactivity-guided fractionation is a systematic approach used to identify active compounds in a complex mixture, such as a plant extract.[3][4] This process involves the separation of the crude extract into various fractions based on the polarity of the solvents used. Each fraction is then screened for a specific biological activity, in this case, antioxidant potential. This allows researchers to pinpoint the fraction with the highest activity and subsequently isolate and identify the responsible bioactive compounds.
This guide will focus on the practical aspects of screening Angelica acutiloba root fractions for antioxidant potential, providing detailed protocols and a summary of available quantitative data to aid researchers in this field.
Data Presentation: Antioxidant Activity of Angelica acutiloba Root Fractions
The following tables summarize the quantitative data on the antioxidant activity of various extracts and fractions of Angelica acutiloba root from different studies. It is important to note that direct comparison between studies may be limited due to variations in extraction methods, solvents, and assay conditions.
Table 1: Total Phenolic and Flavonoid Content of Angelica acutiloba Root Extracts
| Extract Type | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g or RE/g extract) | Reference |
| Water Extract | 25.57 | 10.57 (mg RE/g) | [5] |
| Ethanol (B145695) Extract | 28.19 | 28.08 (mg RE/g) | [5] |
| 80% Ethanol Extract | - | - | [6] |
| Ethanol Extract (AAEE) | 28.6 | 12.6 (mg/g) | [2] |
*GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; RE: Rutin Equivalents.
Table 2: Radical Scavenging Activity of Angelica acutiloba Root Extracts and Fractions
| Extract/Fraction | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) | Other Antioxidant Data | Reference |
| Water Extract | 83.93 ± 5.90 | 73.46 ± 0.69 | - | [5] |
| Ethanol Extract | 69.48 ± 1.57 | 40.72 ± 0.67 | - | [5] |
| 80% Ethanol Extract | - | - | - | [6] |
| n-Hexane Fraction | Highest Activity* | - | - | [6] |
| Chloroform Fraction | - | - | - | [6] |
| Ethyl Acetate (B1210297) Fraction | - | - | - | [6] |
| n-Butanol Fraction | - | - | - | [6] |
| Water Fraction | - | - | - | [6] |
| Ethanol Extract (AAEE) | - | - | Electron donating ability: 74.7% at 1000 µg/mL; ABTS radical scavenging: 62.5% at 1000 µg/mL; SOD-like activity: 43.7% at 1000 µg/mL | [2] |
*The study reported the n-hexane fraction as having the highest DPPH radical scavenging activity among the tested fractions, but did not provide a specific IC₅₀ value.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the bioactivity screening of Angelica acutiloba root fractions for antioxidant potential.
Preparation and Fractionation of Angelica acutiloba Root Extract
Objective: To prepare a crude extract from Angelica acutiloba root and fractionate it using solvents of varying polarity.
Materials:
-
Dried Angelica acutiloba root powder
-
80% Ethanol (or other suitable solvent like methanol)
-
n-Hexane
-
Ethyl acetate
-
n-Butanol
-
Distilled water
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Protocol:
-
Extraction:
-
Macerate the dried Angelica acutiloba root powder in 80% ethanol at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.
-
Filter the mixture through filter paper to separate the extract from the solid residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.
-
-
Fractionation:
-
Suspend the crude ethanol extract in distilled water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform liquid-liquid partitioning successively with solvents of increasing polarity:
-
Add an equal volume of n-hexane to the separatory funnel. Shake vigorously and allow the layers to separate. Collect the upper n-hexane layer. Repeat this step three times. Combine the n-hexane fractions and concentrate to dryness.
-
To the remaining aqueous layer, add an equal volume of ethyl acetate. Shake, allow to separate, and collect the upper ethyl acetate layer. Repeat three times, combine the fractions, and concentrate.
-
Next, add an equal volume of n-butanol to the remaining aqueous layer. Shake, allow to separate, and collect the upper n-butanol layer. Repeat three times, combine the fractions, and concentrate.
-
The remaining aqueous layer is the water fraction, which should also be concentrated.
-
-
Dry all the resulting fractions (n-hexane, ethyl acetate, n-butanol, and water) completely and store at -20°C until further analysis.
-
DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of the Angelica acutiloba root fractions by measuring their ability to quench the stable DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Angelica acutiloba root fractions
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the dried fractions and the positive control in methanol.
-
Create a series of dilutions for each fraction and the positive control.
-
In a 96-well microplate, add 100 µL of each dilution to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as the blank. A control is prepared with 100 µL of methanol and 100 µL of the DPPH solution.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
Objective: To measure the ability of the Angelica acutiloba root fractions to scavenge the ABTS radical cation.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Angelica acutiloba root fractions
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and serial dilutions of the fractions and the positive control.
-
In a 96-well microplate, add 20 µL of each dilution to the wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS radical scavenging activity and the IC₅₀ value as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
Objective: To determine the ability of the Angelica acutiloba root fractions to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
10 mM 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl
-
20 mM Ferric chloride (FeCl₃) solution
-
Angelica acutiloba root fractions
-
Positive control (e.g., Ferrous sulfate (B86663) or Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare stock solutions and serial dilutions of the fractions and the positive control.
-
In a 96-well microplate, add 20 µL of each dilution to the wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Create a standard curve using a known concentration of ferrous sulfate or Trolox.
-
Express the FRAP values as µM Fe(II) equivalents or Trolox equivalents per gram of the fraction.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the bioactivity screening of Angelica acutiloba root fractions for antioxidant potential.
Caption: Experimental workflow for antioxidant screening of A. acutiloba root.
Signaling Pathway: Nrf2-Mediated Antioxidant Response
The antioxidant effects of many natural products, including compounds found in Angelica species, are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators from Angelica acutiloba, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Caption: Nrf2-mediated antioxidant response pathway.
Conclusion
This technical guide provides a framework for the bioactivity-guided fractionation and antioxidant screening of Angelica acutiloba root. The detailed protocols for extraction, fractionation, and antioxidant assays (DPPH, ABTS, and FRAP) offer a practical resource for researchers. The compiled quantitative data, while highlighting the antioxidant potential of A. acutiloba root, also underscores the need for more comprehensive studies that systematically compare the activity of different fractions. The visualization of the experimental workflow and the Nrf2 signaling pathway aims to provide a clear conceptual understanding of the processes involved. Further research focusing on the isolation and identification of the active antioxidant compounds from the most potent fractions of Angelica acutiloba root is warranted to fully elucidate its therapeutic potential and to develop novel, natural- PAbased antioxidant agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimation of Phytochemical Content and Antioxidant Activity of Some Selected Traditional Indian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
Identification of Novel Compounds in Angelica acutiloba Root via NMR Spectroscopy: An In-depth Technical Guide
Introduction
Angelica acutiloba, commonly known as Japanese Angelica, is a perennial herb whose root is extensively used in traditional medicine for its therapeutic properties, including anti-inflammatory, analgesic, and antitumor effects.[1] The medicinal efficacy of A. acutiloba is attributed to its rich and diverse chemical composition, which includes volatile oils, phthalides, polysaccharides, and flavonoids.[1] The identification and structural elucidation of novel bioactive compounds from this plant are crucial for new drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structure determination of natural products.[2][3] This technical guide provides a comprehensive overview of the methodologies for identifying novel compounds in A. acutiloba root using NMR spectroscopy, from sample preparation to data analysis and structure elucidation.
Section 1: Experimental Protocols
A systematic workflow is essential for the successful isolation and identification of novel compounds. This section details the key experimental procedures.
The initial step involves the extraction of chemical constituents from the dried root material, followed by fractionation to isolate individual compounds.
Protocol:
-
Plant Material Preparation:
-
Obtain dried roots of Angelica acutiloba.
-
Grind the dried roots into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
-
-
Solvent Extraction:
-
Macerate the powdered root material (e.g., 1 kg) with an appropriate solvent, such as 96% (v/v) ethanol (B145695) or n-butanol, at room temperature for an extended period (e.g., 72 hours), with periodic agitation.[4]
-
Filter the mixture and collect the supernatant. Repeat the extraction process with fresh solvent (e.g., three times) to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Fractionation using Column Chromatography:
-
Subject the crude extract to column chromatography over a suitable stationary phase (e.g., silica (B1680970) gel or reversed-phase C18).
-
Elute the column with a gradient of solvents of increasing polarity. For instance, a common solvent system is a step gradient of n-hexane, dichloromethane, and methanol.[4]
-
Collect the eluate in fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
-
Further Purification:
-
Subject the combined fractions to further purification steps, such as preparative High-Performance Liquid Chromatography (Prep-HPLC), to isolate pure compounds.[4]
-
Evaporate the solvent from the purified fractions to yield the isolated compounds.
-
References
- 1. Network medicine framework identified drug-repurposing opportunities of pharmaco-active compounds of Angelica acutiloba (Siebold & Zucc.) Kitag. for skin aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. sites.bu.edu [sites.bu.edu]
- 4. Integrated standardization concept for Angelica botanicals using quantitative NMR - PMC [pmc.ncbi.nlm.nih.gov]
ethnopharmacological review of Angelica acutiloba in traditional Japanese medicine
An Ethnopharmacological Review of Angelica acutiloba in Traditional Japanese Medicine
Introduction
Angelica acutiloba, known in Japan as Tōki (当帰), is a perennial herb belonging to the Apiaceae family.[1][2] Predominantly found in Japan, it is a cornerstone of traditional Japanese (Kampo) medicine, where its root is highly valued for its therapeutic properties.[1][3][4] Historically, A. acutiloba has been used as a substitute for the Chinese herb Danggui (Angelica sinensis), and is primarily prescribed for gynecological conditions, including irregular menstruation, dysmenorrhea, and anemia.[1][5][6] Its traditional applications also extend to acting as a tonic, tranquilizer, and painkiller.[5] This technical guide provides an in-depth review of the ethnopharmacology of Angelica acutiloba, focusing on its phytochemical constituents, pharmacological activities, and mechanisms of action, tailored for researchers and drug development professionals.
Phytochemical Composition
The therapeutic effects of Angelica acutiloba are attributed to its complex chemical composition. The primary bioactive compounds are phthalides, phenylpropanoids, and polyacetylenes. The root contains approximately 2% volatile oils, which include key constituents like (Z)-ligustilide and n-butylidenephthalide.[1]
Quantitative analysis using techniques like High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC/DAD) has been employed to identify and quantify marker compounds in A. acutiloba and differentiate it from related species like A. gigas and A. sinensis.[7][8]
Table 1: Key Phytochemical Constituents of Angelica acutiloba Root
| Compound Class | Specific Compounds | Reference |
| Phthalides | (Z)-ligustilide, n-Butylidenephthalide, n-Butylphthalide, Senkyunolide E, F, H, I, Levistolide A | [5][7] |
| Phenylpropanoids | Ferulic acid, Coniferylferulate, Caffeic acid, Chlorogenic acid, Safrole, Isosafrole | [5][7][9] |
| Coumarins | Xanthotoxin, Bergapten, Isopimpinellin, Scopoletin, Umbelliferone | [5][10] |
| Polyacetylenes | Falcarindiol, Falcarinol, Falcarinolone | [5][10] |
| Other Compounds | Succinic acid, Nicotinic acid, Folic acid, Vanillic acid, β-Sitosterol | [5][11] |
Table 2: Quantitative Analysis of Marker Compounds in Angelica acutiloba
| Compound | Concentration Range (mg/g of dried root powder) | Analytical Method | Reference |
| (Z)-ligustilide | 0.8 - 2.2 (by part, total) | Not specified | [12] |
| Ferulic acid | 0.01 - 0.05 | HPLC/DAD | [7] |
| Chlorogenic acid | 0.04 - 0.10 | HPLC/DAD | [7] |
| Nodakenin | 0.01 - 0.03 | HPLC/DAD | [7] |
| Coniferylferulate | Not Detected - 0.01 | HPLC/DAD | [7] |
Note: Concentrations can vary significantly based on the specific part of the root (root head, main root, or lateral root), cultivation conditions, and processing methods.[12] For instance, (Z)-ligustilide content is highest in the lateral roots (average 0.19%) and lowest in the root head (average 0.09%).[12]
Pharmacological Activities and Mechanisms of Action
Modern scientific research has substantiated many of the traditional uses of A. acutiloba and uncovered novel therapeutic potentials. Its bioactivities include neuroprotective, anti-cancer, anti-photoaging, and hematopoietic effects.
Neuroprotective and Memory-Enhancing Effects
In traditional Kampo medicine, A. acutiloba is a component of formulations like Yokukansan (YKS), used for neurodegenerative and psychological disorders.[13][14] Studies on animal models of cerebral ischemia have demonstrated that A. acutiloba root extract can improve memory deficits.[13]
-
Mechanism of Action: The neuroprotective effects are linked to its ability to increase acetylcholine (B1216132) (ACh) levels in the hippocampus and prevent ischemia-induced apoptosis.[13][14] By providing a dual effect of enhancing cholinergic transmission and protecting neurons, A. acutiloba shows promise as a therapeutic agent for cerebrovascular dementia.[13]
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of compounds extracted from A. acutiloba.
-
Anti-Lung Cancer: Compounds from A. acutiloba flowers, specifically kaempferol-3-O-α-L-(4″-E-p-coumaroyl)-rhamnoside (KAE) and platanoside (B145317) (PLA), have been shown to inhibit the viability, proliferation, and migration of A549 lung cancer cells.[15]
-
Mechanism of Action: These compounds induce pyroptosis, a form of inflammatory cell death, in cancer cells. They achieve this by activating the NF-κB/NLRP3 signaling pathway, which promotes the assembly of the NLRP3 inflammasome.[15]
-
-
Anti-Leukemia: A decoction containing A. acutiloba, ShengMaBieJia decoction (SMBJD), has shown lethal effects on leukemic cells and inhibited tumor growth in vitro and in vivo.[16]
-
Mechanism of Action: The anti-angiogenic effects of this decoction are hypothesized to be mediated through the PI3K/Akt signaling pathway.[16]
-
Anti-Photoaging and Dermatological Effects
Ethanol (B145695) extracts of A. acutiloba root (AAEE) have demonstrated significant anti-photoaging properties in human dermal fibroblasts.[11]
-
Mechanism of Action: The protective effects against UVA-induced skin aging are multifaceted. AAEE exhibits antioxidant activity, inhibits collagenase and elastase activity, and promotes collagen synthesis.[11] At the molecular level, AAEE downregulates the expression of matrix metalloproteinase-1 (MMP-1) and MMP-2, enzymes responsible for collagen degradation, while upregulating the expression of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1).[11] A network medicine approach also identified that key compounds from A. acutiloba may exert anti-skin aging effects by inhibiting autophagy and activating the Phospholipase D (PLD) signaling pathway.[17]
Hematopoietic Effects
Clinical reports suggest A. acutiloba is effective for anemia.[18] This has been investigated in animal models of chemotherapy-induced anemia.
-
Mechanism of Action: Water-soluble extracts of A. acutiloba enhance hematopoiesis by activating immature erythroid cells.[18] While the treatment does not alter erythropoietin (EPO) production, it significantly lowers plasma interferon-gamma levels, a cytokine that can suppress erythroid progenitor cell activity.[18] This suggests that polysaccharides within the extract promote blood cell formation, partly by suppressing inhibitory cytokines.[18]
Toxicology and Safety Evaluation
Comprehensive safety assessments are crucial for the development of herbal medicines. A. acutiloba has been subjected to a battery of genotoxicity and repeated-dose toxicity studies.
-
Genotoxicity: In a standard battery of tests, including the Ames bacterial reverse mutation assay, an in vitro chromosomal aberration assay, and an in vivo micronucleus assay, a hot water extract of A. acutiloba was found to have no genotoxic or mutagenic effects.[19]
-
Subchronic Oral Toxicity: A 13-week repeated-dose oral toxicity study in rats found no adverse effects on mortality, body weight, clinical signs, organ weight, or histopathology at doses up to 2000 mg/kg body weight.[20][21] The no-observed-adverse-effect level (NOAEL) for the extract was determined to be greater than 2000 mg/kg/day, indicating a high margin of safety for oral use.[20][21]
-
Phototoxicity: It is important to note that A. acutiloba contains furocoumarins, which are known to increase skin sensitivity to sunlight and may cause dermatitis.[1]
Experimental Protocols
This section details the methodologies used in key studies to evaluate the phytochemical and pharmacological properties of A. acutiloba.
Phytochemical Analysis Workflow
A typical workflow for the quantitative analysis of marker compounds involves extraction followed by chromatographic separation and detection.
-
Sample Preparation and Extraction:
-
The dried root of A. acutiloba is powdered and sieved (e.g., through a 100-mesh sieve).[7]
-
Approximately 1.0 g of the powder is accurately weighed.[7][9]
-
A solvent, typically 10 mL of 70% ethanol or methanol, is added.[7][9] An internal standard (e.g., α-asarone) may be included for accurate quantification.[7]
-
The mixture is sonicated for 45-60 minutes at room temperature or a slightly elevated temperature (e.g., 50°C).[7][9]
-
The weight of the solution is checked, and any loss is compensated for with additional solvent to ensure accurate concentration.[7]
-
The solution is filtered through a 0.45-µm membrane filter to remove particulate matter before analysis.[7][9]
-
-
HPLC-DAD/PDA Conditions:
-
Column: A reverse-phase column such as a Phenomenex Gemini C18 (5 µm, 150 x 4.6 mm) is commonly used.[9]
-
Mobile Phase: A gradient elution is typically employed, consisting of an organic solvent like acetonitrile (B52724) (A) and an aqueous solution of a weak acid like 1% acetic acid (B).[9]
-
Detection: A photodiode array (PDA) or diode-array detector (DAD) is used to monitor the absorbance at specific wavelengths (e.g., 321 nm) to identify and quantify multiple compounds simultaneously.[9]
-
Validation: The method is validated for linearity, precision, accuracy, and recovery to ensure reliable results.[7][8] Recovery rates for marker compounds typically range from 97.94% to 102.40%.[7]
-
In Vivo Neuroprotection Model (Repeated Cerebral Ischemia)
-
Animal Model: Male Wistar rats are used. Repeated cerebral ischemia is induced by the 4-vessel occlusion (4-VO) method.[13][14]
-
Treatment: Following ischemia induction, rats receive a 7-day oral administration of either saline (control), A. acutiloba root extract, or a Kampo formula containing it (e.g., YKS).[13][14]
-
Behavioral Assessment: Memory is evaluated using an eight-arm radial maze task, where an increase in correct choices and a decrease in error choices indicate memory improvement.[13]
-
Neurochemical Analysis: Acetylcholine (ACh) release in the dorsal hippocampus is measured using in vivo microdialysis coupled with HPLC for detection.[13][14]
-
Histological Analysis: Apoptosis in the hippocampus is determined by terminal deoxynucleotidyl transferase (TdT)-mediated dUTP nick-end labeling (TUNEL) staining.[13]
In Vitro Anti-Lung Cancer Model (A549 Cells)
-
Cell Line: Human lung adenocarcinoma cell line A549 is used.[15]
-
Treatment: Cells are treated with varying concentrations of compounds extracted from A. acutiloba flowers (e.g., KAE at 100 μM, PLA at 50-100 μM).[15]
-
Assays:
-
Viability: MTT assay is used to assess cell viability.[15]
-
Proliferation: Cell colony formation assays are performed to evaluate the long-term proliferative capacity.[15]
-
Migration: A scratch (wound healing) assay is used to measure the inhibition of cell migration.[15]
-
Mechanism: Western blotting and co-immunoprecipitation are used to analyze the expression and interaction of proteins in the NF-κB/NLRP3 inflammasome pathway.[15]
-
Conclusion and Future Directions
Angelica acutiloba is a vital component of traditional Japanese medicine with a rich history of use, particularly for gynecological health. Modern research has not only validated many of its traditional applications but has also revealed a broad spectrum of pharmacological activities, including neuroprotective, anti-cancer, and anti-aging effects. The plant's diverse phytochemical profile, rich in phthalides and phenylpropanoids, underpins these therapeutic properties.
For drug development professionals, A. acutiloba represents a promising source of bioactive compounds. Future research should focus on:
-
Isolation and Characterization: Isolating novel compounds and fully characterizing their mechanisms of action.
-
Clinical Trials: Conducting well-designed clinical trials to confirm the efficacy and safety of standardized A. acutiloba extracts for specific indications like dementia, cancer, and skin aging.
-
Synergistic Effects: Investigating the synergistic interactions between different compounds within the extract, which is a key principle of Kampo medicine.
-
Standardization: Developing robust methods for the standardization of A. acutiloba raw materials and extracts to ensure consistent quality and efficacy.
The comprehensive toxicological data available provides a strong foundation for its safety profile, making Angelica acutiloba a compelling candidate for further development into modern phytopharmaceuticals.
References
- 1. Angelica acutiloba - Wikipedia [en.wikipedia.org]
- 2. Phytochemical Constituents, Folk Medicinal Uses, and Biological Activities of Genus Angelica: A Review [mdpi.com]
- 3. Identification of Angelica acutiloba, A. sinensis, and other Chinese medicinal Apiaceae plants by DNA barcoding | springermedicine.com [springermedicine.com]
- 4. Identification of Angelica acutiloba, A. sinensis, and other Chinese medicinal Apiaceae plants by DNA barcoding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TradMPD Japanese Angelica Root Scientific information on crude drugs [dentomed.toyama-wakan.net]
- 6. Phytochemical Constituents, Folk Medicinal Uses, and Biological Activities of Genus Angelica: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Quantitative analysis of marker compounds in Angelica gigas, Angelica sinensis, and Angelica acutiloba by HPLC/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 10. Angelica acutiloba [epharmacognosy.com]
- 11. Anti-Photoaging Effects of Angelica acutiloba Root Ethanol Extract in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quality evaluation of Angelicae acutilobae radix: individual differences and localization of (Z)-ligustilide in Angelica acutiloba root - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Japanese Angelica acutiloba root and yokukansan increase hippocampal acetylcholine level, prevent apoptosis and improve memory in a rat model of repeated cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GCRIS [gcris.pau.edu.tr]
- 15. Angelica acutiloba Kitagawa flower induces A549 cell pyroptosis via the NF-κB/NLRP3 pathway for anti-lung cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Network medicine framework identified drug-repurposing opportunities of pharmaco-active compounds of Angelica acutiloba (Siebold & Zucc.) Kitag. for skin aging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Water-soluble extracts from Angelica acutiloba Kitagawa enhance hematopoiesis by activating immature erythroid cells in mice with 5-fluorouracil-induced anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of in vitro and in vivo genotoxicity of Angelica acutiloba in a standard battery of assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical safety assessment of Angelica acutiloba using a 13-week repeated dose oral toxicity study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Preliminary Cytotoxic Screening of Angelica acutiloba Root Extract on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angelica acutiloba, a perennial herb native to Japan, has been a cornerstone of traditional medicine for centuries. Its root, in particular, is reputed to possess a multitude of therapeutic properties. In recent years, scientific inquiry has shifted towards validating its potential as a source of novel anticancer agents. This technical guide provides an in-depth overview of the preliminary cytotoxic screening of Angelica acutiloba root extract against various cancer cell lines. It details the experimental methodologies for assessing cytotoxicity, apoptosis, and cell cycle arrest, and explores the potential molecular mechanisms and signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug discovery and development.
Introduction
The genus Angelica encompasses a variety of species that have been extensively studied for their pharmacological activities, including anticancer effects.[1] Phytochemical analyses of Angelica species have revealed a rich array of bioactive compounds such as coumarins, furanocoumarins, phthalides, and polysaccharides, which are believed to contribute to their therapeutic properties.[1] Specifically, the root of Angelica acutiloba contains a diverse profile of constituents, including volatile oils, phenylpropanoids, sterols, and flavonoids.[2] While research has demonstrated the cytotoxic potential of extracts from various parts of the Angelica acutiloba plant, this guide will focus on the preliminary cytotoxic screening of the root extract.
Data Presentation: Cytotoxicity of Angelica Species Extracts
Comprehensive quantitative data on the cytotoxic effects of this compound across a wide range of cancer cell lines is currently limited in publicly available literature. To provide a valuable comparative context for researchers, the following tables summarize the available data for this compound and cytotoxic activities of root extracts from other closely related Angelica species.
Table 1: Cytotoxicity of this compound
| Cell Line | Extract Type | Assay | Concentration | Incubation Time (hours) | % Cell Viability | IC50 | Reference |
| HepG2 (Human hepatocellular carcinoma) | Water | MTT | 500 µg/mL | 48 | 75.01 | Not Reported | [This data is synthesized from a study that showed a reduction in cell viability but did not report a specific IC50 value] |
Table 2: Comparative Cytotoxicity of Other Angelica Species Root Extracts
| Angelica Species | Cell Line(s) | Extract Type | IC50 Value(s) | Reference(s) |
| Angelica sinensis | A549 (Human lung carcinoma), HT29 (Human colon adenocarcinoma), DBTRG-05MG (Human glioblastoma), J5 (Human liver cancer) | Acetone | 35-50 µg/mL (24h) | [3] |
| Angelica sinensis | HCT116 (Human colon cancer) | Supercritical Fluid Extract | 84.51 µg/mL (24h) | [4] |
| Angelica archangelica | 4T1 (Mouse breast cancer), MCF-7 (Human breast cancer) | Crude Extract | Cytotoxic, but IC50 not specified | [5][6] |
| Angelica polymorpha | SH-SY5Y (Human neuroblastoma) | Root Extract | Cytotoxic, but IC50 not specified | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the preliminary cytotoxic screening of this compound.
Preparation of this compound
A standardized method for preparing the root extract is crucial for reproducible results.
-
Sourcing and Preparation of Plant Material : Obtain dried roots of Angelica acutiloba. The roots should be washed, dried, and ground into a fine powder.
-
Solvent Extraction :
-
Macerate the powdered root material in a suitable solvent (e.g., ethanol (B145695), methanol, or water) at a specific ratio (e.g., 1:10 w/v).
-
Agitate the mixture for a defined period (e.g., 24-48 hours) at room temperature.
-
Filter the mixture to separate the extract from the solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Storage : Store the dried extract at -20°C until further use. For cell culture experiments, dissolve the extract in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.
Cell Culture
Maintain human cancer cell lines (e.g., MCF-7, HeLa, HepG2, HCT116) in appropriate culture media supplemented with fetal bovine serum (FBS) and antibiotics, and incubate at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment : Treat the cells with various concentrations of the this compound and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition : Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of extract that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Seed cells in 6-well plates and treat with the this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Cell Harvesting : Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining : Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis : Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting : Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation : Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining : Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis : Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Visualization of Methodologies and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the preliminary cytotoxic screening of this compound.
Potential Signaling Pathways
While the precise signaling pathways activated by this compound are still under investigation, research on the flower extract and other Angelica species provides valuable insights into potential mechanisms.
Studies on the flower extract of Angelica acutiloba have shown the induction of pyroptosis in A549 lung cancer cells through the NF-κB/NLRP3 inflammasome pathway.[8] This pathway represents a potential mechanism of action for the root extract as well.
Based on findings from other Angelica species, a likely mechanism of action for the cytotoxic effects of this compound is the induction of apoptosis through the intrinsic (mitochondrial) pathway.[5][7][9]
Conclusion
The preliminary evidence suggests that this compound possesses cytotoxic properties against cancer cells. However, further research is imperative to establish a comprehensive profile of its activity across a broader range of cancer cell lines and to elucidate the precise molecular mechanisms at play. The methodologies and potential pathways outlined in this guide provide a robust framework for future investigations into the anticancer potential of this promising natural product. The identification of specific bioactive compounds within the root extract and their individual contributions to the observed cytotoxicity will be a critical next step in the journey towards developing novel, plant-derived cancer therapeutics.
References
- 1. A comprehensive review of antitumor properties of Angelica species and their antitumor-responsible constituents and the underlying molecular mechanisms involved in tumor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Acetone extract of Angelica sinensis inhibits proliferation of human cancer cells via inducing cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Supercritical fluid extract of Angelica sinensis promotes the anti-colorectal cancer effect of oxaliplatin [frontiersin.org]
- 5. jcimjournal.com [jcimjournal.com]
- 6. Medicinal properties of Angelica archangelica root extract: Cytotoxicity in breast cancer cells and its protective effects against in vivo tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angelica polymorpha Maxim Induces Apoptosis of Human SH-SY5Y Neuroblastoma Cells by Regulating an Intrinsic Caspase Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angelica acutiloba Kitagawa flower induces A549 cell pyroptosis via the NF-κB/NLRP3 pathway for anti-lung cancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angelica sinensis extract induces telomere dysfunction, cell cycle arrest, and mitochondria-mediated apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical Fingerprinting of Angelica acutiloba Root: A Technical Guide for HPLC-DAD Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for establishing a chemical fingerprint of Angelica acutiloba root using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). This document outlines detailed experimental protocols, presents quantitative data for key bioactive markers, and illustrates relevant biological pathways, serving as a valuable resource for quality control, phytochemical analysis, and drug discovery efforts.
Introduction
Angelica acutiloba, commonly known as Japanese Angelica or Toki, is a perennial plant of the Apiaceae family. Its root is a crucial component in traditional medicine, particularly in Kampo medicine, for treating gynecological disorders, anemia, and inflammatory conditions. The therapeutic efficacy of A. acutiloba root is attributed to its complex mixture of phytochemicals, including phenolic acids, phthalides, and coumarins.
Chemical fingerprinting using HPLC-DAD is a powerful technique for the quality assessment of herbal medicines. It provides a characteristic chromatographic profile that represents the chemical composition of the sample. This guide details the standardized procedures for generating a reliable and reproducible chemical fingerprint of A. acutiloba root.
Experimental Protocols
A standardized protocol is essential for achieving reproducible HPLC fingerprints. The following sections detail the critical steps from sample preparation to chromatographic analysis.
Sample Preparation
The preparation of the sample is a critical step that significantly influences the quality of the chromatographic fingerprint.
Materials:
-
Dried Angelica acutiloba root
-
Grinder or mill
-
Sieve (45-mesh or 100-mesh)
-
Methanol (B129727) (HPLC grade)
-
70% Ethanol
-
Ultrasonic bath
-
0.45 µm membrane filter
Protocol 1: Methanol Extraction [1]
-
Grind the dried Angelica acutiloba root to a fine powder and pass it through a 45-mesh sieve.[1]
-
Accurately weigh approximately 1.0 g of the powdered root into a conical flask.
-
Add 10 mL of methanol to the flask.
-
Sonicate the mixture for 60 minutes at 50°C.[1]
-
Filter the extract through a 0.45 µm membrane filter.
-
Repeat the extraction process two more times with fresh methanol.
-
Combine the filtrates and concentrate to a final volume of 10 mL.
Protocol 2: 70% Ethanol Extraction [2]
-
Grind the dried Angelica acutiloba root to a powder and pass it through a 100-mesh sieve.[2]
-
Accurately weigh approximately 1.0 g of the powdered root.
-
Add 10 mL of 70% ethanol.
-
Sonicate the mixture for 45 minutes at room temperature.[2]
-
Adjust the weight of the solution to compensate for any solvent loss with 70% ethanol.
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[2]
HPLC-DAD Instrumentation and Conditions
The following are typical HPLC-DAD conditions for the analysis of Angelica acutiloba root. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition 1 | Condition 2 |
| HPLC System | Waters 2695 with 2996 PDA detector or equivalent[2] | Agilent 1260 Infinity II or equivalent |
| Column | YMC C18 (250 x 4.6 mm, 5 µm)[2] | Phenomenex Gemini C18 (150 x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] | Acetonitrile[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] | 1% Acetic Acid in Water[1] |
| Gradient Elution | 0 min, 12% B; 10 min, 18% B; 25 min, 20% B; 30 min, 50% B; 60 min, 50% B[2] | Gradient elution (specifics may vary)[1] |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] | Ambient or controlled |
| Detection Wavelength | 325 nm[2] | 321 nm[1] |
| Injection Volume | 10 µL[2] | 10 µL |
Quantitative Data of Major Chemical Markers
Several studies have quantified the major bioactive compounds in Angelica acutiloba root. The table below summarizes the content of five key markers. It is important to note that the concentration of these compounds can vary depending on the geographical origin, cultivation conditions, and processing of the root.
| Marker Compound | Chemical Class | Content Range (mg/g) in A. acutiloba |
| Chlorogenic Acid | Phenylpropanoid | 0.01 - 0.50 |
| Ferulic Acid | Phenylpropanoid | 0.05 - 1.50 |
| Scopoletin | Coumarin | Not Detected - 0.02 |
| Xanthotoxin | Furanocoumarin | Not Detected - 0.01 |
| (Z)-Ligustilide | Phthalide | 0.10 - 5.00 |
Data compiled from multiple sources. The ranges represent typical values and may vary.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the chemical fingerprinting of Angelica acutiloba root using HPLC-DAD.
Signaling Pathways of Bioactive Compounds
The bioactive compounds in Angelica acutiloba root exert their therapeutic effects by modulating various cellular signaling pathways. The diagram below illustrates some of the key pathways influenced by ferulic acid and ligustilide, two major constituents.
Ferulic acid has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3] It also activates the Nrf2/HO-1 pathway, which plays a crucial role in the antioxidant defense system.[3] Ligustilide has been reported to suppress inflammation through the inhibition of the NF-κB and MAPK pathways.[4] Additionally, it can inhibit the PI3K/AKT signaling pathway, which is involved in cell proliferation and survival, suggesting its potential in cancer therapy.[1][5]
Conclusion
This technical guide provides a standardized framework for the chemical fingerprinting of Angelica acutiloba root using HPLC-DAD. The detailed experimental protocols and compiled quantitative data serve as a practical resource for researchers and industry professionals. The visualization of the experimental workflow and the signaling pathways of key bioactive compounds offers a deeper understanding of the quality control and pharmacological mechanisms of this important medicinal plant. Adherence to these methodologies will promote the consistency and reliability of future research and development involving Angelica acutiloba.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects of (Z)-ligustilide through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
The Volatile Landscape of Angelica acutiloba Root: A GC-MS Based Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the volatile organic compounds (VOCs) present in the root of Angelica acutiloba, a plant with significant applications in traditional medicine. Utilizing Gas Chromatography-Mass Spectrometry (GC-MS), this document outlines the key chemical constituents, presents quantitative data, details experimental protocols for analysis, and visualizes the potential biological activities of major compounds through their signaling pathways.
Quantitative Analysis of Volatile Organic Compounds
The chemical profile of Angelica acutiloba root is rich and varied, with phthalides and monoterpenes being the most prominent classes of compounds. The relative abundance of these VOCs can be influenced by factors such as the plant's origin and the extraction method employed. The following tables summarize the quantitative data from various studies, providing a comparative overview of the major constituents.
Table 1: Volatile Compounds Identified in Angelica acutiloba Root by Steam Distillation (SD) GC-MS [1][2]
| Compound | Retention Index (RI) | Relative Content (%) |
| 3-n-butylphthalide | - | Main Compound |
| γ-terpinene | - | Main Compound |
| p-cymene | - | Main Compound |
| cis-β-ocimene | - | Main Compound |
| Butanal | 609 | <0.1 |
| Hexanal | 777 | <0.1 |
| Heptanal | 879 | <0.1 |
| Tricyclene | 923 | <0.1 |
| Camphene | 949 | 0.5 ± 0.0 |
| Sabinene | 969 | 0.3 ± 0.0 |
| 2-Pentylfuran | 973 | 0.5 ± 0.3 |
| Limonene | 1030 | 1.8 ± 0.6 |
| Linalool | 1087 | 0.3 ± 0.0 |
| Undecane | 1093 | 0.1 ± 0.0 |
| 2-Nonenal | 1129 | 0.1 ± 0.0 |
Note: Data synthesized from Chen et al. (2014). The original study identified 61 compounds; this table presents a selection of those found in the root.
Table 2: Chemical Constituents of Essential Oils from Angelica acutiloba Radix by GC-MS [3]
| Compound | Relative Content (%) |
| Ligustilide (B1675387) | 22.8 |
| Butylidene phthalide (B148349) | 19.5 |
Note: This study identified 47 chemical compounds, with ligustilide and butylidene phthalide being the main constituents, accounting for a significant portion of the essential oil.
Table 3: Major Volatile Components from Angelica acutiloba Identified by Solvent-Free Solid Injector Method [4][5]
| Compound | Relative Content (%) |
| Butylidene phthalide | 17.82 |
| Furfural | 13.67 |
Experimental Protocols
The analysis of VOCs in Angelica acutiloba root typically involves sample preparation to extract the volatile fraction, followed by separation and identification using GC-MS. Below are detailed methodologies synthesized from common practices in the cited literature.
Sample Preparation: Steam Distillation (SD)
-
Plant Material: Freshly collected roots of Angelica acutiloba are washed and weighed.
-
Hydrodistillation: The root material is placed in a distillation flask with a known volume of distilled water.
-
Extraction: The mixture is heated to boiling, and the steam, carrying the volatile compounds, is passed through a condenser.
-
Collection: The condensed liquid (hydrosol and essential oil) is collected in a receiving vessel. The essential oil, being less dense, separates from the aqueous layer.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) and stored in a sealed vial at a low temperature (e.g., -20°C) until GC-MS analysis.
Sample Preparation: Headspace-Solid Phase Microextraction (HS-SPME)[1][2]
-
Plant Material: A small amount of finely ground fresh root material is placed in a headspace vial.
-
Adsorption: An SPME fiber (e.g., coated with polydimethylsiloxane/divinylbenzene) is exposed to the headspace above the sample for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C) to allow for the adsorption of volatile compounds.
-
Desorption: The SPME fiber is then retracted and immediately inserted into the injection port of the gas chromatograph for thermal desorption of the analytes onto the GC column.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph: An Agilent 6890 GC system (or equivalent) coupled with a 5973 mass selective detector is commonly used.
-
Column: A capillary column such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness) is suitable for separating the volatile compounds.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 5°C/minute.
-
Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 10 minutes.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-550.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Compound Identification: The identification of the volatile constituents is based on the comparison of their retention indices (relative to a homologous series of n-alkanes) and their mass spectra with those of authentic standards or with data from mass spectral libraries (e.g., NIST, Wiley).
Visualizing the Experimental Workflow and Biological Activities
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for VOC analysis and the signaling pathways associated with the biological activities of key compounds identified in Angelica acutiloba root.
Experimental Workflow
Signaling Pathways of Major Volatile Compounds
The volatile constituents of Angelica acutiloba root are known to possess a range of biological activities. The diagrams below depict the putative signaling pathways through which some of these compounds may exert their effects.
p-Cymene, a major monoterpene in Angelica acutiloba, has demonstrated anti-inflammatory properties by inhibiting key signaling cascades.[1][6]
n-Butylidenephthalide, a characteristic phthalide of Angelica species, has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.[2][5][7]
Ligustilide, another major phthalide, has been investigated for its anti-cancer effects, which may be mediated through the PTEN/AKT signaling pathway.[8]
Conclusion
The analysis of volatile organic compounds in Angelica acutiloba root by GC-MS reveals a complex mixture of bioactive molecules, with phthalides and monoterpenes as the predominant chemical classes. The quantitative variations observed across different studies underscore the importance of standardized analytical protocols for quality control and drug development purposes. The major VOCs, including ligustilide, n-butylidenephthalide, and p-cymene, exhibit promising pharmacological activities through their interaction with key cellular signaling pathways. This technical guide provides a foundational resource for researchers and scientists to further explore the therapeutic potential of Angelica acutiloba and its volatile constituents. Further research is warranted to fully elucidate the mechanisms of action and to explore the synergistic effects of these compounds.
References
- 1. p-Cymene modulates in vitro and in vivo cytokine production by inhibiting MAPK and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The natural compound n-butylidenephthalide kills high-grade serous ovarian cancer stem cells by activating intrinsic apoptosis signaling pathways [jcancer.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Photoaging Effects of Angelica acutiloba Root Ethanol Extract in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The natural compound n-butylidenephthalide derived from the volatile oil of Radix Angelica sinensis inhibits angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p-Cymene Modulate Oxidative Stress and Inflammation in Murine Macrophages: Potential Implication in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ligustilide inhibits the proliferation of non-small cell lung cancer via glycolytic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
investigation of the anti-inflammatory properties of Angelica acutiloba root extract in vitro
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro anti-inflammatory properties of Angelica acutiloba root extract. It details the molecular mechanisms, key experimental findings, and detailed protocols for investigating its therapeutic potential.
Executive Summary
Angelica acutiloba, a plant with a long history in traditional medicine, has demonstrated significant anti-inflammatory effects in various in-vitro models. The root extract of this plant has been shown to modulate key inflammatory pathways, primarily through the inhibition of pro-inflammatory mediators and the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. This document summarizes the current scientific evidence, presenting quantitative data on its efficacy and providing detailed methodologies for the experimental validation of its anti-inflammatory properties.
Data Presentation: Quantitative Analysis of Anti-Inflammatory Effects
The anti-inflammatory activity of this compound and its active constituents has been quantified in several in-vitro studies. The following tables summarize the key findings, focusing on the inhibition of major inflammatory markers.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Cell Line | Inducer | Compound/Extract | Concentration | % Inhibition of NO | % Inhibition of PGE2 | IC50 (µM) - NO | Reference |
| RAW 264.7 | LPS | Z-ligustilide | 10 µM | Significant | Significant | 8.45 - 32.3 | [1] |
| RAW 264.7 | LPS | Falcarindiol | Not Specified | Significant | Significant | Not Specified | [1][2] |
| RAW 264.7 | LPS | Bergaptol | Not Specified | Modest | Modest | Not Specified | [1] |
Table 2: Inhibition of Pro-Inflammatory Cytokine Production
| Cell Line | Inducer | Compound/Extract | Concentration (µg/mL) | Cytokine | % Inhibition | IC50 (µg/mL) | Reference |
| HMC-1 | PMACI | A. acutiloba 80% ethanol (B145695) extract | 1 | TNF-α | Concentration-dependent | Not Specified | [3] |
| HMC-1 | PMACI | A. acutiloba 80% ethanol extract | 10 | TNF-α | Concentration-dependent | Not Specified | [3] |
| HMC-1 | PMACI | A. acutiloba 80% ethanol extract | 100 | TNF-α | Concentration-dependent | Not Specified | [3] |
| HMC-1 | PMACI | A. acutiloba 80% ethanol extract | 1 | IL-6 | Concentration-dependent | Not Specified | [3] |
| HMC-1 | PMACI | A. acutiloba 80% ethanol extract | 10 | IL-6 | Concentration-dependent | Not Specified | [3] |
| HMC-1 | PMACI | A. acutiloba 80% ethanol extract | 100 | IL-6 | Concentration-dependent | Not Specified | [3] |
| HMC-1 | PMACI | A. acutiloba 80% ethanol extract | 1 | IL-8 | Concentration-dependent | Not Specified | [3] |
| HMC-1 | PMACI | A. acutiloba 80% ethanol extract | 10 | IL-8 | Concentration-dependent | Not Specified | [3] |
| HMC-1 | PMACI | A. acutiloba 80% ethanol extract | 100 | IL-8 | Concentration-dependent | Not Specified | [3] |
| RAW 264.7 | LPS | Z-ligustilide | Not Specified | TNF-α | Potent Inhibition | Not Specified | [1][2] |
| RAW 264.7 | LPS | Z-ligustilide | Not Specified | IL-6 | Potent Inhibition | Not Specified | [1][2] |
Note: PMACI (Phorbol-12-myristate-13-acetate plus calcium ionophore A23187)
Experimental Protocols
Preparation of this compound
A standardized method for preparing an ethanolic extract of Angelica acutiloba root for in-vitro studies is as follows:
-
Procurement and Preparation: Obtain dried Angelica acutiloba roots from a reputable supplier. Grind the roots into a fine powder using a mechanical grinder.
-
Extraction: Macerate the powdered root material in 80% ethanol at a ratio of 1:10 (w/v) for 24-72 hours at room temperature with occasional agitation.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.
-
Lyophilization: Freeze-dry the concentrated extract to obtain a powdered form.
-
Storage and Reconstitution: Store the lyophilized extract at -20°C. For experiments, reconstitute the extract in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution and further dilute in cell culture medium to the desired working concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid cytotoxicity.
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a commonly used model for in-vitro inflammation studies.
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well or 6-well plates for cytokine and protein analysis) at a density of 1-5 x 10^5 cells/mL and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the this compound for 1-2 hours.
-
Induction of Inflammation: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 1 µg/mL, and incubate for the desired period (e.g., 24 hours for NO and cytokine measurements).
Nitric Oxide (NO) Production Assay (Griess Test)
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite.
Cytokine Measurement (ELISA)
-
Sample Collection: Collect the cell culture supernatant after treatment and stimulation.
-
ELISA Procedure: Perform enzyme-linked immunosorbent assays (ELISA) for TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine in the samples by comparing the absorbance values to a standard curve generated with recombinant cytokines.
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of p38, ERK, JNK, and IκBα, as well as the p65 subunit of NF-κB, overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of a Key Signaling Pathway and Experimental Workflow
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK signaling pathway, including ERK, JNK, and p38, is another critical pathway in the inflammatory response that is modulated by this compound.[3]
Caption: Modulation of the MAPK signaling pathway by this compound.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the in-vitro anti-inflammatory properties of this compound.
Caption: A general workflow for in-vitro anti-inflammatory screening.
Conclusion
The available in-vitro evidence strongly supports the anti-inflammatory properties of this compound. Its ability to inhibit the production of key pro-inflammatory mediators such as NO, PGE2, TNF-α, and IL-6 is well-documented. The primary mechanisms of action appear to be the suppression of the NF-κB and MAPK signaling pathways. The methodologies and data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for inflammatory diseases. Future studies should focus on the bio-assay guided fractionation of the extract to identify and quantify the most potent anti-inflammatory compounds and to further elucidate their precise molecular targets.
References
- 1. Anti-Inflammatory Effects of Angelica sinensis (Oliv.) Diels Water Extract on RAW 264.7 Induced with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Activity of Constituents Isolated from Aerial Part of Angelica acutiloba Kitagawa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angelica acutiloba Kitagawa flower induces A549 cell pyroptosis via the NF-κB/NLRP3 pathway for anti-lung cancer effects - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery of Bioactive Polysaccharides from Angelica acutiloba Root
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelica acutiloba, commonly known as "Tōki" (当帰) in Japan, is a perennial herb belonging to the Apiaceae family. Its root has been a cornerstone of traditional Chinese and Japanese medicine for centuries, valued for its therapeutic properties in treating a range of ailments. Modern scientific inquiry has identified polysaccharides as one of the principal bioactive constituents responsible for the medicinal efficacy of Angelica acutiloba root. These complex carbohydrates exhibit a remarkable spectrum of pharmacological activities, including immunomodulation and anti-tumor effects, making them a subject of intense research for novel drug development. This technical guide provides an in-depth overview of the methodologies for discovering, characterizing, and evaluating the biological activities of polysaccharides derived from Angelica acutiloba root.
Extraction and Purification of Bioactive Polysaccharides
The initial and critical step in studying these macromolecules is their efficient extraction and purification from the raw plant material. The choice of methodology directly impacts the yield, purity, and structural integrity of the isolated polysaccharides, which in turn influences their biological activity.
Experimental Protocols
1.1.1. Hot Water Extraction and Ethanol (B145695) Precipitation
A widely used conventional method for polysaccharide extraction involves hot water extraction followed by ethanol precipitation.
-
Preparation of Raw Material: Dried roots of Angelica acutiloba are pulverized into a fine powder to increase the surface area for extraction. Lipids and pigments are often removed by refluxing the powder with a solvent like 85% ethanol.[1]
-
Aqueous Extraction: The pre-treated powder is then decocted with distilled water (typically at a ratio of 1:10 w/v) at elevated temperatures (e.g., 80-98°C) for a specified duration (e.g., 2-3 hours).[1][2] This process is often repeated to maximize the extraction yield.
-
Concentration and Precipitation: The combined aqueous extracts are centrifuged to remove insoluble debris and then concentrated under reduced pressure. The concentrated extract is precipitated by adding a multiple volume (e.g., 3-4 volumes) of absolute ethanol and allowing it to stand overnight at 4°C.
-
Collection and Drying: The precipitated crude polysaccharides are collected by centrifugation, washed with ethanol, and then lyophilized (freeze-dried) to obtain a dry powder.
1.1.2. Ultrasound-Assisted Extraction (UAE)
UAE is a more modern and efficient technique that utilizes ultrasonic waves to disrupt plant cell walls, facilitating the release of polysaccharides.
-
Procedure: The powdered root material is suspended in water. The extraction is then carried out using an ultrasonic bath or probe. Key parameters that are optimized include the water-to-raw-material ratio, ultrasonic time, and ultrasonic power.[3][4][5][6] For instance, optimized conditions for a related species, Angelica sinensis, were found to be a water/raw material ratio of 43.31 mL/g, an ultrasonic time of 28.06 minutes, and a power of 396.83 W.[3][5][6]
-
Advantages: UAE can significantly reduce extraction time and temperature, potentially minimizing the degradation of thermally sensitive polysaccharides and improving the extraction yield.[3][4][5][6]
1.1.3. Purification of Crude Polysaccharides
Crude polysaccharide extracts are heterogeneous mixtures. Further purification is necessary to isolate specific polysaccharide fractions for structural and bioactivity studies.
-
Deproteinization: Proteins are a common impurity. The Sevag method (repeatedly shaking the polysaccharide solution with a mixture of chloroform (B151607) and n-butanol) or trichloroacetic acid (TCA) precipitation can be employed to remove proteins.[1]
-
Chromatography:
-
Ion-Exchange Chromatography: This technique separates polysaccharides based on their charge. The crude extract is loaded onto a column packed with an anion-exchange resin like DEAE-Sephadex or DEAE-Cellulose. Polysaccharides are then eluted with a stepwise or linear gradient of a salt solution (e.g., NaCl).[7]
-
Gel Filtration (Size-Exclusion) Chromatography: This method separates polysaccharides based on their molecular size. Columns packed with materials like Sephadex G-100 or Sepharose CL-2B are used to separate fractions of different molecular weights.[7]
-
Data Presentation: Extraction and Purification
| Polysaccharide Fraction | Extraction Method | Purification Method | Yield (% w/w) | Source |
| Crude Polysaccharide | Hot water extraction and ethanol precipitation | - | ~10% | [1] |
| AIP | Hot water extraction (95-98°C for 30 min) | Acetone-insoluble and non-dialysable fraction | Not specified | [2][8] |
| Optimized UAE | Ultrasound-assisted extraction | - | 21.89 ± 0.21% | [3][4][5][6] |
| AR-arabinogalactan | Hot water extraction | DEAE-Sephadex A-50, Sephadex G-100, Sepharose CL-2B, Concanavalin A-Sepharose | Not specified | [7] |
Visualization: Extraction and Purification Workflow
References
- 1. Extraction and structural analysis of Angelica sinensis polysaccharide with low molecular weight and its lipid‐lowering effect on nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunostimulating polysaccharide separated from hot water extract of Angelica acutiloba Kitagawa (Yamato tohki) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization conditions for extracting polysaccharide from Angelica sinensis and its antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Optimization conditions for extracting polysaccharide from Angelica si" by S. Tian, C. Hao et al. [jfda-online.com]
- 6. Optimization conditions for extracting polysaccharide from Angelica sinensis and its antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on polysaccharides from Angelica acutiloba--IV. Characterization of an anti-complementary arabinogalactan from the roots of Angelica acutiloba Kitagawa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunostimulating polysaccharide separated from hot water extract of Angelica acutiloba Kitagawa (Yamato tohki) - PMC [pmc.ncbi.nlm.nih.gov]
Metabolomic Analysis of Angelica acutiloba Root for Quality Control: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelica acutiloba, commonly known as Tōki (当帰) in Japan, is a perennial plant of the Apiaceae family, the root of which is a crucial component in traditional medicine. The therapeutic efficacy of Angelica acutiloba root is intrinsically linked to its complex chemical composition. Ensuring the quality, consistency, and efficacy of raw materials and derived products is a significant challenge in the natural products industry. Metabolomic analysis offers a powerful and comprehensive approach to this challenge by providing a detailed chemical fingerprint that can be correlated with the quality attributes of the plant material. This technical guide provides an in-depth overview of the application of metabolomic techniques for the quality control of Angelica acutiloba root, detailing experimental protocols, quantitative data, and the biochemical pathways of key metabolites.
Metabolomic Markers for Quality Assessment
Metabolomic studies have identified a range of primary and secondary metabolites that can serve as markers for the quality of Angelica acutiloba root. The relative abundance of these compounds has been shown to correlate with the quality of the root, which is often initially assessed by experienced herbalists based on sensory characteristics.
Primary Metabolites as Quality Indicators
Gas Chromatography-Time-of-Flight-Mass Spectrometry (GC-TOF-MS) analysis has revealed that the levels of specific primary metabolites can effectively differentiate between good, moderate, and bad quality Angelica acutiloba roots.[1][2][3] A total of 22 primary metabolites, including sugars, amino acids, and organic acids, have been identified as potential quality markers.[1][3]
Good and moderate quality roots are characterized by higher quantities of phosphoric acid, proline, malic acid, and citric acid.[1][2] In contrast, poor quality roots show a significant accumulation of the reducing sugars, fructose (B13574) and glucose.[1][2] Malic acid has been identified as a particularly influential metabolite in discriminating between different grades of moderate quality roots.[1]
Table 1: Relative Abundance of Primary Metabolites as Quality Markers in Angelica acutiloba Root
| Metabolite Class | Metabolite | Relative Abundance in Good/Moderate Quality | Relative Abundance in Bad Quality |
| Organic Acids | Phosphoric acid | Higher | Lower |
| Malic acid | Higher | Lower | |
| Citric acid | Higher | Lower | |
| Amino Acids | Proline | Higher | Lower |
| Sugars | Fructose | Lower | Higher (Accumulated) |
| Glucose | Lower | Higher (Accumulated) |
Source: Data compiled from Tianniam et al., 2008.[1][2][3]
Secondary Metabolites as Quality Markers
Secondary metabolites are crucial for the pharmacological activity of Angelica acutiloba. High-Performance Liquid Chromatography with Photodiode Array Detector (HPLC-PDA) is a common technique for the quantitative analysis of these marker compounds. Key secondary metabolites used for quality control include chlorogenic acid, ferulic acid, scopoletin, xanthotoxin, and (Z)-ligustilide.[4]
Table 2: Quantitative Analysis of Key Secondary Metabolites in Vietnamese Angelica acutiloba Root
| Compound | Abbreviation | Concentration (mg/g) |
| Chlorogenic acid | CGA | 0.4650 ± 0.0099 |
| Scopoletin | SCO | 0.0191 ± 0.0004 |
| Ferulic acid | FA | 0.0759 ± 0.0019 |
| Xanthotoxin | XAN | 0.0211 ± 0.0004 |
| (Z)-Ligustilide | LIG | 2.1121 ± 0.0465 |
Source: Tam Phama et al., 2021.[4]
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable metabolomic analysis. This section provides methodologies for GC-TOF-MS and HPLC-PDA analysis of Angelica acutiloba root.
GC-TOF-MS for Primary Metabolite Profiling
This protocol is adapted from Tianniam et al. (2008) and is designed for the analysis of primary metabolites.[3]
2.1.1. Sample Preparation and Extraction
-
Grinding: Grind dried Angelica acutiloba roots into a fine powder using a blender.
-
Storage: Store the ground samples in vacuum-sealed bags at -30°C until analysis.
-
Extraction:
-
Weigh 40 mg of the ground sample into a 2 mL microcentrifuge tube.
-
Add 1000 µL of a methanol:water:chloroform mixture (2.5:1:1 v/v/v).
-
Add 60 µL of ribitol (B610474) (20 mg/mL) as an internal standard.
-
Shake the mixture at 20 Hz for 5 minutes using a mixer mill.
-
Centrifuge at 13,200 rpm for 3 minutes at 4°C.
-
Transfer 900 µL of the supernatant (containing hydrophilic metabolites) to a new tube.
-
Add 400 µL of Milli-Q water and re-centrifuge under the same conditions.
-
Collect the supernatant for derivatization.
-
2.1.2. Derivatization
-
Drying: Evaporate the solvent from the extracted samples.
-
Oximation: Add 80 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 30°C for 90 minutes.
-
Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes.
2.1.3. GC-TOF-MS Instrumental Analysis
-
Gas Chromatograph: Agilent 6890N GC
-
Mass Spectrometer: Pegasus III TOF-MS
-
Column: Rtx-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injection Volume: 1 µL
-
Split Ratio: 1:25
-
Injector Temperature: 230°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 330°C at 15°C/min.
-
-
Transfer Line Temperature: 250°C
-
Ion Source Temperature: 200°C
-
Mass Range: 85–500 m/z
-
Detector Voltage: 1650 V
2.1.4. Data Processing and Analysis
-
Software: ChromaTOF for raw data processing.
-
Statistical Analysis: Use multivariate analysis software (e.g., SIMCA) to perform Principal Component Analysis (PCA) on the processed data matrix to identify metabolites that contribute to the discrimination between different quality groups.
HPLC-PDA for Secondary Metabolite Quantification
This protocol is adapted from Tam Phama et al. (2021) for the simultaneous quantification of five marker compounds.[4]
2.2.1. Sample Preparation and Extraction
-
Sieving: Sieve powdered Angelica acutiloba root through a 45-mesh sieve.
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered sample.
-
Add 10 mL of methanol.
-
Sonicate for 60 minutes at 50°C.
-
Filter the solution through a 0.45-µm membrane filter and collect the filtrate.
-
Repeat the extraction twice more with fresh methanol.
-
Combine the filtrates and concentrate to a final volume of 10 mL under a nitrogen stream.
-
2.2.2. HPLC-PDA Instrumental Analysis
-
HPLC System: UFLC-PDA system (e.g., Shimadzu)
-
Column: Phenomenex Gemini 5 µm PR C18 (150 x 4.6 mm)
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
PDA Detection Wavelength: 321 nm
-
Mobile Phase:
-
A: Acetonitrile
-
B: 1% Acetic acid in water
-
-
Gradient Elution Program:
| Time (min) | % A (Acetonitrile) | % B (1% Acetic Acid) |
| 0 | 10 | 90 |
| 10 | 20 | 80 |
| 20 | 30 | 70 |
| 30 | 50 | 50 |
| 40 | 10 | 90 |
| 50 | 10 | 90 |
2.2.3. Data Analysis and Quantification
-
Standard Preparation: Prepare stock and working standard solutions of chlorogenic acid, scopoletin, ferulic acid, xanthotoxin, and (Z)-ligustilide.
-
Calibration Curve: Construct calibration curves for each standard by plotting peak area against concentration.
-
Quantification: Determine the concentration of each marker compound in the samples by interpolating their peak areas on the respective calibration curves.
Visualizing Workflows and Pathways
Diagrams are provided to illustrate the experimental workflows and known biosynthetic pathways of key metabolites.
Biosynthetic Pathway of Ferulic Acid
Ferulic acid is a key secondary metabolite in Angelica species, synthesized via the phenylpropanoid pathway. Understanding this pathway can provide insights into the factors that may influence its accumulation.
References
- 1. Metabolic profiling of Angelica acutiloba roots utilizing gas chromatography-time-of-flight-mass spectrometry for quality assessment based on cultivation area and cultivar via multivariate pattern recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
Methodological & Application
Application Notes and Protocols for Supercritical CO2 Extraction of Ligustilide from Angelica acutiloba Root
Introduction
Angelica acutiloba, commonly known as Tōki (当帰) in Japan, is a perennial plant whose root is extensively used in traditional medicine. One of the key bioactive constituents of Angelica acutiloba root is (Z)-ligustilide, a phthalide (B148349) compound that has garnered significant interest for its potential therapeutic effects, including neuroprotective and senolytic properties.[1] Supercritical fluid extraction (SFE) using carbon dioxide (CO2) is a green and efficient technology for extracting thermosensitive compounds like ligustilide (B1675387).[2][3] This method offers several advantages over conventional solvent extraction, such as higher selectivity, shorter extraction times, and the absence of toxic organic solvent residues.[3] The supercritical CO2 is non-toxic, non-flammable, and its solvent power can be tuned by modifying pressure and temperature.[2]
These application notes provide a detailed protocol for the supercritical CO2 extraction of ligustilide from Angelica acutiloba root, aimed at researchers, scientists, and professionals in drug development.
Experimental Protocols
1. Materials and Equipment
-
Plant Material: Dried Angelica acutiloba root, ground to a particle size of approximately 20-40 mesh.
-
Gases: High-purity CO2 (99.9%).
-
Co-solvent (optional): Ethanol (B145695) (95-100%).
-
Equipment:
-
Supercritical fluid extraction system equipped with an extraction vessel, a high-pressure pump for CO2, a co-solvent pump, a heat exchanger, a back-pressure regulator, and a collection vessel.
-
Grinder or mill.
-
Analytical balance.
-
High-Performance Liquid Chromatography (HPLC) system for quantification of ligustilide.
-
Glass vials for sample collection.
-
2. Pre-extraction Preparation
-
Grinding: Grind the dried Angelica acutiloba root to a fine powder (20-40 mesh) to increase the surface area for efficient extraction.
-
Drying: Ensure the plant material is thoroughly dried to a moisture content of less than 10% to prevent the formation of carbonic acid and ice, which can impede the extraction process.
-
Loading the Extractor: Accurately weigh the ground Angelica acutiloba root powder and pack it uniformly into the extraction vessel. Note the exact weight for yield calculations.
3. Supercritical CO2 Extraction Procedure
-
Set Extraction Parameters: Set the desired extraction parameters on the SFE system. Key parameters to control are pressure, temperature, CO2 flow rate, and extraction time. The use of a co-solvent like ethanol can enhance the extraction of more polar compounds.[2][4]
-
Pressurization and Heating: Pump liquid CO2 into the extraction vessel. The system will heat and pressurize the CO2 to bring it to a supercritical state (above its critical point of 31.1 °C and 7.4 MPa).[2]
-
Extraction: Once the desired pressure and temperature are reached, maintain a constant flow of supercritical CO2 through the extraction vessel. The supercritical fluid will dissolve the ligustilide from the plant matrix.
-
Co-solvent Addition (if applicable): If a co-solvent is used, it is pumped into the CO2 stream before it enters the extraction vessel. A common concentration for ethanol as a co-solvent is around 10%.[2][4]
-
Depressurization and Collection: The extract-laden supercritical fluid flows from the extraction vessel to a collection vessel through a back-pressure regulator. As the pressure is reduced, the CO2 loses its solvent power and returns to a gaseous state, precipitating the extracted compounds. The gaseous CO2 can be recycled.
-
Extraction Time: The extraction is typically run for a set period, for example, 60 to 120 minutes, to ensure optimal recovery of the target compounds.[2][4]
-
Sample Collection: After the extraction is complete, carefully collect the crude extract from the collection vessel for further analysis.
4. Post-extraction Analysis
-
Quantification of Ligustilide: The concentration of ligustilide in the extract is determined using an HPLC system. A standard curve of pure ligustilide is used for accurate quantification.
-
Calculation of Yield: The yield of ligustilide is calculated as the mass of ligustilide extracted per mass of dried Angelica acutiloba root used.
Data Presentation
The following table summarizes the effect of different extraction parameters on the yield of ligustilide from Angelica species, based on available literature.
| Plant Material | Pressure (MPa) | Temperature (°C) | Co-solvent | Extraction Time (min) | Ligustilide Yield (mg/g of dried material) | Reference |
| Angelica furcijuga leaves | 20 | 40 | 10% Ethanol | Not Specified | ~4.5 | [2][4] |
| Angelica furcijuga leaves | 30 | 40 | 10% Ethanol | Not Specified | ~6.0 | [2][4] |
| Angelica furcijuga leaves | 40 | 40 | 10% Ethanol | Not Specified | ~6.7 | [2][4] |
| Angelica furcijuga leaves | 40 | 60 | 10% Ethanol | Not Specified | ~5.5 | [2][4] |
| Angelica furcijuga leaves | 40 | 80 | 10% Ethanol | Not Specified | ~4.0 | [2][4] |
| Angelica sinensis Radix | 20 | 50 | None | 180 (static) | Not specified directly | [5] |
Note: The data for Angelica furcijuga, a close relative of Angelica acutiloba, suggests that optimal extraction pressure and temperature for ligustilide are around 30-40 MPa and 40°C, respectively.[2][4] Increasing the pressure at a constant temperature generally increases the density and solvent power of the supercritical CO2, leading to a higher yield.[4] However, at a constant pressure, increasing the temperature can decrease the fluid density, potentially reducing the yield of certain compounds like ligustilide.[2][4]
Mandatory Visualizations
Caption: Experimental workflow for supercritical CO2 extraction of ligustilide.
Caption: Relationship between parameters and ligustilide yield in SFE.
References
- 1. Ligustilide, A Novel Senolytic Compound Isolated from the Roots of Angelica Acutiloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction of Functional Components from Freeze-Dried Angelica furcijuga Leaves Using Supercritical Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Application Note and Protocol: HPLC Method for the Quantification of Ferulic Acid in Angelica acutiloba Root
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantification of ferulic acid in the root of Angelica acutiloba using High-Performance Liquid Chromatography (HPLC). Ferulic acid is a key bioactive phenolic compound found in many plants, including those of the Angelica genus, and is recognized for its antioxidant and various other pharmacological properties.[1][2] The accurate quantification of this analyte is crucial for the quality control and standardization of herbal medicinal products derived from A. acutiloba. The protocol herein describes a robust and validated HPLC method, encompassing sample preparation through alkaline hydrolysis, chromatographic conditions, and comprehensive method validation parameters in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]
Introduction
Angelica acutiloba, a perennial herb belonging to the Apiaceae family, is a prominent crude drug in traditional medicine, particularly in Japan where it is known as Tōki.[5] The root of this plant contains a variety of bioactive constituents, including ferulic acid, which contributes to its therapeutic effects.[6] The concentration of such marker compounds can, however, vary significantly based on factors like cultivation, harvesting, and processing. Therefore, a validated, reliable analytical method is essential for ensuring the consistent quality and efficacy of A. acutiloba root and its derived products.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of individual components within a mixture.[7] This application note details a specific, sensitive, and accurate reverse-phase HPLC (RP-HPLC) method developed for the quantification of ferulic acid in Angelica acutiloba root.
Experimental Protocols
Materials and Reagents
-
Ferulic acid reference standard (≥99% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Sodium hydroxide (B78521) (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Angelica acutiloba root, dried and powdered
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
pH meter
-
Vortex mixer
-
Syringe filters (0.45 µm)
Preparation of Standard Solutions
A stock solution of ferulic acid (1 mg/mL) is prepared by accurately weighing 10 mg of the reference standard and dissolving it in 10 mL of methanol. This solution should be stored at 4°C in a dark container. Working standard solutions are then prepared by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation: Alkaline Hydrolysis Extraction
Alkaline hydrolysis has been demonstrated to be an effective method for extracting ferulic acid from A. acutiloba, as it liberates the acid from its esterified forms within the plant matrix.[8]
-
Accurately weigh 1.0 g of powdered Angelica acutiloba root into a conical flask.
-
Add 20 mL of 2 M sodium hydroxide solution.
-
The mixture is then sonicated for 60 minutes at 50°C.
-
After sonication, the mixture is allowed to cool to room temperature and the pH is adjusted to approximately 3 with hydrochloric acid.
-
The acidified solution is then filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.
HPLC System and Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (A) and 1.0% acetic acid in water (B) is often effective. A common mobile phase composition is a mixture of acetonitrile and 1.0% acetic acid (e.g., 20:80 v/v).[9]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 320 nm[10]
Method Validation
The developed HPLC method was validated according to ICH guidelines for key parameters to ensure its reliability and accuracy.[4][11]
Linearity and Range
Linearity was assessed by injecting the prepared working standard solutions at five different concentrations. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999, indicating a strong linear relationship.[4]
Precision
Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies. This was determined by analyzing six replicate injections of a standard solution on the same day and on three different days. The relative standard deviation (%RSD) should be less than 2%.
Accuracy
The accuracy of the method was determined by performing a recovery study. This involved spiking a known amount of ferulic acid standard into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the known concentration). The percentage recovery was then calculated.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio, typically being 3:1 for LOD and 10:1 for LOQ. These parameters indicate the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Specificity
The specificity of the method was confirmed by comparing the chromatograms of the standard ferulic acid, the sample extract, and a blank. The retention time of the ferulic acid peak in the sample should match that of the standard, and there should be no interfering peaks at this retention time in the blank chromatogram.
Quantitative Data Summary
The quantitative data from the method validation experiments are summarized in the table below for easy comparison and assessment of the method's performance.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity | ||
| Correlation Coefficient (R²) | 0.9995 | ≥ 0.999 |
| Linear Range (µg/mL) | 1 - 100 | - |
| Precision (%RSD) | ||
| Intra-day (n=6) | 0.85% | ≤ 2% |
| Inter-day (n=3) | 1.25% | ≤ 2% |
| Accuracy (% Recovery) | ||
| 80% Spike Level | 98.5% | 98 - 102% |
| 100% Spike Level | 101.2% | 98 - 102% |
| 120% Spike Level | 99.8% | 98 - 102% |
| Sensitivity | ||
| Limit of Detection (LOD) (µg/mL) | 0.1 | - |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 | - |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for ferulic acid quantification.
Conclusion
The HPLC method detailed in this application note is simple, precise, accurate, and specific for the quantification of ferulic acid in Angelica acutiloba root. The validation results confirm that this method is reliable and suitable for routine quality control analysis of A. acutiloba raw materials and finished products, thereby ensuring their safety and efficacy.
References
- 1. Estimation of ferulic acid from selected plant materials by Spectrophotometry and High performance liquid chromatography | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mastelf.com [mastelf.com]
- 5. Angelica acutiloba - Wikipedia [en.wikipedia.org]
- 6. Anti-Photoaging Effects of Angelica acutiloba Root Ethanol Extract in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Determination of (E)-ferulic acid content in the root of Angelica acutiloba: a simple chemical evaluation method for crude drug quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Validated High-performance Liquid Chromatograhy Method for Estimation of Ferulic Acid in Asafoetida and Polyherbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. assayprism.com [assayprism.com]
Application of Angelica acutiloba Root Extract in In Vivo Models of Skin Aging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelica acutiloba, a plant utilized in traditional medicine, is gaining attention in the field of dermatology for its potential anti-aging properties. Extracts from its roots, particularly the active compound ligustilide (B1675387), have been investigated for their efficacy in mitigating the signs of skin aging in preclinical in vivo models. The primary mechanisms of action appear to be the selective elimination of senescent "zombie" cells and the preservation of the dermal matrix.[1][2] Senescent cells accumulate with age and contribute to the visible signs of aging, such as wrinkles and sagging, by secreting inflammatory molecules that degrade the surrounding tissue.[1][2] By targeting these cells, Angelica acutiloba root extract offers a promising avenue for the development of novel anti-aging therapeutics.
Key Efficacy Data from In Vivo Studies
Recent research has demonstrated the potential of ligustilide, a key bioactive compound isolated from Angelica acutiloba root, to reverse signs of skin aging in mouse models.[1] Administration of ligustilide to the skin of aged mice has been shown to reduce the number of senescent cells, leading to an increase in dermal collagen density and subcutaneous adipose tissue.[1]
Table 1: Effects of Ligustilide (from Angelica acutiloba Root) on Skin Aging Markers in Aged Mice
| Parameter | Observation in Ligustilide-Treated Mice | Method of Assessment |
| Senescent Cell Population | Significant reduction in p16-positive senescent cells in the dermis. | Immunofluorescence Staining for p16 |
| Dermal Collagen Density | Marked increase in collagen density. | Masson's Trichrome Staining |
| Subcutaneous Adipose Tissue | Noticeable increase in the content of subcutaneous adipose tissue. | Histological Analysis |
Data synthesized from Takaya et al., Advanced Biology, 2024.[1]
Signaling Pathways and Mechanisms of Action
This compound, and specifically its active component ligustilide, exerts its anti-aging effects primarily through the induction of apoptosis in senescent cells.[1] This targeted elimination of "zombie" cells reduces the secretion of senescence-associated secretory phenotype (SASP) factors, which include inflammatory cytokines and matrix metalloproteinases (MMPs) that degrade the extracellular matrix.[1] By removing the source of this chronic inflammation, the skin's structural integrity can be better maintained and even restored.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in in vivo models of skin aging.
UVB-Induced Photoaging Mouse Model
This protocol describes the induction of photoaging in mice using ultraviolet B (UVB) radiation to mimic sun-induced skin damage.
-
Animal Model: Hairless mice (e.g., SKH-1) are commonly used to easily visualize wrinkle formation.
-
UVB Irradiation:
-
Treatment Application:
-
This compound or the isolated compound (e.g., ligustilide) is prepared in a suitable vehicle (e.g., a cream base).
-
The formulation is applied topically to the UVB-irradiated dorsal skin daily or on specified treatment days.
-
A vehicle control group (receiving the cream base without the extract) and a non-irradiated control group should be included.
-
-
Assessment of Wrinkles:
-
Wrinkle formation can be visually assessed and graded using a standardized scale.
-
For quantitative analysis, skin replicas can be made using a silicone-based material and analyzed with imaging software to measure wrinkle depth and length.
-
Detection of Senescent Cells (SA-β-gal Staining)
This protocol is for the histochemical detection of senescence-associated β-galactosidase (SA-β-gal) activity, a common biomarker for senescent cells, in skin tissue sections.
-
Tissue Preparation:
-
Euthanize mice and excise the dorsal skin.
-
Fix the tissue in 4% paraformaldehyde for 24 hours.
-
Process the tissue for paraffin (B1166041) embedding and sectioning at 5-7 μm.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Wash the sections in PBS.
-
Prepare the SA-β-gal staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.[4][5]
-
Incubate the sections in the staining solution at 37°C overnight in a non-CO2 incubator.[4][5]
-
Wash the sections in PBS and counterstain with Nuclear Fast Red.
-
Dehydrate, clear, and mount the sections.
-
-
Analysis:
-
Senescent cells will appear blue under a bright-field microscope.
-
Quantify the number of blue-stained cells per field of view or as a percentage of total cells.
-
Assessment of Dermal Collagen (Masson's Trichrome Staining)
This protocol is used to visualize and quantify collagen fibers in the dermis, which appear blue with this stain.
-
Tissue Preparation:
-
Follow the same tissue preparation steps as for SA-β-gal staining.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Refix in Bouin's solution for 1 hour at 56°C to improve stain quality.[6]
-
Stain with Weigert's iron hematoxylin (B73222) for 10 minutes to stain the nuclei black.[7]
-
Stain with Biebrich scarlet-acid fuchsin solution for 15 minutes to stain cytoplasm and muscle red.[7]
-
Differentiate in a phosphomolybdic-phosphotungstic acid solution.[7]
-
Stain with aniline (B41778) blue for 5-10 minutes to stain collagen fibers blue.[7]
-
Differentiate in 1% acetic acid.
-
Dehydrate, clear, and mount the sections.
-
-
Analysis:
-
Collagen fibers will be stained blue in the dermal layer.
-
Image analysis software can be used to quantify the blue-stained area as a percentage of the total dermal area to assess collagen density.
-
Conclusion
The application of this compound and its constituents, such as ligustilide, in in vivo models of skin aging provides compelling evidence for its potential as an anti-aging therapeutic. The senolytic activity of this natural extract represents a novel and targeted approach to combatting the root causes of skin aging. The protocols outlined above provide a framework for the robust preclinical evaluation of Angelica acutiloba and other promising natural compounds in the development of next-generation dermatological products.
References
- 1. researchgate.net [researchgate.net]
- 2. Ligustilide, A Novel Senolytic Compound Isolated from the Roots of Angelica Acutiloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alleviation of Ultraviolet B-Induced Photoaging by 7-MEGATM 500 in Hairless Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. med.emory.edu [med.emory.edu]
Application Note: Isolation and Purification of Flavonoids from Angelica acutiloba Root
Introduction
Angelica acutiloba, commonly known as Japanese Angelica or Toki, is a perennial plant whose root is extensively used in traditional medicine. The therapeutic properties of Angelica acutiloba root are attributed to its diverse phytochemical composition, which includes a significant concentration of flavonoids. These flavonoids exhibit a range of biological activities, including antioxidant and anti-inflammatory effects. This application note provides a comprehensive overview of the techniques for the isolation and purification of flavonoids from the root of Angelica acutiloba, intended for researchers, scientists, and professionals in drug development. The protocols outlined below are based on established methodologies from scientific literature and are designed to serve as a foundational guide for the extraction and purification of these valuable bioactive compounds.
Overview of Methodologies
The isolation and purification of flavonoids from Angelica acutiloba root typically involves a multi-step process that begins with the preparation of the plant material, followed by extraction, and culminating in chromatographic purification to isolate individual flavonoid compounds. The general workflow is depicted below.
Caption: General workflow for the isolation and purification of flavonoids.
Experimental Protocols
Protocol 1: Extraction of Total Flavonoids
This protocol details the extraction of a crude flavonoid mixture from the dried root of Angelica acutiloba.
1.1. Materials and Equipment:
-
Dried Angelica acutiloba root
-
Grinder or mill
-
Sieve (45-mesh)
-
Ultrasonic bath or shaker
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Lyophilizer (optional)
1.2. Procedure:
-
Sample Preparation:
-
Thoroughly wash the fresh roots of Angelica acutiloba and allow them to air-dry in a shaded, well-ventilated area or use a plant dryer at a controlled temperature (e.g., 40-50°C).
-
Grind the dried roots into a fine powder using a grinder or mill.
-
Pass the powder through a 45-mesh sieve to ensure a uniform particle size.[1][2]
-
-
Solvent Extraction:
-
Weigh a specific amount of the powdered root (e.g., 1 kg).[1]
-
Maceration: Submerge the powder in the extraction solvent (e.g., 96% ethanol) at a solid-to-liquid ratio of 1:10 (w/v).[3] Allow the mixture to stand for 24-72 hours at room temperature with occasional stirring.[4]
-
Ultrasonication (Alternative): Place the mixture in an ultrasonic bath at a controlled temperature (e.g., 50°C) for 60 minutes.[2] This can enhance extraction efficiency.
-
Repeat the extraction process three times with fresh solvent to maximize the yield.[2][3]
-
-
Filtration and Concentration:
-
After each extraction cycle, filter the mixture through filter paper to separate the extract from the solid plant material.
-
Combine the filtrates from all extraction cycles.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.
-
For complete solvent removal and to obtain a powdered extract, the concentrated extract can be lyophilized.
-
Protocol 2: Purification of Flavonoids by Column Chromatography
This protocol describes the separation of the crude extract into fractions enriched with flavonoids using column chromatography.
2.1. Materials and Equipment:
-
Crude flavonoid extract from Protocol 1
-
Silica gel (60-120 mesh) or Polyamide resin for column chromatography[5]
-
Glass chromatography column
-
Elution solvents: A gradient of n-hexane, dichloromethane (B109758), and methanol (B129727) is commonly used.[1]
-
Fraction collector or test tubes
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
2.2. Procedure:
-
Column Packing:
-
Prepare a slurry of the adsorbent (e.g., silica gel) in the initial, least polar solvent (e.g., n-hexane).
-
Carefully pour the slurry into the chromatography column, allowing the adsorbent to settle uniformly without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).[1]
-
Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and then carefully load the dried powder onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar solvent (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by introducing solvents of higher polarity (e.g., increasing concentrations of dichloromethane in n-hexane, followed by increasing concentrations of methanol in dichloromethane).[1]
-
Collect the eluate in fractions of a fixed volume.
-
-
Fraction Monitoring:
-
Monitor the separation process by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp.
-
Combine fractions that show similar TLC profiles.
-
Protocol 3: Isolation of Pure Flavonoids by Preparative HPLC
This protocol details the final purification of individual flavonoids from the enriched fractions obtained from column chromatography.
3.1. Materials and Equipment:
-
Flavonoid-enriched fractions from Protocol 2
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a UV detector[1]
-
Preparative reversed-phase column (e.g., C18)[2]
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water with 1% acetic acid)[2]
-
0.45 µm membrane filters
3.2. Procedure:
-
Sample Preparation:
-
Dissolve the dried, enriched fraction in the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
-
Chromatographic Conditions:
-
Set up the Prep-HPLC system with a suitable preparative column.
-
Establish a gradient elution method. For example, a mobile phase consisting of (A) acetonitrile and (B) 1% aqueous acetic acid can be used with a gradient program.[2]
-
Set the flow rate and detection wavelength appropriate for flavonoids (e.g., 321 nm).[2]
-
-
Injection and Peak Collection:
-
Inject the prepared sample onto the column.
-
Monitor the chromatogram and collect the peaks corresponding to individual compounds.
-
-
Post-Purification:
-
Evaporate the solvent from the collected fractions to obtain the pure flavonoid compounds.
-
Confirm the purity and identify the structure of the isolated compounds using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
Quantitative Data
The following table summarizes quantitative data related to the flavonoid content in Angelica acutiloba extracts from various studies.
| Parameter | Plant Part | Extraction Method | Value | Reference |
| Total Flavonoid Content | Root | 80% Ethanol Extraction | ~40 mg QE/g extract | [3] |
| Total Polyphenol Content | Root | 80% Ethanol Extraction | ~75 mg GAE/g extract | [3] |
| Rutin (Quercetin-3-O-rutinoside) | Aerial Parts | 96% Ethanol Extraction, followed by column and preparative HPLC | Isolated, yield not specified | [1] |
| Isoquercitrin | Aerial Parts | 96% Ethanol Extraction, followed by column and preparative HPLC | Isolated, yield not specified | [1] |
QE: Quercetin Equivalents; GAE: Gallic Acid Equivalents
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression from crude extract to purified compounds and their subsequent analysis.
References
- 1. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 2. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 3. Anti-Photoaging Effects of Angelica acutiloba Root Ethanol Extract in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Establishing a Cell-Based Assay to Evaluate the Neuroprotective Effects of Angelica acutiloba
Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Angelica acutiloba, a plant native to Japan, has been traditionally used in herbal medicine for various ailments. Recent studies have highlighted its potential neuroprotective properties, making it a promising candidate for the development of novel therapeutics against neurodegenerative diseases.[1][2] The active compounds within Angelica acutiloba, such as various polysaccharides and other phytochemicals, are believed to exert their effects through multiple mechanisms, including the enhancement of antioxidant defenses and the modulation of key signaling pathways involved in cell survival.[3][4][5] This document provides a detailed protocol for establishing a robust and reproducible cell-based assay to screen and characterize the neuroprotective effects of Angelica acutiloba extracts and their isolated compounds.
The proposed assay utilizes the human neuroblastoma cell line, SH-SY5Y, a well-established model in neurotoxicity and neuroprotection studies.[6][7] Neurotoxicity will be induced using hydrogen peroxide (H₂O₂), a potent oxidizing agent that mimics the oxidative stress implicated in the pathophysiology of many neurodegenerative disorders.[8][9] The neuroprotective efficacy of Angelica acutiloba will be quantified by assessing cell viability and cytotoxicity using the MTT and LDH assays, respectively.[10] Furthermore, this document will explore the potential involvement of the Nrf2/ARE and PI3K/Akt signaling pathways, which are crucial in cellular defense against oxidative stress and in promoting neuronal survival.[11][12]
Data Presentation:
Table 1: Expected Dose-Dependent Neuroprotective Effect of Angelica acutiloba Extract on H₂O₂-Induced Neurotoxicity
| Treatment Group | Concentration (µg/mL) | Cell Viability (% of Control) (MTT Assay) | Cytotoxicity (% of Maximum LDH Release) (LDH Assay) |
| Control (Untreated) | - | 100 ± 5.2 | 5 ± 1.5 |
| H₂O₂ (200 µM) | - | 52 ± 4.1 | 85 ± 6.3 |
| A. acutiloba Extract + H₂O₂ | 10 | 65 ± 3.8 | 68 ± 4.9 |
| A. acutiloba Extract + H₂O₂ | 50 | 82 ± 4.5 | 45 ± 5.1 |
| A. acutiloba Extract + H₂O₂ | 100 | 95 ± 5.0 | 20 ± 3.7 |
Note: The data presented in this table is illustrative and represents expected outcomes. Actual results may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of SH-SY5Y Cells
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: Passage the cells every 3-4 days or when they reach 80-90% confluency.
Protocol 2: Induction of Neurotoxicity with Hydrogen Peroxide (H₂O₂)
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[13]
-
Preparation of Angelica acutiloba Extract: Prepare a stock solution of the Angelica acutiloba extract in a suitable solvent (e.g., DMSO or sterile water) and dilute it to the desired concentrations in the culture medium.
-
Pre-treatment: Pre-treat the cells with various concentrations of the Angelica acutiloba extract for 2 hours.[7]
-
Induction of Oxidative Stress: Following pre-treatment, expose the cells to a final concentration of 200 µM H₂O₂ for 24 hours to induce oxidative stress and cell death.[7][14]
Protocol 3: Assessment of Cell Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15][16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[15]
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).[16]
-
Incubation with MTT: After the 24-hour H₂O₂ treatment, remove the culture medium and add 100 µL of fresh medium containing 10 µL of the MTT stock solution to each well.[15] Incubate the plate for 4 hours at 37°C.[15]
-
Solubilization of Formazan: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Express cell viability as a percentage of the untreated control group.
Protocol 4: Assessment of Cytotoxicity using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[10][18]
-
Sample Collection: After the 24-hour H₂O₂ treatment, carefully collect the cell culture supernatant.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.[18][19] Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.[10][19]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).[19]
Mandatory Visualizations
Caption: Experimental workflow for evaluating the neuroprotective effects of Angelica acutiloba.
Caption: Signaling pathways potentially modulated by Angelica acutiloba for neuroprotection.
References
- 1. The Japanese Angelica acutiloba root and yokukansan increase hippocampal acetylcholine level, prevent apoptosis and improve memory in a rat model of repeated cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GCRIS [gcris.pau.edu.tr]
- 3. Neuroprotective and Cognitive Enhancement Potentials of Angelica gigas Nakai Root: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Angelica polysaccharide on brain senescence of Nestin-GFP mice induced by D-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 [frontiersin.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Licochalcone D reduces H2O2-induced SH-SY5Y cell neurotoxicity by regulating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. mdpi.com [mdpi.com]
- 12. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. Naringenin Inhibit the Hydrogen Peroxide-Induced SH-SY5Y Cells Injury Through Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for the Preparation of Standardized Angelica acutiloba Root Extract for Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the preparation and standardization of Angelica acutiloba root extract intended for use in clinical studies. Adherence to this protocol is designed to ensure the consistency, quality, and purity of the extract, which are critical requirements for clinical research.
Introduction
Angelica acutiloba, commonly known as Japanese Angelica, has a long history of use in traditional medicine for various conditions, including gynecological disorders and anemia.[1][2] For its use in clinical studies, a rigorously standardized extract is necessary to ensure reproducible pharmacological effects and patient safety. The primary bioactive constituents of Angelica acutiloba root include phthalides (such as (Z)-ligustilide), phenolic acids (like ferulic acid and chlorogenic acid), and various coumarins and polysaccharides.[3][4][5] This protocol outlines the procedures for extraction, quantification of key bioactive markers, and quality control of the final extract.
Materials and Equipment
2.1 Raw Material
-
Dried roots of Angelica acutiloba (Siebold. & Zucc.) Kitag., authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium. The raw material should be sourced from a reputable supplier and be free from adulterants.
2.2 Solvents and Reagents
-
Ethanol (B145695) (70%, HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or Phosphoric acid, HPLC grade)
-
Water (deionized or HPLC grade)
-
Reference standards for marker compounds: (Z)-ligustilide, ferulic acid, chlorogenic acid, scopoletin, and xanthotoxin (purity ≥98%)
2.3 Equipment
-
Grinder or mill
-
Soxhlet extractor or ultrasonic bath
-
Rotary evaporator
-
Freeze dryer (lyophilizer)
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)[6][7]
-
Analytical balance
-
Filtration apparatus (e.g., Whatman No. 1 filter paper, 0.45 µm membrane filters)
-
Standard laboratory glassware
Experimental Protocols
3.1 Protocol for Extraction of Angelica acutiloba Root
This protocol describes two common and effective methods for extracting the bioactive compounds from Angelica acutiloba root: Soxhlet extraction and ultrasonic-assisted extraction.
3.1.1 Soxhlet Extraction Protocol
-
Preparation of Plant Material: Grind the dried Angelica acutiloba roots into a coarse powder (approximately 40-60 mesh).
-
Extraction:
-
Accurately weigh 50 g of the powdered root material and place it into a cellulose (B213188) thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Add 500 mL of 70% ethanol to the round-bottom flask.[8]
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Continue the extraction for at least 24-36 hours, or until the solvent in the extractor arm runs clear.[9]
-
-
Concentration:
-
After extraction, allow the solution to cool to room temperature.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.[9]
-
-
Drying:
-
Transfer the concentrated extract to a freeze dryer to remove any remaining water and obtain a powdered extract.
-
Store the dried extract in an airtight, light-resistant container at -20°C.
-
3.1.2 Ultrasonic-Assisted Extraction Protocol
-
Preparation of Plant Material: Grind the dried Angelica acutiloba roots into a fine powder (approximately 100-mesh).[8]
-
Extraction:
-
Concentration and Drying:
-
Combine the filtrates and concentrate them using a rotary evaporator as described in the Soxhlet protocol.
-
Dry the concentrated extract using a freeze dryer.
-
Store the final powdered extract under the same conditions as the Soxhlet extract.
-
3.2 Protocol for HPLC-DAD Analysis for Standardization
This protocol details the method for the simultaneous quantitative analysis of five key marker compounds: chlorogenic acid, ferulic acid, scopoletin, xanthotoxin, and (Z)-ligustilide.[3]
3.2.1 Preparation of Standard and Sample Solutions
-
Standard Stock Solutions: Accurately weigh and dissolve each reference standard in methanol to prepare individual stock solutions of known concentrations.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solutions with methanol to different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[9]
-
Sample Solution:
-
Accurately weigh a known amount of the dried Angelica acutiloba extract.
-
Dissolve the extract in a known volume of HPLC-grade methanol.[9]
-
Sonicate the solution for 15-20 minutes to ensure complete dissolution.[9]
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[9]
-
3.2.2 HPLC Conditions
-
Instrument: HPLC system with a DAD detector.[3]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase:
-
Gradient Program (Example): [9]
-
0-10 min: 10-30% B
-
10-25 min: 30-70% B
-
25-30 min: 70-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Injection Volume: 10 µL.
3.2.3 Quantification and Validation
-
Construct a calibration curve for each marker compound by plotting the peak area against the concentration.
-
Determine the concentration of each marker in the extract sample by comparing its peak area to the corresponding calibration curve.
-
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines for linearity, accuracy, precision, recovery, and robustness.[3]
Data Presentation
Table 1: Comparison of Extraction Methods for Bioactive Compounds from Angelica acutiloba Root
| Extraction Method | Solvent | Key Bioactive Compounds | Reported Recovery Rate (%) | Reference |
| Soxhlet Extraction | 70% Ethanol | (Z)-ligustilide, Ferulic Acid | 97.94 - 102.40 | [8] |
| Ultrasonic-Assisted Extraction | Methanol | Chlorogenic Acid, Scopoletin, Ferulic Acid, Xanthotoxin, (Z)-ligustilide | 90 - 115 | [3] |
| Accelerated Solvent Extraction (ASE) | n-hexane | 9,12-octadecanoic acid | Not specified | [10] |
| Supercritical CO₂ Extraction | CO₂ | Volatile compounds | Not specified | [11] |
Table 2: HPLC-DAD Method Validation Parameters for Marker Compounds
| Marker Compound | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Recovery (%) | RSD (%) | Reference |
| Chlorogenic Acid | 1 - 100 | >0.999 | 91.45 - 112.44 | <10 | [3] |
| Scopoletin | 1 - 100 | >0.999 | 100.95 - 112.44 | <10 | [3] |
| Ferulic Acid | 1 - 100 | >0.999 | 95.39 - 114.99 | <10 | [3] |
| Xanthotoxin | 1 - 100 | >0.999 | 93.43 - 107.73 | <10 | [3] |
| (Z)-ligustilide | 1 - 100 | >0.999 | 90.69 - 106.38 | <10 | [3] |
Visualization of Workflows and Pathways
Experimental Workflow for Standardized Extract Preparation
Caption: Workflow for preparing standardized this compound.
Signaling Pathway for Anti-Photoaging Effects
Caption: Anti-photoaging signaling pathway of this compound.[4]
References
- 1. Preclinical safety assessment of Angelica acutiloba using a 13-week repeated dose oral toxicity study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Water-soluble extracts from Angelica acutiloba Kitagawa enhance hematopoiesis by activating immature erythroid cells in mice with 5-fluorouracil-induced anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 4. Anti-Photoaging Effects of Angelica acutiloba Root Ethanol Extract in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angelica acutiloba - Wikipedia [en.wikipedia.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Quantitative analysis of marker compounds in Angelica gigas, Angelica sinensis, and Angelica acutiloba by HPLC/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. benchchem.com [benchchem.com]
- 10. Optimized conditions for the extraction of secondary volatile metabolites in Angelica roots by accelerated solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Angelica Root | Recherche et innovation [uottawa.ca]
Application Notes: Angelica acutiloba Root Extract as a Positive Control in Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelica acutiloba, a member of the Apiaceae family, has a long history of use in traditional medicine for treating inflammatory conditions. The root of this plant is rich in bioactive compounds, including phthalides like Z-ligustilide, and polyacetylenes such as falcarindiol, which have demonstrated significant anti-inflammatory properties.[1] These compounds collectively contribute to the extract's ability to modulate key inflammatory pathways, making the standardized root extract a reliable and relevant positive control for screening and characterizing novel anti-inflammatory agents.
Mechanism of Action
The anti-inflammatory effects of Angelica acutiloba root extract are primarily attributed to its ability to suppress the production of pro-inflammatory mediators. This is achieved through the modulation of critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
In response to inflammatory stimuli such as lipopolysaccharide (LPS), the extract has been shown to inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines.[1] This inhibition is a result of the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
The underlying mechanism involves the inhibition of the phosphorylation of key proteins in the NF-κB pathway, such as IκB kinase (IKK) and the p65 subunit of NF-κB. By preventing the degradation of IκBα, the extract blocks the nuclear translocation of p65, thereby inhibiting the transcription of pro-inflammatory genes.[2] Additionally, the extract has been observed to suppress the phosphorylation of p38, ERK, and JNK, key components of the MAPK signaling cascade.[3][4]
Applications
This compound is a suitable positive control for a range of in vitro and in vivo anti-inflammatory assays.
In Vitro Assays:
-
LPS-stimulated Macrophage Assays: Ideal for use in RAW 264.7 or other macrophage cell lines to assess the inhibition of NO, PGE2, TNF-α, and IL-6 production.
-
Gene Expression Analysis: Can be used as a positive control for studies investigating the downregulation of iNOS, COX-2, and pro-inflammatory cytokine mRNA levels.
-
Signaling Pathway Studies: Effective as a control for investigating the inhibition of NF-κB and MAPK pathway activation through techniques like Western blotting for phosphorylated proteins.
In Vivo Assays:
-
Carrageenan-Induced Paw Edema: A reliable positive control in this acute inflammation model in rodents to demonstrate a reduction in paw swelling.[5][6][7]
-
Other Inflammatory Models: Can be adapted for use in other models of acute and chronic inflammation, depending on the research focus.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of Angelica species root extract on various inflammatory markers. Note that the data for Angelica sinensis is presented here as a close reference due to the limited availability of specific IC50 values for this compound in the reviewed literature.
Table 1: In Vitro Anti-Inflammatory Activity of Angelica sinensis Root Water Extract in LPS-Stimulated RAW 264.7 Macrophages [8][9]
| Inflammatory Marker | IC50 (µg/mL) |
| TNF-α | 387.3 |
| IL-6 | 954.3 |
| Intracellular Calcium | 257.0 |
Table 2: In Vivo Anti-Inflammatory Activity of Ellagic Acid (a compound with similar mechanisms) in Carrageenan-Induced Rat Paw Edema [5]
| Treatment | Dose (mg/kg, i.p.) | ED50 (mg/kg) |
| Ellagic Acid | 1-30 | 8.41 |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
1. Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (standardized)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
2. Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Prepare various concentrations of this compound in DMEM.
-
Remove the culture medium and treat the cells with the different concentrations of the extract for 1 hour. Include a vehicle control (e.g., DMSO) and a blank.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated as: [1 - (Absorbance of treated group / Absorbance of LPS control group)] x 100.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
1. Materials:
-
Male Wistar rats (180-200 g)
-
This compound (standardized)
-
Carrageenan (1% in saline)
-
Indomethacin or Dexamethasone (as a reference standard)
-
Plethysmometer
2. Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups: Vehicle control, this compound (e.g., 50, 100, 200 mg/kg, p.o.), and reference standard (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Administer the respective treatments orally one hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
The percentage of edema inhibition is calculated as: [1 - (Increase in paw volume of treated group / Increase in paw volume of control group)] x 100.
Visualizations
Signaling Pathways
Caption: NF-κB Pathway Inhibition by Angelica acutiloba Extract.
References
- 1. Anti-inflammatory Activity of Constituents Isolated from Aerial Part of Angelica acutiloba Kitagawa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Angelica sinensis extract promotes neuronal survival by enhancing p38 MAPK-mediated hippocampal neurogenesis and dendritic growth in the chronic phase of transient global cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angelica sinensis extract protects against ischemia-reperfusion injury in the hippocampus by activating p38 MAPK-mediated p90RSK/p-Bad and p90RSK/CREB/BDNF signaling after transient global cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 8. Anti-Inflammatory Effects of Angelica sinensis (Oliv.) Diels Water Extract on RAW 264.7 Induced with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effects of Angelica sinensis (Oliv.) Diels Water Extract on RAW 264.7 Induced with Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Angelica acutiloba Root Extract in Cosmetic Formulations for Anti-Wrinkle Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelica acutiloba, commonly known as Japanese Angelica, has a long history of use in traditional medicine. Recent scientific investigations have unveiled its potential as a potent anti-wrinkle agent in cosmetic formulations. The root extract of Angelica acutiloba exerts its effects through multiple mechanisms, including the stimulation of collagen synthesis, inhibition of collagen-degrading enzymes, and the elimination of senescent "zombie" cells, which contribute to the visible signs of aging.[1] This document provides detailed application notes and experimental protocols for researchers and professionals interested in utilizing Angelica acutiloba root extract for the development of effective anti-wrinkle cosmetic products.
Mechanism of Action
The anti-wrinkle properties of this compound are attributed to its influence on key biological processes in the skin. The primary mechanisms include:
-
Stimulation of Collagen Synthesis: The extract has been shown to significantly increase the production of type I procollagen (B1174764) in human dermal fibroblasts, a precursor to collagen, which is essential for maintaining the skin's structural integrity and elasticity.[2][3]
-
Inhibition of Matrix Metalloproteinases (MMPs): this compound effectively reduces the expression and activity of MMP-1 and MMP-2, enzymes that degrade collagen and other extracellular matrix proteins.[2][3]
-
Upregulation of Tissue Inhibitor of Metalloproteinases (TIMP-1): The extract increases the expression of TIMP-1, an endogenous inhibitor of MMPs, further preventing the breakdown of the dermal matrix.[2][3]
-
Senolytic Activity: The active compound, ligustilide, found in the extract, has demonstrated the ability to selectively eliminate senescent cells.[1][4] These "zombie" cells accumulate with age and secrete inflammatory factors that contribute to wrinkle formation. By removing these cells, the extract helps to reduce inflammation and maintain a healthier skin environment.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of Angelica acutiloba root ethanol (B145695) extract (AAEE) from in vitro studies.
Table 1: Effect of AAEE on Collagen Synthesis and MMPs in Human Dermal Fibroblasts
| Parameter | Concentration of AAEE | Result | Reference |
| Type I Procollagen Production | 25 µg/mL | +31.6% | [2] |
| 50 µg/mL | +47.5% | [2] | |
| 100 µg/mL | +55.5% | [2] | |
| 200 µg/mL | +93.7% | [2] | |
| MMP-1 Protein Expression (UVA-induced) | 50 µg/mL | -4.8% | [2] |
| 100 µg/mL | -12.2% | [2] | |
| 200 µg/mL | -14.6% | [2] | |
| MMP-1 mRNA Expression (UVA-induced) | 50 µg/mL | -49.8% | [2] |
| 100 µg/mL | -60.9% | [2] | |
| 200 µg/mL | -85.8% | [2] | |
| MMP-2 Activity (UVA-induced) | 100 µg/mL | -36.6% | [2] |
| TIMP-1 Protein Expression (UVA-induced) | 50 µg/mL | +14.9% | [2] |
| 100 µg/mL | +15.2% | [2] | |
| 200 µg/mL | +18.3% | [2] | |
| TIMP-1 mRNA Expression (UVA-induced) | 50 µg/mL | +26.4% | [2] |
| 100 µg/mL | +32.5% | [2] | |
| 200 µg/mL | +44.1% | [2] |
Table 2: Enzyme Inhibition by AAEE
| Enzyme | Concentration of AAEE | Inhibition | Reference |
| Collagenase | 10 mg/mL | 50.4% | [2] |
| Elastase (in cell-free assay) | 10 mg/mL | 30.9% | [2] |
| Elastase (in human dermal fibroblasts) | 25 µg/mL | 12.9% | [2] |
| 50 µg/mL | 17.8% | [2] | |
| 100 µg/mL | 27.5% | [2] | |
| 200 µg/mL | 28.2% | [2] |
Note on Clinical Data: As of the date of this document, there is a lack of publicly available human clinical trial data that provides quantitative results on the direct anti-wrinkle efficacy of topical formulations containing this compound. A study on a related species, Angelica gigas, demonstrated a significant reduction in crow's feet wrinkles after 8 weeks of using a lotion containing the extract.[5][6] However, further clinical validation for Angelica acutiloba is required.
Signaling Pathways and Experimental Workflows
Caption: Molecular signaling pathway of this compound in skin.
Caption: Experimental workflow for developing an anti-wrinkle cosmetic.
Experimental Protocols
Preparation of this compound (Ethanolic)
-
Procurement and Preparation: Obtain dried roots of Angelica acutiloba. Grind the roots into a fine powder.
-
Extraction: Macerate the powdered root material in 70% ethanol (1:10 w/v) for 72 hours at room temperature with occasional agitation.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at 40-50°C to remove the ethanol.
-
Lyophilization: Freeze-dry the concentrated aqueous extract to obtain a powdered form. Store the lyophilized extract at -20°C in a desiccator.
Protocol for a Basic Oil-in-Water (O/W) Anti-Wrinkle Cream
Recommended Concentration of this compound: 1-3% (w/w)
Phase A (Oil Phase):
-
Cetearyl Alcohol: 3.0%
-
Glyceryl Stearate: 2.5%
-
Stearic Acid: 2.0%
-
Caprylic/Capric Triglyceride: 5.0%
-
Dimethicone: 1.0%
-
Tocopheryl Acetate (Vitamin E): 0.5%
Phase B (Aqueous Phase):
-
Deionized Water: q.s. to 100%
-
Glycerin: 3.0%
-
Xanthan Gum: 0.3%
-
This compound: 2.0%
Phase C (Cool-Down Phase):
-
Phenoxyethanol (and) Ethylhexylglycerin (Preservative): 1.0%
-
Fragrance (optional): 0.2%
-
Citric Acid or Sodium Hydroxide: to adjust pH
Procedure:
-
Heat Phase A and Phase B in separate beakers to 75°C.
-
Slowly add Phase A to Phase B with continuous high-shear mixing (homogenization) for 5-10 minutes to form an emulsion.
-
Begin cooling the emulsion while stirring gently.
-
At 40°C, add the components of Phase C individually, mixing well after each addition.
-
Adjust the pH to 5.5-6.5.
-
Continue gentle stirring until the cream has cooled to room temperature.
Protocol for a Water-Based Anti-Wrinkle Serum
Recommended Concentration of this compound: 1-2% (w/v)
Ingredients:
-
Deionized Water: q.s. to 100%
-
Glycerin: 5.0%
-
Sodium Hyaluronate: 1.0%
-
This compound: 1.5%
-
Panthenol (Pro-Vitamin B5): 1.0%
-
Phenoxyethanol (and) Ethylhexylglycerin (Preservative): 1.0%
-
Citric Acid or Sodium Hydroxide: to adjust pH
Procedure:
-
In the main beaker, dissolve the this compound in deionized water.
-
Slowly sprinkle in the sodium hyaluronate while stirring to avoid clumping. Continue to mix until fully hydrated.
-
Add glycerin and panthenol and mix until uniform.
-
Add the preservative and mix thoroughly.
-
Adjust the pH to 5.5-6.5.
Stability Testing Protocol
-
Physical Stability:
-
Accelerated Stability: Store the formulation at elevated temperatures (e.g., 40°C and 50°C) for 1, 2, and 3 months. Observe for changes in color, odor, viscosity, pH, and phase separation.
-
Freeze-Thaw Cycling: Subject the product to at least three cycles of freezing (-10°C for 24 hours) and thawing (room temperature for 24 hours). Check for any physical changes after each cycle.
-
Centrifugation Test: Centrifuge the formulation at 3000 rpm for 30 minutes to assess emulsion stability.
-
-
Chemical Stability:
-
Monitor the concentration of the active compounds (e.g., ligustilide) in the extract over time using High-Performance Liquid Chromatography (HPLC) under the accelerated stability conditions.
-
-
Microbiological Stability:
-
Conduct a preservative efficacy test (challenge test) to ensure the formulation is adequately preserved against microbial contamination.
-
Safety and Toxicological Considerations
-
This compound is generally considered safe for topical use.
-
However, like many plant extracts, it contains furocoumarins, which can increase skin sensitivity to sunlight. Therefore, it is advisable to incorporate photostabilizers or recommend the use of sunscreen in conjunction with products containing this extract.
-
As with any new formulation, it is crucial to conduct patch testing to assess the potential for skin irritation or allergic reactions in a test population.
Conclusion
This compound presents a promising, multi-faceted approach to combating the signs of skin aging. Its demonstrated ability to enhance collagen production, inhibit its degradation, and eliminate senescent cells provides a strong scientific basis for its inclusion in anti-wrinkle cosmetic formulations. The protocols outlined in this document offer a starting point for the development and evaluation of stable and effective skincare products. Further in vivo studies are warranted to fully elucidate its clinical efficacy in reducing wrinkles and improving overall skin appearance.
References
- 1. sinomedichem.com [sinomedichem.com]
- 2. Anti-Photoaging Effects of Angelica acutiloba Root Ethanol Extract in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Photoaging Effects of Angelica acutiloba Root Ethanol Extract in Human Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New anti-aging ingredient pulled from medicinal herb - Advanced Science News [advancedsciencenews.com]
- 5. Anti-wrinkle properties of Angelica gigas Nakai root extracts using mineral-rich water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti‐wrinkle properties of Angelica gigas Nakai root extracts using mineral‐rich water - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Angelica acutiloba for Enhanced Collagen Synthesis: In Vitro Methodologies
For Immediate Release
[City, State] – [Date] – In the continuous quest for novel natural compounds to combat the signs of aging and promote skin health, researchers are increasingly turning to traditional herbal medicine. Angelica acutiloba, a plant with a long history of use in East Asian medicine, is emerging as a promising candidate for its potential to stimulate collagen synthesis. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of Angelica acutiloba extracts and their bioactive compounds on collagen production in vitro.
The following methodologies offer a comprehensive framework for characterizing the effects of Angelica acutiloba on dermal fibroblasts, the primary cells responsible for producing collagen in the skin. The provided protocols are based on established techniques and findings from recent scientific literature, which indicate that ethanol (B145695) extracts of Angelica acutiloba can significantly increase type I procollagen (B1174764) production and inhibit key enzymes responsible for collagen degradation.[1][2]
I. Overview of Angelica acutiloba's Effect on Collagen Metabolism
Angelica acutiloba has demonstrated a dual-action capability in preclinical in vitro studies: stimulating the production of new collagen while simultaneously protecting existing collagen from degradation. This is achieved through the modulation of several key biological processes:
-
Increased Type I Procollagen Synthesis: Treatment of human dermal fibroblasts with an ethanol extract of Angelica acutiloba (AAEE) has been shown to significantly increase the production of type I procollagen in a dose-dependent manner.[1][2]
-
Inhibition of Matrix Metalloproteinases (MMPs): AAEE has been observed to reduce the expression of MMP-1 and the activity of MMP-2, enzymes that play a crucial role in the breakdown of collagen and other extracellular matrix proteins.[1]
-
Modulation of Tissue Inhibitors of Metalloproteinases (TIMPs): An increase in the mRNA expression of TIMP-1, a natural inhibitor of MMPs, has been noted following treatment with AAEE.[2]
-
Enzyme Inhibition: The extract also directly inhibits the activity of collagenase and elastase, further contributing to the preservation of the skin's structural integrity.[1]
II. Quantitative Data Summary
The following tables summarize the reported quantitative effects of Angelica acutiloba ethanol extract (AAEE) on key markers of collagen synthesis and degradation in human dermal fibroblasts.
Table 1: Effect of AAEE on Type I Procollagen Production
| AAEE Concentration (µg/mL) | Increase in Collagen Production (%) |
| 25 | 31.6% |
| 50 | 47.5% |
| 100 | 55.5% |
| 200 | 93.7% |
Data sourced from a study on human dermal fibroblasts.
Table 2: Effect of AAEE on MMP-1 Protein and mRNA Expression
| AAEE Concentration (µg/mL) | Reduction in MMP-1 Protein Expression (%) | Reduction in MMP-1 mRNA Expression (%) |
| 50 | 4.8% | 49.8% |
| 100 | 12.2% | 60.9% |
| 200 | 14.6% | 85.8% |
Data relative to UVA-irradiated control cells.
Table 3: Effect of AAEE on Enzyme Activity
| Enzyme | AAEE Concentration | Inhibition (%) |
| Collagenase | 10 mg/mL | 50.4% |
| Elastase (cell-free) | 10 mg/mL | 30.9% |
| Elastase (in-cell) | 25 µg/mL | 12.9% |
| Elastase (in-cell) | 50 µg/mL | 17.8% |
| Elastase (in-cell) | 100 µg/mL | 27.5% |
| Elastase (in-cell) | 200 µg/mL | 28.2% |
| MMP-2 Activity | 100 µg/mL | 36.6% |
Data sourced from in vitro assays.[1]
III. Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of Angelica acutiloba on collagen synthesis.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Human dermal fibroblasts (HDFs) are the recommended cell line.
-
Culture Conditions: Culture HDFs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage the cells upon reaching 80-90% confluency.
-
Treatment Preparation: Prepare a stock solution of Angelica acutiloba extract (e.g., ethanol extract) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Experimental Procedure:
-
Seed HDFs into appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for colorimetric assays).
-
Allow cells to adhere and grow for 24 hours.
-
Replace the medium with serum-free medium for 24 hours to synchronize the cells.
-
Treat the cells with varying concentrations of the Angelica acutiloba extract for a predetermined duration (e.g., 24-72 hours). Include a vehicle control (medium with DMSO) and a positive control (e.g., Ascorbic Acid, a known collagen synthesis promoter).
-
Protocol 2: Quantification of Type I Procollagen Synthesis (ELISA)
This protocol measures the amount of newly synthesized type I procollagen secreted into the cell culture medium.
-
Materials:
-
Procollagen Type I C-Peptide (PIP) EIA Kit
-
Cell culture supernatant collected from treated and control cells (from Protocol 1).
-
-
Procedure:
-
Follow the manufacturer's instructions for the ELISA kit.
-
Briefly, add the collected cell culture supernatants and standards to the antibody-coated microplate wells.
-
Incubate, wash, and add the enzyme-conjugated secondary antibody.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the concentration of procollagen in the samples based on the standard curve.
-
Protocol 3: Analysis of Gene Expression by Real-Time Quantitative PCR (RT-qPCR)
This method quantifies the mRNA levels of genes involved in collagen synthesis and degradation.
-
Target Genes:
-
COL1A1 (Collagen Type I Alpha 1 Chain)
-
MMP1 (Matrix Metalloproteinase 1)
-
TIMP1 (Tissue Inhibitor of Metalloproteinases 1)
-
Housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
-
Procedure:
-
RNA Extraction: Isolate total RNA from treated and control HDFs using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
RT-qPCR: Perform RT-qPCR using a qPCR instrument, specific primers for the target genes, and a suitable qPCR master mix (e.g., SYBR Green-based).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Protocol 4: Assessment of MMP-1 Protein Levels (Western Blotting)
This technique is used to detect and quantify the amount of MMP-1 protein in cell lysates.
-
Procedure:
-
Protein Extraction: Lyse the treated and control HDFs in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for MMP-1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
IV. Visualizing the Mechanisms of Action
The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for assessing the effects of Angelica acutiloba.
Caption: Proposed signaling pathway of Angelica acutiloba in dermal fibroblasts.
Caption: Experimental workflow for assessing Angelica acutiloba's effects.
V. Conclusion
The methodologies outlined in these application notes provide a robust framework for investigating the pro-collagen synthesis and anti-collagenase activities of Angelica acutiloba. By employing these standardized protocols, researchers can generate reliable and reproducible data to further elucidate the potential of this traditional botanical for applications in dermatology, cosmetics, and drug development. The evidence to date strongly suggests that Angelica acutiloba is a promising natural source for developing novel anti-aging and skin-rejuvenating therapies.
References
Troubleshooting & Optimization
optimizing extraction parameters of Angelica acutiloba root for maximizing phthalide yield
Welcome to the technical support center for optimizing the extraction of phthalides from Angelica acutiloba root. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for maximizing the yield of key bioactive compounds such as ligustilide (B1675387) and Z-butylidenephthalide.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the extraction and analysis of phthalides from Angelica acutiloba root.
Frequently Asked Questions (FAQs)
Q1: My phthalide (B148349) yield is consistently low. What are the most likely causes?
A1: Low phthalide yield can stem from several factors. Systematically evaluate the following:
-
Plant Material Quality: The concentration of phthalides can vary significantly based on the plant's cultivation, harvest time, and post-harvest processing. Notably, (Z)-ligustilide content is highest in the lateral roots, followed by the main root, and is lowest in the root head.[1][2] The use of whole root without considering the distribution of these compounds can lead to lower overall yields.
-
Extraction Method and Parameters: The chosen extraction method and its parameters (e.g., solvent, temperature, time) are critical. Phthalides are semi-polar compounds, and the extraction efficiency is highly dependent on the solvent's polarity.[3] Additionally, some phthalides, like Z-ligustilide, can be sensitive to heat and may degrade at high temperatures.[4]
-
Sample Preparation: Inadequate grinding of the root material can limit solvent penetration and result in incomplete extraction. The particle size of the raw material should be as small as possible to increase the surface area for extraction.[5]
-
Solvent-to-Solid Ratio: An insufficient volume of solvent may not be enough to fully extract the phthalides from the plant matrix. An optimal ratio ensures that the concentration gradient favors the movement of phthalides into the solvent.[6]
Q2: Which extraction solvent is best for maximizing phthalide yield?
A2: The choice of solvent is crucial. For ultrasonic-assisted extraction (UAE), methanol (B129727) has been shown to be an effective solvent. Ethanol (B145695), often mixed with water, is also commonly used and is a greener alternative.[3][7] The addition of a small amount of acid, such as formic acid, to methanol can also enhance the extraction efficiency of certain phthalides. For supercritical fluid extraction (SFE), supercritical CO2 is used, often with a polar co-solvent like ethanol to increase the extraction of more polar compounds.[8]
Q3: Can the pH of the extraction solvent affect my results?
A3: Yes, the pH of the extraction medium can influence the stability and extraction of phytochemicals.[9] While specific studies on the optimal pH for phthalide extraction from Angelica acutiloba are limited, generally, maintaining a neutral to slightly acidic pH (around 4-7) is recommended to prevent the degradation of phenolic compounds.[9] Extreme pH levels, both acidic and basic, can lead to the hydrolysis of ester and amide bonds, which could potentially affect the integrity of phthalide structures.[10]
Troubleshooting Common Problems
Problem 1: Inconsistent results between extraction batches.
-
Possible Cause: Variation in the raw plant material. The chemical composition of Angelica acutiloba root can differ based on the source, age, and storage conditions of the plant material.[1]
-
Solution:
-
Source a single, large batch of raw material for the entire experiment if possible.
-
Standardize the post-harvest processing, including drying and storage conditions.[11]
-
Ensure consistent grinding to a uniform particle size for each batch.
-
-
Possible Cause: Inconsistent extraction parameters.
-
Solution:
-
Carefully control and monitor the temperature, extraction time, and solvent-to-solid ratio for each extraction.
-
Ensure thorough mixing or agitation during extraction to promote homogeneity.
-
Problem 2: Suspected thermal degradation of phthalides, especially Z-ligustilide.
-
Possible Cause: High extraction temperatures. Z-ligustilide is known to be heat-labile and can degrade at elevated temperatures.[4]
-
Solution:
-
Employ extraction methods that can be performed at lower temperatures, such as ultrasound-assisted extraction (UAE) or maceration.[3][12]
-
If using a heat-based method, optimize for the lowest effective temperature. For example, in pressurized liquid extraction (PLE), careful optimization of temperature is crucial.[4]
-
For SFE, operating at temperatures just above the critical point of CO2 (around 35-40°C) can minimize thermal degradation.[5]
-
Problem 3: Difficulty in separating phthalide peaks during HPLC analysis.
-
Possible Cause: Suboptimal mobile phase composition.
-
Solution:
-
Adjust the gradient and composition of the mobile phase. A common mobile phase for separating phthalides is a gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape.[13]
-
Experiment with different concentrations of the acidic modifier to achieve better resolution.
-
-
Possible Cause: Column degradation.
-
Solution:
-
Replace the HPLC column if it has been used extensively.
-
Ensure proper column washing and storage procedures are followed to prolong its lifespan.
-
Data Presentation
The following tables summarize quantitative data on the impact of different extraction parameters on phthalide yield.
Table 1: Comparison of Extraction Methods for Phthalide Yield
| Extraction Method | Solvent | Key Parameters | (Z)-ligustilide Yield (mg/g) | Reference |
| Maceration | 50% Ethanol | 1:20 solid-to-solvent ratio, 0.75 mm particle size | Not specified for ligustilide, but effective for phenolics | [12] |
| Ultrasound-Assisted Extraction (UAE) | Methanol | 50°C, 60 min | ~0.15 (estimated from chromatogram) | |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 | Not specified | Not specified for A. acutiloba | [14] |
Note: Direct comparative studies on the yield of specific phthalides from Angelica acutiloba using these three methods are limited. The data presented is based on individual studies of each method.
Table 2: Effect of Solvent on Phthalide Yield in Ultrasound-Assisted Extraction
| Solvent | (Z)-ligustilide Content (mg/g) | Ferulic Acid Content (mg/g) | Reference |
| Methanol | ~0.15 | ~0.25 | |
| Methanol + 1% Acetic Acid | ~0.12 | ~0.22 | |
| Methanol + 0.25% Ammonium Hydroxide | ~0.10 | ~0.18 |
Data estimated from graphical representations in the cited literature.
Experimental Protocols
This section provides detailed methodologies for key extraction techniques.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material:
-
Dry the Angelica acutiloba roots at room temperature or in an oven at a low temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried roots into a fine powder (e.g., to pass through a 40-60 mesh sieve).[1]
-
-
Extraction Procedure:
-
Weigh a specific amount of the powdered root material (e.g., 10 g).
-
Place the powder in an extraction vessel.
-
Add the chosen solvent (e.g., methanol) at a specific solvent-to-solid ratio (e.g., 10:1 mL/g).
-
Place the vessel in an ultrasonic bath with temperature control.
-
Set the extraction temperature (e.g., 50°C) and sonication time (e.g., 60 minutes).
-
Ensure the ultrasonic frequency and power are set according to the manufacturer's instructions.
-
-
Post-Extraction Processing:
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
The extract can be concentrated using a rotary evaporator.
-
The concentrated extract is then ready for analysis (e.g., by HPLC).
-
Protocol 2: Supercritical Fluid Extraction (SFE)
-
Preparation of Plant Material:
-
Prepare the dried and powdered Angelica acutiloba root as described in the UAE protocol. A low moisture content (<10%) is recommended for SFE.[5]
-
-
Extraction Procedure:
-
Load the powdered root material into the extraction vessel of the SFE system.
-
Pressurize the system with CO2 to the desired supercritical pressure (e.g., 73-107 bar).[15]
-
Heat the system to the desired supercritical temperature (e.g., 31.1-40°C).[15]
-
If a co-solvent is used (e.g., ethanol), introduce it into the system at the desired concentration.
-
Pass the supercritical fluid through the extraction vessel at a controlled flow rate for a specific duration.
-
-
Post-Extraction Processing:
-
The supercritical fluid containing the extracted phthalides is passed into a separator where the pressure is reduced.
-
This causes the CO2 to return to a gaseous state, leaving the extract behind.[16]
-
The collected extract can then be dissolved in a suitable solvent for analysis.
-
Visualizations
General Workflow for Phthalide Extraction and Analysis
Caption: A generalized workflow for the extraction and analysis of phthalides from Angelica acutiloba root.
Troubleshooting Logic for Low Phthalide Yield
Caption: A logical workflow for troubleshooting and resolving issues of low phthalide yield.
References
- 1. Quality evaluation of Angelicae acutilobae radix: individual differences and localization of (Z)-ligustilide in Angelica acutiloba root - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quality evaluation of Angelicae acutilobae radix: individual differences and localization of (Z)-ligustilide in Angelica acutiloba root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of pressurized liquid extraction for Z-ligustilide, Z-butylidenephthalide and ferulic acid in Angelica sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Photoaging Effects of Angelica acutiloba Root Ethanol Extract in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. extractionmagazine.com [extractionmagazine.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing post-harvest processing conditions for Angelica acutiloba roots in Hokkaido: storage temperature and duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. foodsciencejournal.com [foodsciencejournal.com]
- 14. ikm.org.my [ikm.org.my]
- 15. Navigating the Challenges: An In-Depth Look at Supercritical Fluid Extraction of Plant Oils [greenskybio.com]
- 16. Angelica Root | Recherche et innovation [uottawa.ca]
Technical Support Center: Analysis of Coumarins in Angelica acutiloba Root Extract by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the separation of coumarins in Angelica acutiloba root extract using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the major coumarins I should expect to see in an this compound?
A1: this compound contains a variety of coumarins. Some of the commonly identified marker compounds include scopoletin (B1681571) and xanthotoxin.[1] Other related Angelica species are known to contain coumarins such as imperatorin, isoimperatorin, osthole, bergapten, nodakenin, and decursin, which may also be present.[2][3] The exact profile and concentration of these compounds can vary based on the plant's origin, cultivation conditions, and extraction method.[1][4]
Q2: What is a good starting point for an HPLC method for separating these coumarins?
A2: A reversed-phase HPLC method using a C18 column is the most common approach for analyzing coumarins.[5] A typical starting point would involve a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with a small amount of acid like formic or acetic acid to improve peak shape.[6][7] Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector at a wavelength of approximately 321-330 nm, where many coumarins exhibit strong absorbance.[5][8]
Q3: How should I prepare my this compound for HPLC analysis?
A3: A common method for sample preparation involves ultrasonic extraction.[1][7] Powdered, dried root material is typically extracted with a solvent like methanol (B129727) or 70% ethanol.[1][7] The mixture is sonicated for a period, often around 45-60 minutes, to ensure efficient extraction of the target compounds.[1][7] After extraction, the solution should be filtered through a 0.45-μm membrane filter before injection into the HPLC system to prevent particulates from damaging the column.[1][9]
Troubleshooting Guide
Issue 1: Poor Resolution Between Coumarin (B35378) Peaks
Q: My chromatogram shows several overlapping or poorly resolved peaks. How can I improve the separation?
A: Poor resolution is a common issue when analyzing complex plant extracts. Here are several approaches to improve the separation of coumarin peaks:
-
Optimize the Mobile Phase Gradient: Adjusting the gradient elution program is often the most effective way to improve resolution. A shallower gradient (i.e., a slower increase in the organic solvent percentage) can increase the separation between closely eluting peaks.[6]
-
Change the Organic Modifier: If you are using acetonitrile, switching to methanol (or vice versa) can alter the selectivity of the separation, potentially resolving co-eluting peaks.[6]
-
Adjust the Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous portion of the mobile phase can improve peak shape and resolution, especially for compounds with ionizable groups.[6][7] The pH should ideally be at least 2 units away from the pKa of your analytes.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and, consequently, improve resolution. However, this will also lead to longer run times.[6][10]
-
Decrease the Column Temperature: Lowering the column temperature can increase the retention of analytes, which may lead to better separation.[10] Ensure your method is thermally stable.
Issue 2: Peak Tailing
Q: The peaks for my coumarin standards and in my extract are asymmetrical and show significant tailing. What causes this and how can I fix it?
A: Peak tailing can compromise accurate integration and quantification. The primary causes and solutions are:
-
Secondary Silanol (B1196071) Interactions: This is a very common cause, where basic functional groups on the coumarins interact with residual silanol groups on the silica-based C18 column.
-
Column Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.[11]
-
Solution: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If tailing decreases with dilution, you are overloading the column. Reduce your sample concentration or injection volume.[11]
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing. A void at the head of the column can also be a cause.[11]
-
Solution: Use a guard column to protect your analytical column. If the column is contaminated, follow a column cleaning protocol. If a void has formed, the column may need to be replaced.[6]
-
Issue 3: Baseline Noise or Drift
Q: I'm observing a noisy or drifting baseline, which is affecting my ability to detect small peaks. What should I check?
A: A stable baseline is crucial for sensitive analysis. Common causes of baseline issues include:
-
Contaminated Mobile Phase: Impurities in your solvents or additives are a frequent source of baseline noise.
-
Solution: Always use high-purity, HPLC-grade solvents. Filter and degas your mobile phase before use.[6]
-
-
Air Bubbles in the System: Air bubbles passing through the detector flow cell will cause sharp spikes and a noisy baseline.
-
Solution: Ensure your mobile phase is thoroughly degassed. Most modern HPLC systems have an online degasser; ensure it is functioning correctly.[6]
-
-
Detector Issues: A dirty flow cell or a failing lamp in the detector can lead to baseline problems.
-
Solution: Flush the flow cell with a strong, clean solvent like isopropanol. If the problem persists, the lamp may need replacement.[6]
-
-
Inadequate System Equilibration: If you are running a gradient, the baseline may drift if the column is not properly equilibrated with the initial mobile phase conditions before each injection.
-
Solution: Ensure your equilibration time is sufficient, typically 10-15 column volumes.
-
Experimental Protocols
Protocol 1: Sample Preparation - Ultrasonic Extraction
-
Weigh accurately about 1.0 g of powdered Angelica acutiloba root (passed through a 45-mesh sieve).[1]
-
Add 10 mL of methanol to the powder in a suitable vessel.[1]
-
Sonicate the mixture for 60 minutes at 50°C.[1]
-
Allow the mixture to cool and then filter the solution through a 0.45-μm membrane filter into an HPLC vial.[1]
-
If necessary, combine multiple extraction filtrates and concentrate them to a final volume of 10 mL under a gentle stream of nitrogen.[1]
Protocol 2: Standard HPLC Method
This protocol is a starting point and should be optimized for your specific instrument and coumarins of interest.
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and DAD/UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 321 nm[1]
-
Injection Volume: 10 µL[12]
Data Presentation
Table 1: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 65 | 35 |
| 6 | 50 | 50 |
| 14 | 0 | 100 |
| 18 | 0 | 100 |
| 18.1 | 65 | 35 |
| 25 | 65 | 35 |
This is an example gradient based on similar analyses and may require optimization.[2]
Table 2: Common Coumarins and their UV Absorption Maxima
| Compound | Typical UV λmax (nm) |
| Scopoletin | ~345 |
| Xanthotoxin | ~220, 250, 300 |
| Imperatorin | ~250, 300 |
| Isoimperatorin | ~250, 300 |
| Bergapten | ~220, 250, 265, 310 |
| Osthole | ~225, 260, 325 |
Note: Actual λmax can vary slightly depending on the solvent.
Visualizations
Caption: Experimental workflow from sample preparation to HPLC analysis.
References
- 1. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 2. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarins from Angelica Lucida L. - Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. scienceopen.com [scienceopen.com]
- 9. nacalai.com [nacalai.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. hmc.usp.org [hmc.usp.org]
Technical Support Center: Overcoming Challenges in the Scale-Up of Angelica acutiloba Root Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the scale-up of Angelica acutiloba root extraction.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the scale-up of Angelica acutiloba root extraction in a question-and-answer format.
Q1: We are experiencing significantly lower than expected yields of our target bioactive compounds upon scaling up our extraction process. What are the potential causes and solutions?
A1: Low yields during scale-up can stem from several factors:
-
Inadequate Solvent-to-Solid Ratio: A common issue in scaling up is not proportionally increasing the solvent volume to the increased plant material. This can lead to incomplete extraction. It is crucial to optimize the solvent-to-solid ratio at the pilot scale before moving to full-scale production.[1][2][3]
-
Poor Solvent Penetration: Larger particle sizes of the ground root, which may be used in larger-scale operations for easier handling, can reduce the surface area available for extraction. Ensure that the particle size is optimized and consistent.
-
Non-Uniform Heating and Agitation: In larger extraction vessels, achieving uniform heat and mass transfer can be challenging. This can result in localized overheating, degradation of thermolabile compounds, or incomplete extraction in cooler zones.[4] Implementing efficient agitation and jacketing the extraction vessel for even heating are critical.
-
Insufficient Extraction Time: Extraction kinetics do not always scale linearly. It may be necessary to increase the extraction time to ensure complete extraction at a larger scale.
Q2: We are observing significant batch-to-batch inconsistency in the chemical profile of our Angelica acutiloba root extract. How can we improve consistency?
A2: Batch-to-batch inconsistency is a frequent challenge in natural product extraction. Here are key areas to investigate:
-
Raw Material Variability: The chemical composition of Angelica acutiloba root can vary based on the cultivation environment, harvest time, and post-harvest processing.[5][6] Implementing stringent quality control on the incoming raw material, including macroscopic and microscopic identification and chemical fingerprinting, is essential.
-
Inconsistent Particle Size: Variations in the grinding process can lead to different particle size distributions, affecting extraction efficiency and kinetics.[4] Standardize the milling process and use sieves to ensure a consistent particle size range.
-
Process Parameter Control: Ensure that all critical process parameters, such as temperature, time, pressure (for SFE), and solvent-to-solid ratio, are tightly controlled and monitored for each batch.[7][8][9]
-
Solvent Quality: The quality and composition of the solvent should be consistent. If using recycled solvents, ensure they are properly purified to avoid the accumulation of impurities that could affect the extraction process.[10][11]
Q3: We are facing difficulties with solvent recovery at a larger scale, leading to increased costs and environmental concerns. What strategies can we employ?
A3: Efficient solvent recovery is crucial for the economic and environmental viability of large-scale extraction.
-
Optimize Evaporation Techniques: Utilize efficient evaporation technologies such as falling film or rising film evaporators for large volumes. For heat-sensitive compounds, vacuum evaporation is recommended to lower the boiling point of the solvent.[10]
-
Consider Solvent Properties: The choice of solvent impacts the ease of recovery. Solvents with lower boiling points are generally easier to recover but may require more stringent containment to prevent losses.[12]
-
Implement Solvent Recycling Protocols: Establish a robust solvent recycling program that includes quality control checks on the recovered solvent to ensure it meets the required specifications before being reused in the extraction process.[11]
Q4: We are concerned about the potential degradation of thermolabile bioactive compounds like ligustilide (B1675387) during our scaled-up extraction. How can we mitigate this?
A4: The degradation of heat-sensitive compounds is a significant concern, especially with methods involving elevated temperatures.
-
Employ Non-Thermal Extraction Methods: Consider using or optimizing non-thermal or low-temperature extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE).[13][14]
-
Optimize Temperature and Time: For thermal extraction methods, carefully optimize the extraction temperature and time to find a balance between extraction efficiency and compound stability. Shorter extraction times at slightly higher temperatures may be preferable to prolonged extraction at lower temperatures.[15][16]
-
Use Vacuum During Solvent Removal: As mentioned, performing solvent evaporation under vacuum significantly reduces the temperature required, thereby minimizing the thermal degradation of bioactive compounds.
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data for different extraction methods applied to Angelica species, providing a basis for comparison and optimization.
Table 1: Comparison of Different Extraction Methods for Angelica Species
| Extraction Method | Solvent | Temperature (°C) | Time | Yield/Key Findings | Reference |
| Maceration | 80% Ethanol (B145695) | 25 | 72 hours (3x 24h) | 35% extract yield from A. acutiloba root. | [17] |
| Accelerated Solvent Extraction (ASE) | n-Hexane | 80 | 10 min (static) | Optimized for volatile compounds from A. acutiloba. | [7] |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | Room Temperature | 45 min | Higher content of marker compounds compared to other ethanol concentrations. | [18] |
| Supercritical Fluid Extraction (SFE) | CO₂ | 40 | Varied | Yield of volatiles ranged from 0.13–0.55%. | [19][20] |
| Hot Water Extraction | Distilled Water | 100 | Not specified | Yield of 0.153 g of freeze-dried extract per gram of dried A. acutiloba root. | [21][22] |
Experimental Protocols
Detailed methodologies for key extraction techniques are provided below.
Maceration Protocol
Maceration is a simple and widely used method for solid-liquid extraction.
Materials:
-
Dried and powdered Angelica acutiloba root
-
80% Ethanol
-
Extraction vessel (e.g., glass or stainless steel tank with a lid)
-
Agitator/mixer
-
Filtration system (e.g., filter press, centrifuge)
-
Rotary evaporator or falling film evaporator for solvent recovery
Procedure:
-
Place the powdered Angelica acutiloba root into the extraction vessel.
-
Add 80% ethanol at a specified solvent-to-solid ratio (e.g., 10:1 L/kg).
-
Seal the vessel to prevent solvent evaporation.
-
Agitate the mixture continuously or intermittently at room temperature (25°C) for 24 hours.
-
Separate the liquid extract from the solid marc by filtration or centrifugation.
-
Repeat the extraction process on the marc two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the liquid extracts from all three extractions.
-
Concentrate the combined extract under vacuum to remove the ethanol and obtain the crude extract.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes ultrasonic waves to enhance extraction efficiency and reduce extraction time.[13][14]
Materials:
-
Dried and powdered Angelica acutiloba root
-
70% Ethanol
-
Extraction vessel
-
Ultrasonic probe or bath
-
Filtration system
-
Rotary evaporator
Procedure:
-
Mix the powdered root material with 70% ethanol in the extraction vessel at a defined solvent-to-solid ratio.
-
Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the slurry.
-
Apply ultrasonic waves at a specified frequency (e.g., 20-40 kHz) and power for a predetermined time (e.g., 45 minutes) at room temperature.
-
After sonication, separate the extract from the solid residue by filtration.
-
Concentrate the filtrate under vacuum to obtain the final extract.
Supercritical Fluid Extraction (SFE) Protocol
SFE uses a supercritical fluid, typically CO₂, as a green and highly selective solvent.[19][20]
Materials:
-
Dried and powdered Angelica acutiloba root
-
Supercritical fluid extractor
-
High-purity carbon dioxide (CO₂)
-
Co-solvent (e.g., ethanol), if required
Procedure:
-
Load the powdered plant material into the extraction vessel of the SFE system.
-
Pressurize and heat the CO₂ to bring it to its supercritical state (e.g., >73.8 bar and >31.1°C).
-
Introduce the supercritical CO₂ into the extraction vessel. A co-solvent like ethanol can be added to modify the polarity of the supercritical fluid and enhance the extraction of certain compounds.
-
The supercritical fluid dissolves the bioactive compounds from the plant matrix.
-
The extract-laden fluid is then passed into a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and precipitate the extracted compounds.
-
The extracted material is collected from the separator.
-
The CO₂ can be recompressed and recycled back into the process.
Visualizations
Experimental Workflows
References
- 1. A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. herbalmeds.megawecare.com [herbalmeds.megawecare.com]
- 5. Optimizing post-harvest processing conditions for Angelica acutiloba roots in Hokkaido: storage temperature and duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimized conditions for the extraction of secondary volatile metabolites in Angelica roots by accelerated solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. coffeetime.freeflarum.com [coffeetime.freeflarum.com]
- 10. Solvent recovery after plant extraction | Heidolph EMEA - research made easy [heidolph.com]
- 11. researchgate.net [researchgate.net]
- 12. Challenges – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Optimization of extraction conditions of Angelica archangelica extract and activity evaluation in experimental fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-Photoaging Effects of Angelica acutiloba Root Ethanol Extract in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Extraction of Angelica sinensis polysaccharides using ultrasound-assisted way and its bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cris.vtt.fi [cris.vtt.fi]
- 20. researchgate.net [researchgate.net]
- 21. Preclinical safety assessment of Angelica acutiloba using a 13-week repeated dose oral toxicity study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Thermally Labile Compounds in Angelica acutiloba
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of thermally labile and volatile compounds in Angelica acutiloba.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the HPLC analysis of compounds from Angelica acutiloba?
A1: The main challenges include the co-elution of structurally similar compounds, peak tailing of polar analytes like phenolic acids, and the degradation of thermally labile compounds like Z-ligustilide during sample processing and analysis.[1][2][3] Matrix effects from complex sample extracts can also interfere with accurate quantification.[4][5]
Q2: How can I prevent the degradation of Z-ligustilide during HPLC analysis?
A2: Z-ligustilide is unstable and prone to degradation through oxidation, hydrolysis, and isomerization, especially when exposed to light and high temperatures.[2][3][6] To minimize degradation, it is crucial to use fresh extracts, protect samples from light, and maintain low temperatures throughout the sample preparation and analysis process.[2] Using a suitable vehicle containing antioxidants like Vitamin C can also significantly improve its stability.[6] Degassing solvents can also help slow down oxidation.[2]
Q3: What mobile phase composition is recommended for the separation of major compounds in Angelica acutiloba?
A3: A common approach for separating compounds in Angelica species is using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like formic acid or acetic acid to improve peak shape and resolution.[7][8] For example, a gradient of acetonitrile and 0.1% formic acid in water is frequently used.[8]
Troubleshooting Guide: HPLC
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary interactions with residual silanol (B1196071) groups on the column.[1][9] - Improper mobile phase pH.[1][10] - Column contamination or degradation.[1][10] - Column overloading.[1][10] | - Use a base-deactivated column or a column with end-capping.[9][11] - Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For acidic compounds, a lower pH (e.g., 2-3) is often beneficial.[10] - Flush the column with a strong solvent or replace it if necessary.[10] - Dilute the sample or reduce the injection volume.[10] |
| Poor Resolution | - Inadequate column efficiency. - Inappropriate mobile phase strength. - Suboptimal temperature. | - Increase column length, decrease particle size, or use a column with higher theoretical plates. - Optimize the gradient profile or the organic-to-aqueous ratio in the mobile phase. - Adjust the column temperature. Increasing the temperature can sometimes improve efficiency, but must be balanced against the stability of thermally labile compounds. |
| Irreproducible Retention Times | - Changes in mobile phase composition.[12] - Fluctuations in column temperature.[12] - Column degradation. | - Ensure proper mobile phase mixing and degassing. Prepare fresh mobile phase daily.[12] - Use a column thermostat to maintain a consistent temperature.[12] - Replace the column if performance deteriorates over time. |
| Ghost Peaks | - Contamination in the HPLC system or mobile phase. - Carryover from previous injections. | - Flush the system with a strong solvent. - Use high-purity solvents and additives. - Implement a needle wash step in the autosampler method. |
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of some compounds in Angelica acutiloba?
A1: Primary metabolites such as sugars, amino acids, and organic acids are non-volatile and polar, making them unsuitable for direct GC-MS analysis. Derivatization converts these compounds into more volatile and thermally stable derivatives, allowing them to be vaporized and separated by gas chromatography.[13][14]
Q2: What are the common derivatization methods for primary metabolites?
A2: Silylation is a widely used method for derivatizing compounds with active hydrogens, such as sugars and organic acids.[13] A two-step methoximation and silylation process is often employed for sugars and α-keto acids to reduce the formation of multiple derivatives.[14] Alkylation is an alternative for amino and non-amino organic acids.[13]
Q3: How can I minimize the thermal degradation of labile compounds in the GC inlet?
A3: Thermal degradation in the hot injection port is a major concern for thermally labile compounds.[15][16] To minimize this, you can lower the inlet temperature in increments, use a deactivated liner, and employ a faster injection speed to reduce the residence time of the analyte in the hot zone.[15][17]
Troubleshooting Guide: GC-MS
| Issue | Potential Cause | Recommended Solution |
| No Peaks or Broad, Tailing Peaks for Target Analyte | - Thermal degradation in the injector.[15][16] - Active sites in the liner or column.[17] - Incomplete derivatization. | - Optimize the inlet temperature by lowering it in 20-25°C increments.[15] - Use a deactivated glass wool liner or a liner with a gentle taper.[15] - Ensure derivatization reaction goes to completion by optimizing reaction time and temperature. |
| Poor Reproducibility | - Inconsistent injection volume. - Sample backflash in the inlet.[15] - Contaminated liner.[15] | - Check the syringe for proper functioning and cleanliness.[15] - Use a solvent expansion calculator to select appropriate injection volume and solvent for the given inlet conditions.[15] - Regularly inspect and replace the inlet liner.[15] |
| Multiple Derivatization Products for a Single Analyte | - Tautomerization of the analyte (e.g., sugars).[14] - Incomplete reaction or side reactions. | - For sugars and keto-acids, perform a methoximation step prior to silylation to stabilize the molecule.[14] - Optimize derivatization conditions (reagent, temperature, and time). Automated in-time derivatization can improve consistency.[18] |
| Baseline Noise or Drift | - Column bleed.[19] - Contaminated carrier gas. - Detector instability.[19] | - Condition the column properly.[19] - Use high-purity carrier gas with appropriate traps. - Allow sufficient time for the detector to stabilize.[17] |
Section 3: Sample Preparation and Extraction
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting thermally labile compounds from Angelica acutiloba?
A1: Several methods can be used, with the choice depending on the target compounds.
-
Ultrasonic-assisted extraction (UAE): This is a common method that uses ultrasonic waves to enhance extraction efficiency at lower temperatures, which is beneficial for thermally labile compounds.
-
Enzyme-assisted extraction (EAE): Using enzymes like cellulase (B1617823) can help break down the plant cell wall, leading to increased yield of compounds like Z-ligustilide.
-
Supercritical Fluid Extraction (SFE): This technique uses supercritical CO2 as a solvent, which allows for extraction at low temperatures, thus preventing the degradation of heat-sensitive compounds.[14][20][21]
-
Headspace-Solid Phase Microextraction (HS-SPME): This is a solvent-free method ideal for the analysis of volatile and semi-volatile compounds.[22][23]
Q2: How can I improve the recovery of volatile compounds?
A2: For volatile compounds, methods that minimize solvent use and heat are preferred. HS-SPME is an excellent choice as it is a solventless technique that directly samples the headspace above the sample.[22][23] Steam distillation can also be used, but it may lead to the loss of some highly volatile components and potential degradation of others.[22][23]
Troubleshooting Guide: Sample Preparation
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | - Inefficient extraction method. - Inappropriate solvent. - Insufficient extraction time or temperature. | - Consider alternative extraction methods like UAE, EAE, or SFE. - Optimize the extraction solvent based on the polarity of the target compounds. For example, n-hexane is effective for less polar compounds.[24] - Optimize extraction parameters such as time, temperature, and solvent-to-solid ratio. For heat-sensitive compounds, lower temperatures for longer durations may be necessary.[25][26] |
| Analyte Degradation during Extraction | - High extraction temperature.[27] - Exposure to light or oxygen.[2] | - Use low-temperature extraction methods.[25] - Protect the sample from light and consider extracting under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Matrix Effects in LC-MS/MS | - Co-eluting endogenous compounds from the plant matrix that suppress or enhance ionization.[4][5] | - Improve sample clean-up using techniques like solid-phase extraction (SPE).[11] - Optimize chromatographic separation to resolve target analytes from interfering matrix components.[4] - Use a stable isotope-labeled internal standard to compensate for matrix effects.[4] |
Data Presentation
Table 1: Optimized Extraction Conditions for Compounds from Angelica Species
| Extraction Method | Target Compounds | Solvent | Temperature (°C) | Time | Key Findings | Reference |
| Accelerated Solvent Extraction (ASE) | Volatile compounds | n-Hexane | 80 | 10 min | Optimum conditions for the extraction of various volatile components. | [24] |
| Heat Reflux Extraction | Polyphenolic compounds | 50% Ethanol (B145695) | 80 | 30 min | Higher temperatures and intermediate ethanol concentrations favored polyphenol extraction. | [27] |
| Maceration | Anthocyanins | 40.9% Ethanol | 20 | 15 min | Optimized for maximal anthocyanin recovery from elderberry, applicable to other heat-sensitive compounds. | [25] |
| Multistage Extraction | Polyphenolic compounds | 70% (v/v) Aqueous Ethanol | 85 | 3 x 10 min stages | Multistage extraction at a higher temperature significantly increased the yield of oleuropein. | [26] |
Experimental Protocols
Protocol 1: HPLC-DAD Analysis of Major Compounds in Angelica acutiloba
This protocol is adapted from a validated method for the quantitative analysis of marker compounds in Angelica species.[8][28]
-
Sample Preparation:
-
Weigh 1.0 g of powdered Angelica acutiloba root into a centrifuge tube.
-
Add 10 mL of 70% ethanol and an internal standard (e.g., α-asarone).
-
Sonicate for 45 minutes at room temperature.
-
Adjust to the initial weight with 70% ethanol to compensate for any solvent loss.
-
Filter the extract through a 0.45-µm membrane filter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 0 min, 12% B; 10 min, 18% B; 25 min, 20% B; 30 min, 50% B; 60 min, 50% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 325 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of the target analytes (e.g., Z-ligustilide, ferulic acid) at known concentrations.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify the compounds in the sample extracts using the calibration curve.
-
Protocol 2: GC-MS Analysis of Primary Metabolites (Sugars and Organic Acids)
This protocol is a general workflow based on established methods for the analysis of primary metabolites in plant tissues.[21][29]
-
Extraction:
-
Homogenize 50 mg of freeze-dried plant material in 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol).
-
Add an internal standard (e.g., ribitol).
-
Vortex and incubate at a controlled temperature (e.g., 70°C for 15 min).
-
Centrifuge and collect the supernatant.
-
-
Derivatization:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) and incubate at 37°C for 90 minutes. This step is crucial for sugars and keto-acids.[14]
-
Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes.[14]
-
-
GC-MS Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C (can be optimized for thermally labile compounds).
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp to a final temperature (e.g., 300°C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-600.
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra and retention indices with a reference library (e.g., NIST, Fiehn).
-
Quantify relative abundance by normalizing the peak area of each compound to the internal standard.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Studying Mass Balance and the Stability of (Z)-Ligustilide from Angelica sinensis Helps to Bridge a Botanical Instability-Bioactivity Chasm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure elucidation of degradation products of Z-ligustilide by UPLC-QTOF-MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting stability of z-ligustilide in the volatile oil of radix angelicae sinensis and ligusticum chuanxiong and its stability prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of marker compounds in Angelica gigas, Angelica sinensis, and Angelica acutiloba by HPLC/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. uhplcs.com [uhplcs.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Features of gas chromatographic analysis of thermally unstable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. newfoodmagazine.com [newfoodmagazine.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. The Dynamic Nature of the Ligustilide Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of Sugars and Organic Acids in Biological Matrices Using GC-QqQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Volatile compounds from roots, stems and leaves of Angelica acutiloba growing in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Optimized conditions for the extraction of secondary volatile metabolites in Angelica roots by accelerated solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Optimization of Multistage Extraction of Olive Leaves for Recovery of Phenolic Compounds at Moderated Temperatures and Short Extraction Times - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Design of Experiments Strategy to Enhance the Recovery of Polyphenolic Compounds from Vitis vinifera By-Products through Heat Reflux Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 28. jstage.jst.go.jp [jstage.jst.go.jp]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Bioactive Compounds in Angelica acutiloba Root Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of bioactive compounds in Angelica acutiloba root preparations.
Frequently Asked Questions (FAQs)
Q1: What are the primary bioactive compounds in Angelica acutiloba root and what are their known stability issues?
A1: The primary bioactive compounds in Angelica acutiloba root include phthalides (such as ligustilide (B1675387) and butylidenephthalide), phenolic compounds (like ferulic acid), and furanocoumarins.[1][2] These compounds are susceptible to degradation under various conditions. Specifically, ligustilide and ferulic acid are known to be sensitive to heat (thermolabile) and light (photolabile).[3] The degradation of these compounds can occur through oxidation, hydrolysis, and isomerization, particularly when exposed to direct sunlight and elevated temperatures.[4]
Q2: What are the general best practices for storing Angelica acutiloba root extracts to maintain the stability of their bioactive compounds?
A2: To maintain the stability of bioactive compounds in Angelica acutiloba root extracts, it is recommended to store them in a cool, dry, and dark place. The use of airtight containers is crucial to minimize exposure to oxygen and moisture, which can accelerate degradation.[5][6] For long-term storage, refrigeration (2-8°C) or freezing (-20°C or lower) is advisable. It is also important to minimize headspace in storage containers to reduce the amount of available oxygen.
Q3: Can the extraction method influence the initial stability of the bioactive compounds?
A3: Yes, the choice of extraction method can significantly impact the initial stability of the bioactive compounds. Methods that employ high temperatures for prolonged periods can lead to the degradation of thermolabile compounds like ligustilide.[3] Supercritical CO2 extraction and solvent extraction using ethanol, ethyl acetate, or chloroform (B151607) are common methods. While effective, it is crucial to control the temperature and duration of these processes to minimize degradation. Hot water extraction is also used, but careful temperature control is necessary.[7]
Q4: Are there any visual cues that indicate degradation of an Angelica acutiloba root extract?
A4: Yes, visual changes can indicate potential degradation of the extract. A noticeable change in color, such as darkening from a light brown to a dark brown or black, can suggest oxidative or other chemical degradation. The formation of precipitates or turbidity in a previously clear extract can also be a sign of compound degradation or aggregation. Any change in the characteristic aroma of the extract might also point to the degradation of volatile compounds.
Q5: How does the pH of the preparation affect the stability of the bioactive compounds?
A5: The pH of an aqueous preparation can significantly influence the stability of certain bioactive compounds. For instance, the degradation of some compounds can be accelerated under acidic or alkaline conditions through hydrolysis.[4] It is therefore recommended to maintain the pH of aqueous extracts within a neutral to slightly acidic range (pH 4-6) to enhance the stability of many phytochemicals.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of bioactivity in a liquid extract. | - Exposure to light, heat, or oxygen. - Suboptimal pH of the solvent. - Microbial contamination. | - Store extracts in amber-colored, airtight containers in a refrigerator or freezer. - Buffer the extract to a pH of 4-6. - Filter-sterilize the extract or add a suitable preservative if appropriate for the intended application. |
| Color of the extract has significantly darkened during storage. | - Oxidation of phenolic compounds and other sensitive molecules. | - Purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing. - Consider adding an antioxidant such as ascorbic acid or tocopherol to the preparation (see Experimental Protocols). |
| Precipitate has formed in a previously clear liquid extract. | - Degradation of compounds leading to less soluble products. - Changes in temperature affecting solubility. - Aggregation of macromolecules. | - Centrifuge the extract to remove the precipitate and re-analyze the supernatant for the concentration of key bioactive compounds. - If the precipitate is believed to be the bioactive compound, attempt to redissolve it by gentle warming or sonication, and then assess stability. - To prevent future precipitation, consider using co-solvents or encapsulating the extract. |
| Inconsistent results between different batches of extracts. | - Variation in the quality of the raw plant material. - Inconsistencies in the extraction or preparation protocol. | - Standardize the source and pre-processing of the Angelica acutiloba root. - Strictly adhere to a validated and standardized protocol for extraction and preparation. - Perform quality control checks (e.g., HPLC analysis) on each batch.[1][2][8][9][10] |
Data on Stability of Key Bioactive Compounds
The stability of bioactive compounds is a critical factor in the efficacy of herbal preparations. Below is a summary of hypothetical quantitative data illustrating the degradation of ligustilide and ferulic acid under various conditions.
Table 1: Effect of Temperature on the Stability of Ligustilide and Ferulic Acid in an Ethanolic Extract of Angelica acutiloba Root over 30 Days.
| Storage Temperature (°C) | Ligustilide Remaining (%) | Ferulic Acid Remaining (%) |
| 4 | 95.2 ± 2.1 | 98.5 ± 1.5 |
| 25 (Room Temperature) | 78.4 ± 3.5 | 85.1 ± 2.8 |
| 40 | 52.1 ± 4.2 | 65.7 ± 3.9 |
Table 2: Effect of Light Exposure on the Stability of Ligustilide and Ferulic Acid in an Ethanolic Extract of Angelica acutiloba Root at 25°C over 30 Days.
| Storage Condition | Ligustilide Remaining (%) | Ferulic Acid Remaining (%) |
| Stored in Darkness | 78.4 ± 3.5 | 85.1 ± 2.8 |
| Exposed to Ambient Light | 61.3 ± 4.8 | 72.9 ± 3.4 |
Table 3: Effect of Antioxidant Addition on the Stability of Ligustilide in an Aqueous Preparation of this compound at 40°C over 30 Days.
| Preparation | Ligustilide Remaining (%) |
| Control (No Antioxidant) | 45.8 ± 5.1 |
| + 0.1% Ascorbic Acid | 68.2 ± 4.3 |
| + 0.05% Tocopherol | 62.5 ± 4.9 |
Experimental Protocols
Protocol 1: Microencapsulation of this compound using Spray Drying
This protocol provides a method for encapsulating the bioactive compounds of this compound to enhance their stability.
-
Preparation of the Emulsion:
-
Dissolve 10 g of maltodextrin (B1146171) and 2 g of gum arabic in 100 mL of distilled water with continuous stirring to form the wall material solution.
-
Disperse 5 g of concentrated this compound (ethanolic or supercritical CO2 extract) into the wall material solution.
-
Homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 10 minutes to form a stable oil-in-water emulsion.
-
-
Spray Drying:
-
Set the inlet temperature of the spray dryer to 160-180°C and the outlet temperature to 80-90°C.
-
Feed the emulsion into the spray dryer at a constant rate.
-
Collect the powdered microcapsules from the cyclone collector.
-
-
Evaluation of Microcapsules:
-
Determine the encapsulation efficiency by quantifying the amount of bioactive compound on the surface and within the microcapsules using HPLC.
-
Assess the stability of the encapsulated compounds by storing the microcapsules under different temperature and humidity conditions and analyzing the compound content at regular intervals.
-
Protocol 2: Stabilization of this compound with Antioxidants
This protocol outlines the addition of antioxidants to a liquid preparation of this compound to mitigate oxidative degradation.
-
Preparation of the Extract:
-
Prepare an aqueous or ethanolic extract of Angelica acutiloba root to a desired concentration.
-
Filter the extract to remove any particulate matter.
-
-
Addition of Antioxidant:
-
Prepare a stock solution of the desired antioxidant (e.g., 10% w/v ascorbic acid in water or 5% w/v tocopherol in ethanol).
-
Add the antioxidant stock solution to the extract to achieve the final desired concentration (e.g., 0.1% ascorbic acid or 0.05% tocopherol).
-
Stir the mixture gently until the antioxidant is fully dissolved and evenly distributed.
-
-
Stability Testing:
-
Divide the antioxidant-containing extract and a control extract (without antioxidant) into amber glass vials.
-
Store the vials under controlled conditions (e.g., 4°C, 25°C, and 40°C) and protect from light.
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw samples and analyze the concentration of key bioactive compounds (e.g., ligustilide, ferulic acid) using a validated HPLC method.
-
Visualizations
Caption: Workflow for Microencapsulation of this compound.
Caption: Workflow for Antioxidant Stabilization of this compound.
Caption: Canonical NF-κB Signaling Pathway.
Caption: General MAPK Signaling Pathway.
References
- 1. Quantitative analysis of marker compounds in Angelica gigas, Angelica sinensis, and Angelica acutiloba by HPLC/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to use herbal extracts in cosmetic formulas [personalcarescience.com.au]
- 4. Structure elucidation of degradation products of Z-ligustilide by UPLC-QTOF-MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studying Mass Balance and the Stability of (Z)-Ligustilide from Angelica sinensis Helps to Bridge a Botanical Instability-Bioactivity Chasm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Challenges of Chemical Stability Testing of Herbal Extracts in Finished Products Using State-of-the-Art Analytical Methodologies | Bentham Science [eurekaselect.com]
- 7. Optimization protocol for the extraction of antioxidant components from Origanum vulgare leaves using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Quantitative analysis of marker compounds in Angelica gigas, Angelica sinensis, and Angelica acutiloba by HPLC/DAD. | Semantic Scholar [semanticscholar.org]
- 10. Simultaneous quantitative analysis of five components in Angelica sinensis and Angelica acutiloba acclimatized growing in vietnam by high-performance liquid chromatography with photodiode array detector [wfcms.org]
Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Angelica acutiloba Root
Welcome to the technical support center for the LC-MS analysis of Angelica acutiloba root. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in the LC-MS analysis of Angelica acutiloba root?
A1: The "matrix" refers to all components within a sample extract other than the specific analyte you intend to measure.[1] For Angelica acutiloba root, this includes a complex mixture of endogenous compounds like sugars, lipids, pigments (e.g., chlorophylls), and phenolics.[2] Matrix effects occur when these co-eluting components interfere with the ionization of your target analyte in the mass spectrometer's ion source.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity), both of which severely compromise the accuracy, precision, and sensitivity of quantitative results.[3]
Q2: What are the common signs that my analysis is being impacted by matrix effects?
A2: Common indicators that you may be experiencing matrix effects include:
-
Poor reproducibility of results, especially between different sample batches.
-
Inaccurate quantification and non-linear calibration curves.
-
A noticeable decrease in assay sensitivity.
-
Inconsistent peak areas for quality control (QC) samples.
-
Retention time shifts, which can lead to misidentification of compounds.
Q3: How can I definitively identify and quantify matrix effects in my experiment?
A3: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion (Qualitative Assessment): This method helps identify at what points during the chromatographic run ion suppression or enhancement occurs. A standard solution of your analyte is continuously infused into the MS detector (after the LC column) while a blank, extracted matrix sample is injected. Any dip or rise in the analyte's baseline signal indicates the presence of matrix effects at that specific retention time.
-
Post-Extraction Spike (Quantitative Assessment): This is the most common quantitative method. It involves comparing the peak area of an analyte in a clean solvent to the peak area of the same analyte spiked into a blank matrix extract (post-extraction). The Matrix Factor (MF) is calculated as follows:
MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solvent)
-
An MF = 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
It is recommended to test this across at least six different lots of the matrix to assess variability.
-
Troubleshooting Guide: Common Issues and Solutions
Issue 1: I'm observing significant ion suppression and low analyte recovery.
-
Possible Cause: Inefficient sample cleanup. The complex matrix of Angelica acutiloba root contains numerous interfering compounds that are co-eluting with your analyte.
-
Solution: Optimize your sample preparation protocol. More rigorous cleanup techniques are highly effective at reducing matrix effects.[1] Consider the following options:
-
Solid-Phase Extraction (SPE): SPE is highly effective at removing interfering compounds like phospholipids (B1166683) and provides cleaner extracts compared to simpler methods like protein precipitation. A reversed-phase (C18) or a specific polymeric sorbent can be effective.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is increasingly used for complex herbal matrices.[3][4] It involves a solvent extraction followed by a dispersive SPE (d-SPE) cleanup step with specific sorbents to remove interferences like pigments and lipids.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate analytes from interfering matrix components based on their differential solubility in immiscible solvents.
-
Issue 2: My results show high variability and poor reproducibility across different samples.
-
Possible Cause 1: Inconsistent matrix effects due to variations in the root material or sample preparation.
-
Solution 1: Use an appropriate Internal Standard (IS). The most effective way to compensate for matrix effects is to use a Stable Isotope-Labeled Internal Standard (SIL-IS) for your analyte of interest.[5] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, leading to a consistent analyte/IS ratio and more reliable quantification.[5] If a SIL-IS is unavailable or too costly, a structural analog may be used, but it must be validated carefully to ensure it behaves similarly to the analyte.
-
Possible Cause 2: Carryover from previous injections.
-
Solution 2: Optimize the LC method and wash steps. Ensure your LC gradient allows for sufficient separation of the analyte from major matrix components. Implement a robust needle wash protocol using a strong organic solvent to clean the injector port between samples. Running blank injections can help confirm if carryover is an issue.
Issue 3: My calibration curve is non-linear or has a poor correlation coefficient.
-
Possible Cause: Matrix effects are impacting the analyte response differently at various concentration levels.
-
Solution: Use Matrix-Matched Calibration. Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your unknown samples.[1] This ensures that the standards and samples experience similar matrix effects, leading to a more accurate calibration curve and quantification.
Data Presentation: Sample Preparation & Recovery
Effective sample preparation is crucial for minimizing matrix effects. The choice of method can significantly impact analyte recovery.
Table 1: Representative Analyte Recovery from Angelica Root using Methanolic Extraction. (Data adapted from a study on Angelica species[6])
| Analyte | Spiking Level | Average Recovery (%) | RSD (%) |
| Chlorogenic Acid | Low (25%) | 91.45 | < 10 |
| Medium (50%) | 105.21 | < 10 | |
| High (100%) | 112.44 | < 10 | |
| Ferulic Acid | Low (25%) | 95.39 | < 10 |
| Medium (50%) | 108.67 | < 10 | |
| High (100%) | 114.99 | < 10 | |
| Ligustilide | Low (25%) | 90.69 | < 10 |
| Medium (50%) | 101.55 | < 10 | |
| High (100%) | 106.38 | < 10 |
Note: While this data is from a simple methanolic extraction, more advanced techniques like SPE or QuEChERS are often required for cleaner samples in LC-MS and can yield different recovery and matrix effect values.[3] Method validation is essential.
Experimental Protocols & Workflows
Diagram 1: General Workflow for Minimizing Matrix Effects
Caption: Workflow for Angelica acutiloba root analysis from sample preparation to final result.
Protocol 1: Solid-Phase Extraction (SPE) - General Method
This protocol provides a general reversed-phase (C18) SPE method for cleaning up Angelica acutiloba root extract. It should be optimized for specific analytes.
-
Cartridge Conditioning: Sequentially pass 2-3 mL of methanol (B129727), followed by 2-3 mL of deionized water through the C18 SPE cartridge. Do not allow the sorbent bed to go dry.
-
Sample Loading: Dilute the initial root extract with water or a weak aqueous buffer to ensure analyte retention. Load the diluted extract onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 2-3 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove highly polar, water-soluble interferences.
-
Elution: Elute the analytes of interest with a small volume (e.g., 1-2 mL) of a strong organic solvent like acetonitrile or methanol.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Protocol 2: QuEChERS - General Method for Herbal Powders
This is a modified QuEChERS protocol suitable for dried herbal matrices like Angelica acutiloba root.
-
Sample Hydration & Extraction:
-
Weigh 1.0 g of powdered root into a 50 mL centrifuge tube.
-
Add an appropriate internal standard.
-
Add 10 mL of water and vortex for 1 minute to rehydrate the sample.
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1-2 minutes and then centrifuge.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take an aliquot (e.g., 1 mL) of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube.
-
The d-SPE tube should contain sorbents to remove specific interferences. For Angelica root, a combination of PSA (to remove sugars and organic acids) and C18 (to remove lipids) is a good starting point. Graphitized carbon black (GCB) can be used to remove pigments, but may also retain planar analytes.
-
Vortex for 1 minute and centrifuge at high speed.
-
-
Final Preparation:
-
The resulting supernatant can be directly injected or diluted with mobile phase before LC-MS analysis.
-
Diagram 2: Troubleshooting Decision Tree for Matrix Effects
Caption: Decision tree for troubleshooting matrix effects in LC-MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of 108 Pesticide Residues in Three Traditional Chinese Medicines Using a Modified QuEChERS Mixed Sample Preparation Method and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xuebao.scau.edu.cn [xuebao.scau.edu.cn]
- 5. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
optimization of post-harvest processing to enhance active constituents in Angelica acutiloba
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the post-harvest processing of Angelica acutiloba. The focus is on enhancing and preserving key active constituents such as (Z)-ligustilide and ferulic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
Issue 1: Low or Inconsistent Yield of Active Constituents After Drying
Q: My dried Angelica acutiloba roots show significantly lower levels of (Z)-ligustilide than expected. What could be the cause?
A: Low yields of (Z)-ligustilide are often linked to the drying method and temperature. High temperatures can cause degradation or volatilization of thermolabile compounds.
-
Potential Cause 1: High Drying Temperature. Hot air-drying or direct solar-drying can lead to a reduction in (Z)-ligustilide content.[1] Studies on the related species Angelica dahurica show that the content of volatile oils and coumarins is inversely proportional to the constant drying temperature.[2]
-
Troubleshooting Steps:
-
Lower the Temperature: Opt for lower temperature drying methods. Freeze-drying and shade-drying have been shown to yield higher relative contents of (Z)-ligustilide.[1] For hot air drying, a temperature of 50°C is recommended as a suitable option for a related Angelica species.[2][3]
-
Consider Variable-Temperature Drying: Research on Angelica dahurica suggests that a variable-temperature drying process can be most effective for preserving volatile oils and coumarins.[2]
-
Evaluate Different Methods: Compare freeze-drying, shade-drying, and low-temperature (e.g., 40-50°C) hot air-drying to determine the optimal method for your specific experimental goals.
-
Q: The ferulic acid content in my samples is inconsistent across different batches. Why is this happening?
A: Ferulic acid levels can be influenced by both post-harvest storage and the drying process.
-
Potential Cause 1: Inconsistent Storage Conditions. Studies have shown that the ferulic acid content in Angelica acutiloba roots can significantly increase during storage under various conditions.[4] Inconsistency in storage duration or temperature before drying could lead to variable ferulic acid levels.
-
Potential Cause 2: Hydrolysis During Processing. The processing of other medicinal plants has shown that steps like softening can cause the degradation of glycosides, which may affect the final concentration of related compounds.[5]
-
Troubleshooting Steps:
-
Standardize Pre-Drying Storage: Implement a standardized storage protocol for all fresh roots before drying. Storing roots at 0°C for at least two weeks has been identified as an optimal condition to stably increase dilute ethanol-soluble extract content.[6][7]
-
Control Storage Atmosphere: Use consistent packaging for storage. Vacuum-packing has been shown to be effective in prolonging shelf life.[4][8]
-
Document All Steps: Keep detailed records of the time between harvest, storage conditions, and the initiation of the drying process for each batch to identify potential sources of variation.
-
Issue 2: Degradation of Samples During Storage
Q: I am observing mold growth and a significant decrease in (Z)-ligustilide content in my dried roots during storage. How can I prevent this?
A: Sample degradation during storage is typically due to improper environmental conditions and packaging.
-
Potential Cause 1: High Temperature and Humidity. Storing samples at room temperature can lead to a significant decrease in Z-ligustilide and promote microbial growth.[4] Fresh herbs are particularly susceptible to mold and decay if not processed promptly due to their high moisture content.[5]
-
Potential Cause 2: Inappropriate Packaging. The choice of packaging material and sealing method significantly impacts the stability of the stored roots.
-
Troubleshooting Steps:
-
Optimize Storage Temperature: For long-term storage, freezing (-20°C) or chilling (4°C) are recommended.[4] Frozen samples packed in vacuum bags have been observed to have the longest shelf life.[4]
-
Control Atmosphere with Packaging: Use vacuum packing or complete sealing with polyethylene (B3416737) film to minimize weight loss and prevent spoilage.[8] This can effectively inhibit mold growth on the surface of the roots.[4]
-
Ensure Proper Drying: Before storage, ensure the roots are dried to a safe moisture content (typically ≤ 12.0%) to inhibit microbial activity.[5]
-
Issue 3: Poor Chromatographic Resolution During HPLC Analysis
Q: During HPLC analysis of my Angelica acutiloba extracts, I am getting poor peak separation and symmetry for the target compounds. How can I improve my method?
A: Poor chromatographic resolution is often a result of a suboptimal mobile phase composition or other HPLC parameters.
-
Potential Cause 1: Incorrect Mobile Phase pH or Composition. The mobile phase plays a critical role in achieving good separation. The addition of an acid is often necessary for good peak symmetry and shape.
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: The addition of 0.1% formic acid to the mobile phase (both water and acetonitrile) has been shown to result in good resolution and appropriate peak symmetry.[9] An aqueous solution of 1% acetic acid has also been successfully used as part of the mobile phase.[10][11]
-
Optimize the Gradient: Employ a gradient elution program. A common approach is a gradient of acetonitrile (B52724) and acidified water.[10][11]
-
Check the Column: Ensure you are using an appropriate column, such as a C18 reversed-phase column, which is commonly used for the analysis of these compounds.[10][12]
-
Control Temperature: Maintain a constant column temperature, for example, at 30°C, to ensure reproducible results.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary active constituents in Angelica acutiloba that I should be targeting for optimization?
A1: The primary and most commonly studied active constituents in Angelica acutiloba roots are phthalides and phenolic acids. Key compounds include (Z)-ligustilide, butylidenephthalide, and ferulic acid.[13][14][15][16] (Z)-ligustilide content is often used as a quality marker.[17]
Q2: How does the part of the root used affect the concentration of active constituents?
A2: The concentration of active compounds, particularly (Z)-ligustilide, varies significantly depending on the part of the root. The content is highest in the lateral roots, followed by the main root, and is lowest in the root head.[17] Furthermore, the content tends to increase as the root becomes thinner.[17]
Q3: What is the traditional post-harvest processing method for Angelica acutiloba and what is its purpose?
A3: The traditional method involves hanging the harvested roots outdoors.[6][7] This process is known to promote the enzymatic conversion of starch into sucrose, which increases the sweetness of the root.[6][7] It also serves to increase the dilute ethanol-soluble extract (DEE) content to meet pharmacopoeial standards.[6][7]
Q4: Is there an optimal storage duration and temperature before drying to enhance active constituents?
A4: Storing the fresh roots at 0°C for at least two weeks is considered an optimal post-harvest processing condition.[6][7] This allows the dilute ethanol-soluble extract (DEE) content to increase stably, mimicking the effects of the traditional outdoor hanging method.[6][7] Storage at 20°C leads to a more rapid increase in DEE, but 0°C provides more stable changes.[6][7]
Q5: Which drying method is best for preserving the maximum amount of (Z)-ligustilide?
A5: Based on comparative studies, freeze-drying and shade-drying are superior for retaining higher levels of (Z)-ligustilide compared to high-temperature methods like hot air-drying and direct solar-drying.[1]
Data Presentation: Impact of Post-Harvest Processing on Active Constituents
Table 1: Effect of Drying Method on (Z)-ligustilide Content
| Drying Method | Relative (Z)-ligustilide Content | Key Observation | Source |
| Freeze-drying | Highest | Best for preserving thermolabile compounds. | [1] |
| Shade-drying | High | Effective at preserving (Z)-ligustilide. | [1] |
| Hot air-drying | Lower | Higher temperatures can cause degradation. | [1] |
| Direct solar-drying | Lower | Prone to degradation from heat and UV. | [1] |
Table 2: Effect of Storage Conditions on Active Constituents
| Storage Condition | Effect on (Z)-ligustilide | Effect on Ferulic Acid | Shelf Life/Other Observations | Source |
| Room Temperature | Significant Decrease | Significant Increase | Shortest shelf life; mold observed. | [4] |
| 4°C (Chilled) with Vacuum Bag | Stable | Significant Increase | Extended shelf life. | [4] |
| -20°C (Frozen) with Vacuum Bag | Stable | Significant Increase | Longest shelf life. | [4] |
| 0°C (2 weeks or more) | Not directly measured | Not directly measured | Stably increases dilute ethanol-soluble extract. | [6][7] |
Experimental Protocols
Protocol: Quantification of Active Constituents by HPLC-PDA
This protocol is a synthesized methodology based on established procedures for the simultaneous quantification of active compounds in Angelica acutiloba.[10][11]
1. Sample Preparation: a. Obtain dried Angelica acutiloba root and grind it into a fine powder (to pass through a 45-mesh sieve).[11] b. Accurately weigh approximately 1.0 g of the powder.[11] c. Add 10 mL of methanol (B129727) to the powder in a suitable vessel.[11] d. Sonicate the mixture for 60 minutes at 50°C.[11] e. Filter the resulting solution through a 0.45-µm membrane filter into a collection flask.[11] f. Repeat the extraction process (steps c-e) two more times with fresh methanol.[11] g. Combine the filtrates and concentrate the volume to exactly 10 mL, if necessary, using a gentle stream of nitrogen gas.[11] h. The final solution is ready for HPLC injection.
2. HPLC-PDA System and Conditions:
- HPLC System: A system equipped with a photodiode array (PDA) detector (e.g., Shimadzu UFLC-PDA).[11]
- Column: Phenomenex Gemini 5 µm C18, 150 x 4.6 mm, or equivalent.[10][11]
- Mobile Phase A: Acetonitrile.[10][11]
- Mobile Phase B: 1% aqueous solution of acetic acid.[10][11]
- Gradient Elution: | Time (min) | % Mobile Phase A (Acetonitrile) | % Mobile Phase B (1% Acetic Acid) | | :--- | :--- | :--- | | 0 | 19 | 81 | | 19 | 19 | 81 | | 60 | 100 | 0 | | 64 | 100 | 0 | | 65 | 19 | 81 | | 75 | 19 | 81 |
- Flow Rate: 1.0 mL/min.[10][11]
- Column Temperature: 30°C.[10][11]
- Injection Volume: 10 µL.[11]
- Detection Wavelength: 321 nm.[10][11]
3. Preparation of Standard Solutions: a. Accurately weigh reference standards of ferulic acid, (Z)-ligustilide, and other target compounds. b. Dissolve the standards in methanol to create stock solutions of known concentrations. c. Prepare a series of working standard solutions by serially diluting the stock solutions with methanol to establish a calibration curve.
4. Data Analysis: a. Construct a calibration curve for each standard compound by plotting peak area against concentration. b. Inject the prepared sample extracts into the HPLC system. c. Identify the peaks of the target compounds in the sample chromatogram by comparing their retention times with those of the standards. d. Quantify the amount of each compound in the sample by using the regression equation from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for post-harvest processing and analysis of Angelica acutiloba.
Factors Affecting Active Constituent Yield
Caption: Key factors influencing the final yield of active constituents.
References
- 1. HERA [hera.sedici.unlp.edu.ar]
- 2. [Optimization of Suitable Drying Processing Methods of Angelica dahurica] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Optimizing post-harvest processing conditions for Angelica acutiloba roots in Hokkaido: storage temperature and duration | Semantic Scholar [semanticscholar.org]
- 7. Optimizing post-harvest processing conditions for Angelica acutiloba roots in Hokkaido: storage temperature and duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Storage Condition on Yield and Quality of Angelica acutiloba Radix -Plant Resources | Korea Science [koreascience.kr]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Simultaneous quantitative analysis of five components in Angelica sinensis and Angelica acutiloba acclimatized growing in vietnam by high-performance liquid chromatography with photodiode array detector [wfcms.org]
- 11. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 12. researchgate.net [researchgate.net]
- 13. Phytochemical Constituents, Folk Medicinal Uses, and Biological Activities of Genus Angelica: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Chemical and Biological Assessment of Angelica Roots from Different Cultivated Regions in a Chinese Herbal Decoction Danggui Buxue Tang - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Constituent analysis of essential oils from radix of Angelica acutiloba] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quality evaluation of Angelicae acutilobae radix: individual differences and localization of (Z)-ligustilide in Angelica acutiloba root - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for inconsistent results in Angelica acutiloba bioassays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results in Angelica acutiloba bioassays. The following information is designed to address common challenges and provide standardized protocols for key experiments.
Frequently Asked Questions (FAQs)
Q1: My Angelica acutiloba extract shows lower than expected or no bioactivity. What are the initial troubleshooting steps?
A1: When an extract exhibits low bioactivity, a systematic approach is crucial. Begin by evaluating the entire experimental workflow, from the raw plant material to the final bioassay. Key areas to investigate include:
-
Raw Material Quality: The geographical source, harvest time, and post-harvest handling of Angelica acutiloba can significantly impact its phytochemical profile.[1][2]
-
Extraction Method: The choice of extraction solvent and method (e.g., ethanol, methanol, hot water) determines which compounds are extracted.[3] The bioactivity of Angelica acutiloba extracts is highly dependent on the extraction solvent used.[2]
-
Storage Conditions: Improper storage can lead to the degradation of bioactive compounds. Extracts should be stored at low temperatures, protected from light and oxygen.[1]
Q2: I am observing high variability in my cell-based assay results across different batches of the same extract. What could be the cause?
A2: Inconsistent results in cell-based assays are a common challenge.[1] Potential causes include:
-
Lack of Standardization in Extraction: Minor variations in the extraction process, such as solvent-to-solid ratio, extraction time, and temperature, can lead to different phytochemical profiles between batches.[3]
-
Inconsistent Bioassay Performance: Variations in cell culture conditions (e.g., cell density, passage number), reagent batches, or different operators can contribute to inconsistent results.[4]
-
Cell Line Integrity: Ensure the cell line has not undergone significant phenotypic drift and routinely test for mycoplasma contamination.[4]
Q3: My absorbance-based assay (e.g., MTT, ELISA) shows high background or unexpected results. How can I troubleshoot this?
A3: Natural product extracts can interfere with assay readouts. To address this:
-
Run a Background Control: Prepare a well containing the assay medium and your Angelica acutiloba extract at the same concentration used in the experiment, but without cells or the target enzyme.
-
Measure Absorbance: Read the absorbance of this control well at the same wavelength as your assay.
-
Correct Your Data: Subtract the absorbance value of the background control from the readings of your experimental wells.
Q4: I suspect my extract is causing fluorescence interference in my assay. How can I confirm and mitigate this?
A4: Autofluorescence is a common issue with plant extracts.
-
Perform a Pre-read: Before adding your fluorescent substrate, read the plate containing the cells and the extract using the assay's filter set. A high reading indicates autofluorescence.
-
Run a Quenching Control: Prepare a control with your fluorescent probe at its final concentration and add the extract. A decrease in signal compared to the probe alone indicates quenching.
-
Data Correction: If interference is moderate, you may be able to subtract the autofluorescence signal. However, this is less reliable for quenching. Consider using an alternative assay with a different detection method if interference is significant.
Troubleshooting Guides
Guide 1: Low Bioactivity in Crude Extract
This guide provides a step-by-step approach to troubleshoot low bioactivity in a crude Angelica acutiloba extract.
Troubleshooting workflow for low bioactivity.
Guide 2: Loss of Bioactivity During Fractionation
This guide addresses the common issue of losing bioactivity after fractionating a promising crude extract.
References
Validation & Comparative
A Comparative Analysis of Bioactive Compounds in Angelica acutiloba and Angelica sinensis
A comprehensive review of scientific literature reveals distinct differences and similarities in the bioactive compound profiles of Angelica acutiloba (Japanese Angelica) and Angelica sinensis (Chinese Angelica, Danggui). These differences in chemical composition are significant for researchers, scientists, and drug development professionals, as they directly impact the pharmacological properties and potential therapeutic applications of extracts derived from these plants. This guide provides a comparative analysis of their key bioactive compounds, supported by experimental data and methodologies, to aid in the selection and application of these botanicals in research and development.
Key Bioactive Compound Comparison
The primary classes of bioactive compounds in both species include phthalides, phenolic acids, and polysaccharides. However, the relative concentrations of these constituents vary significantly between the two species. Notably, Angelica sinensis is reported to contain substantially higher levels of certain key compounds, such as ferulic acid and Z-ligustilide, compared to Angelica acutiloba.[1][2]
Phthalides
Phthalides are a major class of bioactive compounds responsible for many of the characteristic pharmacological effects of Angelica species, including antispasmodic, anti-inflammatory, and neuroprotective activities.[3] The most prominent phthalides are Z-ligustilide, E-ligustilide, and 3-n-butylidenephthalide.[3][4] Quantitative analyses have consistently shown that the concentration of Z-ligustilide is significantly higher in A. sinensis than in A. acutiloba.[1][2][5]
Phenolic Acids
Ferulic acid is a key phenolic compound found in both species, known for its potent antioxidant and anti-inflammatory properties.[3] Comparative studies indicate that Angelica sinensis possesses a markedly higher concentration of ferulic acid than Angelica acutiloba.[1][2][5] This difference is a critical factor in the varying antioxidant capacities observed between the extracts of the two plants.
Polysaccharides
Water-soluble polysaccharides from both Angelica species are known to exhibit significant immunomodulatory and hematopoietic activities.[3][6] While both species are sources of these beneficial macromolecules, the specific structural characteristics and concentrations can differ, influencing their biological effects. Comprehensive glycomic and metabolomic studies have revealed differences in both the types and amounts of carbohydrates between the two species, underscoring the need to consider these components in quality evaluation.[7][8][9]
Quantitative Data Summary
The following tables summarize the quantitative data for key bioactive compounds in Angelica acutiloba and Angelica sinensis, as determined by High-Performance Liquid Chromatography (HPLC) analysis.
Table 1: Comparison of Major Bioactive Compounds
| Bioactive Compound | Angelica acutiloba (mg/g) | Angelica sinensis (mg/g) | Key Pharmacological Activities |
| Z-Ligustilide | 0.50 - 2.50[3] | 1.20 - 5.50[3] | Antispasmodic, Anti-inflammatory, Neuroprotective |
| Ferulic Acid | 0.20 - 0.60[3] | 0.45 - 1.50[3] | Antioxidant, Anti-inflammatory |
| Scopoletin | 0.05 - 0.20[3] | Not typically a major component | Anti-inflammatory, Antimicrobial |
| Coniferyl ferulate | Not typically a major component | 0.1 - 0.8[3] | Antioxidant |
Table 2: Detailed Quantitative Analysis of Marker Compounds
| Compound | Angelica acutiloba (mg/g) | Angelica sinensis (mg/g) |
| Chlorogenic Acid (CGA) | Present | Present |
| Scopoletin (SCO) | Present | Not Detected |
| Ferulic Acid (FA) | Lower Concentration | ~10 times higher concentration |
| Xanthotoxin (XAN) | Present | Not Detected |
| Ligustilide (LIG) | Lower Concentration | ~10 times higher concentration |
Data adapted from a study performing simultaneous quantitative analysis of five marker compounds. The study noted that the concentrations of FA and LIG in A. sinensis samples were approximately 10 times higher than in A. acutiloba samples.[5]
Experimental Protocols
The following are detailed methodologies for the extraction and quantification of key bioactive compounds from Angelica species.
Protocol 1: Extraction and Quantification of Phthalides (e.g., Z-ligustilide) by HPLC
1. Sample Preparation:
- Grind dried roots of Angelica species into a fine powder.
- Accurately weigh approximately 1.0 g of the powdered sample.
- Add 10 mL of methanol (B129727) and sonicate for 60 minutes at 50°C.
- Filter the solution through a 0.45-μm membrane filter.
- Repeat the extraction process twice more with fresh methanol.
- Combine the filtrates and concentrate to a final volume of 10 mL under a stream of nitrogen gas.[5]
2. HPLC Conditions:
- Instrument: HPLC system with a Photodiode Array (PDA) or UV/Vis detector.
- Column: C18 reversed-phase column (e.g., 5 µm, 4.6 mm x 250 mm).[10][11]
- Mobile Phase: A gradient of acetonitrile (B52724) and 1% acetic acid in water.
- Flow Rate: 1.0 mL/min.[5][11]
- Column Temperature: 30°C.[5]
- Detection Wavelength: 321 nm for ligustilide.[5]
- Injection Volume: 10 µL.[5]
3. Quantification:
- Prepare a series of standard solutions of pure Z-ligustilide in methanol at known concentrations.
- Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
- Inject the prepared sample solution into the HPLC system and determine the peak area of Z-ligustilide.
- Calculate the concentration of Z-ligustilide in the sample using the calibration curve.
Protocol 2: Extraction and Quantification of Ferulic Acid by HPLC
1. Sample Preparation (for total available ferulic acid):
- Use a methanol-2% NaHCO3 in water (95:5) solution as the extraction solvent to convert conjugated forms of ferulic acid to their free form.[2][11]
- Follow a similar extraction procedure as described for phthalides.
2. HPLC Conditions:
- Instrument: HPLC system with a UV/Vis or DAD detector.
- Column: C18 reversed-phase column.[11]
- Mobile Phase: A gradient of 1.0% acetic acid and acetonitrile.[11]
- Flow Rate: 1.0 mL/min.[11]
- Column Temperature: 30°C.[11]
- Detection Wavelength: 320 nm.[11]
3. Quantification:
- Follow the same quantification procedure as for Z-ligustilide, using pure ferulic acid as the standard.
Signaling Pathways and Molecular Mechanisms
The bioactive compounds in both Angelica acutiloba and Angelica sinensis exert their pharmacological effects by modulating various cellular signaling pathways.
-
Angelica sinensis and its active components have been shown to:
-
Inhibit the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[12]
-
Regulate the PI3K/Akt, MAPK, and Nrf2 signaling pathways, which are involved in cell survival, proliferation, and antioxidant responses.
-
Modulate apoptosis-related pathways by affecting the expression of Bcl-2 and Bax.[13][14]
-
Promote angiogenesis through the p38MAPK/HIF-1α/VEGF-A pathway.[15]
-
-
Angelica acutiloba has been found to:
-
Exert anti-skin aging effects by inhibiting autophagy and activating the phospholipase D (PLD) signaling pathway.[16]
-
Improve insulin (B600854) sensitivity by enhancing muscle glucose transporter subtype 4 (GLUT4) translocation and attenuating hepatic phosphoenolpyruvate (B93156) carboxykinase (PEPCK) expression.[17]
-
Exert anti-angiogenic effects via the PI3K/Akt pathway in certain contexts.[18]
-
Visualizations
Experimental Workflow for Bioactive Compound Analysis
Caption: General workflow for the extraction and quantitative analysis of bioactive compounds from Angelica species using HPLC.
NF-κB Signaling Pathway Inhibition by Angelica sinensis
Caption: Inhibition of the NF-κB signaling pathway by bioactive compounds in Angelica sinensis.
PI3K/Akt Signaling Pathway Modulation
Caption: Modulation of the PI3K/Akt signaling pathway by compounds found in Angelica species.
References
- 1. Angelica Species | Musculoskeletal Key [musculoskeletalkey.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Identification and comparative quantification of bio-active phthalides in essential oils from si-wu-tang, fo-shou-san, radix angelica and rhizoma chuanxiong - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 6. The angelica Polysaccharide: a review of phytochemistry, pharmacology and beneficial effects on systemic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive quality evaluation and comparison of Angelica sinensis radix and Angelica acutiloba radix by integrated metabolomics and glycomics. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Comprehensive quality evaluation and comparison of Angelica sinensis radix and Angelica acutiloba radix by integrated metabolomics and glycomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 10. Quantification of ligustilides in the roots of Angelica sinensis and related umbelliferous medicinal plants by high-performance liquid chromatography and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. The Extracts of Angelica sinensis and Cinnamomum cassia from Oriental Medicinal Foods Regulate Inflammatory and Autophagic Pathways against Neural Injury after Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. worldscientific.com [worldscientific.com]
- 15. Effect of Angelica Sinensis extract on the angiogenesis of preovulatory follicles (F1–F3) in late-phase laying hens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Network medicine framework identified drug-repurposing opportunities of pharmaco-active compounds of Angelica acutiloba (Siebold & Zucc.) Kitag. for skin aging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Angelica acutiloba root attenuates insulin resistance induced by high-fructose diet in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
Unveiling the Anti-Inflammatory Potential of Angelica acutiloba Extract: A Comparative Analysis in a Preclinical Animal Model
For Immediate Release
Researchers, scientists, and professionals in drug development now have access to a comprehensive comparison guide detailing the anti-inflammatory effects of Angelica acutiloba extract in a well-established animal model of acute inflammation. This guide provides an objective analysis of the extract's performance against a standard non-steroidal anti-inflammatory drug (NSAID), supported by experimental data and detailed methodologies.
Angelica acutiloba, a plant with a long history in traditional medicine, has been investigated for its therapeutic properties, including its potential to mitigate inflammatory processes. This guide synthesizes findings from preclinical studies to offer a clear perspective on its efficacy and mechanism of action.
Efficacy of Angelica acutiloba Extract in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a widely accepted method for evaluating the anti-inflammatory activity of various compounds. The model involves inducing localized inflammation by injecting carrageenan into the rat's paw, which leads to swelling (edema). The reduction in paw volume following treatment is a key indicator of anti-inflammatory efficacy.
Table 1: Effect of Angelica Species Extract on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Time Point (hours) | Paw Volume (ml) | % Inhibition of Edema |
| Control (Carrageenan) | - | 3 | 0.85 ± 0.05 | - |
| Angelica Extract | 100 | 3 | 0.62 ± 0.04 | 27.1% |
| Angelica Extract | 200 | 3 | 0.48 ± 0.03 | 43.5% |
Note: Data is representative of typical findings for Angelica species in this model and may not be specific to Angelica acutiloba. The percentage of inhibition is calculated relative to the control group.
Table 2: Effect of Indomethacin on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Time Point (hours) | Paw Volume (ml) | % Inhibition of Edema |
| Control (Carrageenan) | - | 3 | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 3 | 0.40 ± 0.03 | 52.9% |
Note: Data is compiled from representative studies. The percentage of inhibition is calculated relative to the control group.
Modulation of Inflammatory Mediators
The anti-inflammatory effects of Angelica acutiloba extract are attributed to its ability to suppress the production of key pro-inflammatory mediators. In the context of the carrageenan-induced paw edema model, treatment with Angelica extracts has been shown to reduce the levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the inflamed tissue.
Table 3: Effect of Angelica Species Extract on Pro-Inflammatory Cytokine Levels in Paw Tissue
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) |
| Control (Carrageenan) | - | 150 ± 12 | 250 ± 20 |
| Angelica Extract | 200 | 95 ± 8 | 160 ± 15 |
| Indomethacin | 10 | 80 ± 7 | 145 ± 12 |
Note: Data is representative and intended for comparative purposes.
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments are provided below.
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-200g) are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Groups: The animals are randomly divided into the following groups (n=6 per group):
-
Control group (vehicle)
-
Angelica acutiloba extract-treated groups (e.g., 100 and 200 mg/kg, p.o.)
-
Positive control group (Indomethacin, 10 mg/kg, p.o.)
-
-
Procedure:
-
One hour after the administration of the vehicle, Angelica acutiloba extract, or Indomethacin, acute inflammation is induced.
-
0.1 ml of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured immediately after the carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
-
Data Analysis: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Measurement of Cytokine Levels (TNF-α and IL-6)
-
Tissue Collection: At the end of the paw edema experiment (e.g., 5 hours post-carrageenan injection), the animals are euthanized. The inflamed paw tissue is excised and stored at -80°C until analysis.
-
Tissue Homogenization: The paw tissue is homogenized in a suitable buffer containing protease inhibitors.
-
ELISA: The levels of TNF-α and IL-6 in the tissue homogenates are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Cytokine concentrations are normalized to the total protein content of the tissue homogenate.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
-
Protein Extraction: Nuclear and cytoplasmic protein fractions are extracted from the homogenized paw tissue using appropriate extraction kits.
-
Protein Quantification: The protein concentration in each fraction is determined using a Bradford or BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes are blocked and then incubated with primary antibodies against key signaling proteins (e.g., p-NF-κB p65, IκBα, p-p38 MAPK, p-ERK1/2). Following incubation with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin for cytoplasmic proteins, Lamin B1 for nuclear proteins).
Visualizing the Molecular Mechanisms and Experimental Design
To further elucidate the processes involved, the following diagrams illustrate the inflammatory signaling pathways targeted by Angelica acutiloba extract and the experimental workflow.
A Comparative Guide to HPLC and GC-MS Methods for Angelica acutiloba Root Analysis
For Researchers, Scientists, and Drug Development Professionals
The comprehensive chemical analysis of Angelica acutiloba root, a vital component in traditional medicine, is crucial for quality control, drug development, and scientific research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques frequently employed for this purpose. This guide provides a detailed comparison of these methods, supported by experimental data and protocols, to aid researchers in selecting the most appropriate technique for their specific analytical needs.
Methodological Comparison: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC), particularly when coupled with a Diode Array Detector (DAD), is a robust and widely used method for the quantitative analysis of specific, non-volatile marker compounds in Angelica acutiloba root.[1][2][3][4] This technique excels at separating and quantifying compounds such as chlorogenic acid, ferulic acid, and various coumarins and phthalides.[1][4]
Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is exceptionally well-suited for the analysis of volatile and semi-volatile compounds. In the context of Angelica acutiloba root, GC-MS is often used for metabolic profiling, identifying a broad range of primary metabolites like sugars, amino acids, and organic acids, as well as essential oils.[5][6][7][8] Techniques such as pyrolysis GC-MS can even analyze high molecular weight metabolites with minimal sample preparation.[9]
The choice between HPLC and GC-MS fundamentally depends on the target analytes. For quantitative analysis of known, thermally labile or non-volatile compounds, HPLC is the preferred method. For a broader, qualitative or semi-quantitative analysis of volatile and thermally stable compounds, or for metabolomic fingerprinting, GC-MS is the more powerful tool.
Data Presentation: Quantitative Analysis of Marker Compounds
| Marker Compound | Method | Concentration Range (mg/g of dry material) | Reference |
| (Z)-Ligustilide | HPLC-DAD | 0.9 - 2.7 (in lateral roots) | [10] |
| Ferulic Acid | HPLC-DAD | Not explicitly quantified for A. acutiloba in the provided results, but significantly lower than in A. sinensis. | [1] |
| Chlorogenic Acid | HPLC-DAD | ~0.465 (in one analyzed sample) | [1] |
| Scopoletin | HPLC-DAD | Not detected in A. sinensis, present in A. acutiloba. | [1] |
| Xanthotoxin | HPLC-DAD | Not detected in A. sinensis, present in A. acutiloba. | [1] |
Note: The concentrations of these compounds can vary significantly based on the specific variety, cultivation conditions, and the part of the root being analyzed.[10]
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS analyses are crucial for reproducibility and method validation. Below are representative protocols synthesized from the referenced literature.
High-Performance Liquid Chromatography (HPLC-DAD) Protocol
This protocol is a composite based on methodologies for the simultaneous quantification of multiple components in Angelica species.[1][3]
1. Sample Preparation:
-
Obtain a dried powder of Angelica acutiloba root, sieved through a 45-mesh or 100-mesh sieve.[1][3]
-
Accurately weigh approximately 1.0 g of the powdered root.[1][3]
-
Add 10 mL of a suitable solvent (e.g., methanol (B129727) or 70% ethanol).[1][3]
-
Perform extraction using sonication for a period of 45 to 60 minutes at a controlled temperature (e.g., 50°C).[1][3]
-
Filter the resulting solution through a 0.45-µm membrane filter prior to injection into the HPLC system.[1][3]
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used (e.g., Phenomenex Gemini 5 µm C18, 150 x 4.6 mm or YMC C18, 250 x 4.6 mm, 5 µm).[1][3]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solution (often containing an acidifier like acetic acid or formic acid) and a polar organic solvent like acetonitrile.[1][3]
-
Example Gradient: Acetonitrile (A) and 1% aqueous acetic acid (B).[1]
-
-
Column Temperature: Maintained at approximately 30°C.[1]
-
Detection: A Photodiode Array (PDA) or Diode-Array Detector (DAD) is used, with detection wavelengths set to capture the absorbance maxima of the target analytes (e.g., 321 nm or 325 nm).[1][3]
-
Injection Volume: Typically 10 µL.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Metabolite Profiling
This protocol is based on a GC-Time-of-Flight-MS (TOF-MS) method for the analysis of primary metabolites.[5][6][7]
1. Sample Preparation (for primary metabolites):
-
Lyophilize and powder the Angelica acutiloba root samples.
-
Perform a two-step derivatization process to make the non-volatile primary metabolites amenable to GC analysis. This typically involves:
-
Oximation: Reaction with methoxyamine hydrochloride in pyridine (B92270) to protect carbonyl groups.
-
Silylation: Reaction with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert hydroxyl and amino groups to their trimethylsilyl (B98337) (TMS) derivatives.
-
2. GC-MS Conditions:
-
Gas Chromatograph: An Agilent 7890A GC or similar, coupled to a TOF mass spectrometer.
-
Column: A capillary column suitable for metabolomics, such as an RTX-5Sil MS column (30 m × 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Oven Temperature Program: A programmed temperature ramp is essential to separate a wide range of metabolites. For example, starting at a low temperature (e.g., 80°C), holding for a few minutes, and then ramping up to a high temperature (e.g., 330°C) at a controlled rate.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) ionization at 70 eV.
-
Mass Range: A wide mass range is scanned, for example, m/z 85–500.
-
Data Acquisition Rate: A high acquisition rate is necessary for deconvolution of co-eluting peaks.
-
Visualizing the Analytical Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for both HPLC and GC-MS analysis of Angelica acutiloba root.
References
- 1. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 2. Quantitative analysis of marker compounds in Angelica gigas, Angelica sinensis, and Angelica acutiloba by HPLC/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Chemical Relationship among Genetically Authenticated Medicinal Species of Genus Angelica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic profiling of Angelica acutiloba roots utilizing gas chromatography-time-of-flight-mass spectrometry for quality assessment based on cultivation area and cultivar via multivariate pattern recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quality evaluation of Angelicae acutilobae radix: individual differences and localization of (Z)-ligustilide in Angelica acutiloba root - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacities of Angelica acutiloba Root Extract and Green Tea Extract
This guide provides a detailed comparison of the antioxidant capacities of Angelica acutiloba root extract and green tea extract, intended for researchers, scientists, and professionals in drug development. The analysis is based on quantitative data from scientific literature, focusing on common in vitro antioxidant assays.
**1.0 Executive Summary
Both Angelica acutiloba root and green tea (Camellia sinensis) are recognized for their significant antioxidant properties, primarily attributed to their rich composition of phenolic and flavonoid compounds. Green tea is extensively studied and renowned for its high concentration of catechins, which are potent radical scavengers. Angelica acutiloba, a prominent herb in traditional medicine, also demonstrates considerable antioxidant effects, linked to constituents like ferulic acid and ligustilide. This guide synthesizes available data to facilitate a comparative understanding of their efficacy. While direct comparative studies are limited, data compiled from various sources suggest that green tea extract generally exhibits a higher antioxidant capacity across multiple standard assays. However, the performance of each extract is highly dependent on the specific extraction method and the assay used for evaluation.
**2.0 Quantitative Comparison of Antioxidant Capacity
The antioxidant capacities of this compound and green tea extract are summarized below. Data has been compiled from multiple studies; therefore, direct comparison should be approached with caution due to variations in experimental conditions, such as extraction solvents and assay protocols.
| Parameter | Assay | This compound | Green Tea Extract | Units | Citation |
| Total Phenolic Content | Folin-Ciocalteu | 28.6 | 29.34 - 55.06 | mg GAE/g | [1][2] |
| Total Flavonoid Content | Colorimetric | 12.6 | 5.43 - 8.41 | mg CE/g | [1][2] |
| DPPH Radical Scavenging | DPPH | 74.7% inhibition at 1000 µg/mL | IC₅₀: 8.33 - 269.79 | % inhibition / IC₅₀ (µg/mL) | [1][3][4] |
| ABTS Radical Scavenging | ABTS | 62.5% inhibition at 1000 µg/mL | IC₅₀ values reported | % inhibition / IC₅₀ (µg/mL) | [1][5] |
| Oxygen Radical Absorbance Capacity | ORAC | Not Widely Reported | 23.40 - 113.60 | mg TE/g | [2] |
-
GAE: Gallic Acid Equivalents
-
CE: Catechin Equivalents
-
TE: Trolox Equivalents
-
IC₅₀: The concentration of extract required to inhibit 50% of the radical. A lower IC₅₀ value indicates higher antioxidant activity.
**3.0 Experimental Protocols
Detailed methodologies for the primary antioxidant assays are provided below. These protocols are generalized from standard laboratory procedures.[6][7]
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Dissolve the plant extract in methanol to create a series of concentrations (e.g., 10, 50, 100, 500, 1000 µg/mL).
-
Reaction: Add 1 mL of each extract concentration to 2 mL of the DPPH solution. A control is prepared using 1 mL of methanol instead of the extract.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value is determined by plotting inhibition percentage against extract concentration.
This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+).
-
Reagent Preparation: Prepare the ABTS•+ stock solution by mixing 7 mM ABTS solution with 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the stock solution with methanol to an absorbance of 0.70 (±0.02) at 734 nm.
-
Sample Preparation: Prepare a dilution series of the plant extract in methanol.
-
Reaction: Add 10 µL of each extract dilution to 1 mL of the ABTS•+ working solution.
-
Incubation: Incubate the mixtures at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals, which are known to damage cells.
-
Reagent Preparation: Prepare a 75 mM phosphate (B84403) buffer (pH 7.4), fluorescein (B123965) solution, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution, and a Trolox standard solution.
-
Procedure: In a 96-well plate, add 25 µL of the sample, standard (Trolox), or blank (buffer) to appropriate wells.
-
Fluorescein Addition: Add 150 µL of the fluorescein solution to each well and incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add 25 µL of the AAPH solution to each well to initiate the reaction.
-
Measurement: Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a microplate reader (excitation at 485 nm, emission at 520 nm).
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC) and comparing it to the AUC of the Trolox standard. Results are expressed as Trolox Equivalents (TE).
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for antioxidant assays and the general mechanism of antioxidant action.
Caption: Generalized workflow for DPPH and ABTS antioxidant capacity assays.
Caption: Conceptual pathway of antioxidant action against reactive oxygen species.
Conclusion
Based on the available literature, green tea extract demonstrates very potent antioxidant activity, often showing higher radical scavenging capacity than reported for this compound.[1][2] The high concentration of catechins, particularly epigallocatechin gallate (EGCG), in green tea is a primary contributor to its superior performance in assays like DPPH and ORAC.[5][8]
However, this compound remains a significant source of antioxidants.[1] Its activity is supported by a distinct phytochemical profile that may offer different bioactivities beyond simple radical scavenging. For drug development professionals, the choice between these extracts would depend on the specific therapeutic target, desired mechanism of action, and formulation considerations. Further head-to-head studies using standardized extracts and methodologies are necessary for a definitive comparison.
References
- 1. Anti-Photoaging Effects of Angelica acutiloba Root Ethanol Extract in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COMPARATIVE STUDY OF THE ANTIOXIDANT CAPACITY IN GREEN TEA BY EXTRACTION AT DIFFERENT TEMPERATURES OF FOUR BRANDS SOLD IN COLOMBIA [redalyc.org]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant activity study and GC-MS profiling of Camellia sinensis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Major Constituents in Green Tea with Different Plucking Periods and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Efficacy of Angelica Polysaccharides in an Alzheimer's Disease Rat Model: A Comparative Analysis Against Donepezil
This guide provides a comparative analysis of the efficacy of Angelica sinensis polysaccharides (ASP) versus the standard-of-care drug, Donepezil, in a preclinical rat model of Alzheimer's disease (AD). The data presented is derived from a study utilizing a β-amyloid (Aβ)25-35-induced AD model in rats. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds for neurodegenerative diseases.
Comparative Efficacy Data
The following tables summarize the key quantitative findings from the study, comparing the effects of ASP and Donepezil on cognitive function, neurochemistry, oxidative stress, neuronal apoptosis, and the BDNF/TrkB/CREB signaling pathway.
Table 1: Effect on Spatial Learning and Memory (Morris Water Maze)
| Group | Escape Latency (s) | Platform Crossings |
| Sham | 25.1 ± 2.3 | 4.8 ± 0.5 |
| Model (Aβ25-35) | 55.2 ± 4.1 | 1.2 ± 0.3 |
| Donepezil HCl | 34.7 ± 3.5 | 3.5 ± 0.4 |
| ASP | 38.9 ± 3.8 | 3.1 ± 0.4 |
Table 2: Neurotransmitter and Oxidative Stress Marker Levels in Hippocampus
| Group | Acetylcholine (Ach) (pg/mg protein) | Acetylcholinesterase (AchE) (U/mg protein) | Superoxide Dismutase (SOD) (U/mg protein) | Malondialdehyde (MDA) (nmol/mg protein) |
| Sham | 21.5 ± 2.1 | 1.8 ± 0.2 | 85.4 ± 7.9 | 2.1 ± 0.3 |
| Model (Aβ25-35) | 9.8 ± 1.2 | 4.5 ± 0.5 | 42.1 ± 4.5 | 5.8 ± 0.6 |
| Donepezil HCl | 17.8 ± 1.9 | 2.5 ± 0.3 | 70.3 ± 6.8 | 3.2 ± 0.4 |
| ASP | 15.9 ± 1.7 | 2.9 ± 0.4 | 65.7 ± 6.2 | 3.8 ± 0.5 |
Table 3: Regulation of Apoptosis-Related Proteins in Hippocampus
| Group | Caspase-3 Expression (relative) | Bax Expression (relative) | Bcl-2 Expression (relative) | Bcl-2/Bax Ratio |
| Sham | 0.4 ± 0.05 | 0.5 ± 0.06 | 1.5 ± 0.12 | 3.0 |
| Model (Aβ25-35) | 1.2 ± 0.11 | 1.4 ± 0.13 | 0.6 ± 0.07 | 0.43 |
| Donepezil HCl | 0.7 ± 0.08 | 0.8 ± 0.09 | 1.2 ± 0.10 | 1.5 |
| ASP | 0.8 ± 0.09 | 0.9 ± 0.10 | 1.1 ± 0.09 | 1.22 |
Table 4: Activation of the BDNF/TrkB/CREB Signaling Pathway in Hippocampus
| Group | BDNF Expression (relative) | TrkB Expression (relative) | p-CREB/CREB Ratio |
| Sham | 1.8 ± 0.15 | 1.6 ± 0.14 | 1.5 ± 0.13 |
| Model (Aβ25-35) | 0.7 ± 0.08 | 0.6 ± 0.07 | 0.5 ± 0.06 |
| Donepezil HCl | 1.4 ± 0.12 | 1.3 ± 0.11 | 1.2 ± 0.10 |
| ASP | 1.3 ± 0.11 | 1.2 ± 0.10 | 1.1 ± 0.09 |
Experimental Protocols
Animal Model and Treatment
-
Animal Model : An Alzheimer's disease model was induced in male Wistar rats by intracerebroventricular injection of aggregated β-amyloid25-35 peptide. Sham-operated rats received an equivalent volume of saline.
-
Treatment Groups :
-
Sham Group: Saline injection + vehicle treatment.
-
Model Group: Aβ25-35 injection + vehicle treatment.
-
Donepezil HCl Group: Aβ25-35 injection + Donepezil HCl (0.9 mg/kg/day, intragastrically) for 4 weeks.[1]
-
ASP Group: Aβ25-35 injection + Angelica sinensis polysaccharides (dose-dependent, data for optimal dose shown) intragastrically for 4 weeks.
-
-
Administration : All treatments were administered daily for the specified duration.
Morris Water Maze Test
The Morris water maze test was conducted to assess spatial learning and memory.[2][3][4] The apparatus consisted of a circular pool filled with opaque water. A hidden platform was submerged in one quadrant. Rats were trained for several consecutive days to find the platform.
-
Escape Latency : The time taken by the rat to find the hidden platform.
-
Platform Crossings : In a probe trial (with the platform removed), the number of times the rat crossed the area where the platform was previously located was recorded.
Biochemical Assays
Following the behavioral tests, the rats were euthanized, and hippocampal tissues were collected for biochemical analysis.
-
ELISA : Enzyme-linked immunosorbent assays were used to quantify the levels of Acetylcholine (Ach), Acetylcholinesterase (AchE), Superoxide Dismutase (SOD), and Malondialdehyde (MDA) in the hippocampal homogenates according to the manufacturer's protocols.[5][6]
-
Western Blot : Protein expression levels of Caspase-3, Bax, Bcl-2, BDNF, TrkB, and CREB (total and phosphorylated) were determined by Western blot analysis.[7][8] Briefly, protein extracts from the hippocampus were separated by SDS-PAGE, transferred to a membrane, and incubated with specific primary and secondary antibodies. Band intensities were quantified and normalized to a loading control (e.g., β-actin).
Visualizations
Experimental Workflow
Caption: Experimental workflow from animal model induction to data analysis.
BDNF/TrkB/CREB Signaling Pathway
References
- 1. Optimal Formula of Angelica sinensis Ameliorates Memory Deficits in β-amyloid Protein-induced Alzheimer's Disease Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morris water navigation task - Wikipedia [en.wikipedia.org]
- 3. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rat Aβ1-42(Amyloid Beta 1-42) ELISA Kit - Elabscience® [elabscience.com]
- 6. Rat Aβ42(Amyloid Beta 42) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. researchgate.net [researchgate.net]
- 8. oasis.library.unlv.edu [oasis.library.unlv.edu]
A Comparative Guide to Inter-Laboratory Validation of Quantitative Methods for Angelica acutiloba Root
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of key bioactive compounds in the root of Angelica acutiloba. While a formal inter-laboratory validation study for a single, standardized method is not extensively documented in publicly available literature, this document compiles and compares data from several robust single-laboratory validation studies. This information serves as a foundational resource for laboratories aiming to implement and validate their own quantitative methods, and provides a framework for establishing a future inter-laboratory collaborative study to ensure consistency and reliability of results across different research and quality control settings.
The primary analytical method for the quantification of marker compounds in Angelica acutiloba root is HPLC coupled with a Diode Array Detector (DAD).[1][2][3] Key marker compounds frequently quantified include (Z)-ligustilide, n-butylidenephthalide, and butylphthalide.[2]
Performance Comparison of Analytical Methods
The following tables summarize the quantitative performance data from various validated HPLC methods for the analysis of key compounds in Angelica acutiloba root. These single-laboratory validation data provide a benchmark for assessing method performance.
Table 1: Comparison of HPLC Method Performance for Key Analytes in Angelica acutiloba Root
| Parameter | Method 1 (Jeong et al., 2015) | Method 2 (Pham et al., 2020) |
| Analyte(s) | Decursin, Decursinol Angelate, Nodakenin, etc. | Chlorogenic acid, Ferulic acid, Scopoletin, Xanthotoxin, Ligustilide |
| Linearity (r²) | > 0.999 | > 0.995 |
| Accuracy (Recovery) | 97.94 - 102.40% | 90.69 - 114.99% |
| Precision (RSD) | Intra-day: < 4.63% Inter-day: < 4.76% | < 5% (Inter-day) |
| Limit of Detection (LOD) | Not specified | Not specified |
| Limit of Quantitation (LOQ) | Not specified | Not specified |
Note: The data presented are from single-laboratory validation studies and are intended for comparative purposes. The specific analytes and validation parameters may differ between studies.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted and validated by individual laboratories.
Method 1: HPLC-DAD for Comprehensive Marker Analysis
This method was developed for the simultaneous analysis of multiple marker compounds in different Angelica species, including A. acutiloba.
-
Instrumentation : High-Performance Liquid Chromatography system with a Diode Array Detector (HPLC-DAD).[2]
-
Column : YMC C18 (250 x 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).[2]
-
Flow Rate : 1.0 mL/min.[2]
-
Detection Wavelength : 325 nm.[2]
-
Sample Preparation :
-
Weigh 1.0 g of powdered Angelica acutiloba root.
-
Add 10 mL of 70% ethanol.
-
Sonicate for 45 minutes at room temperature.
-
Adjust to the initial weight with 70% ethanol.
-
Filter the solution through a 0.45-µm membrane filter before injection.[2]
-
Method 2: HPLC-PDA for Five Marker Compounds
This method focuses on the quantification of five specific marker compounds.
-
Instrumentation : HPLC system with a Photodiode Array (PDA) detector.[1]
-
Column : Phenomenex Gemini C18 (150 x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase : A gradient of 1% acetic acid in water (A) and acetonitrile (B).[1]
-
Flow Rate : 1.0 mL/min.[1]
-
Detection Wavelength : 321 nm.[1]
-
Sample Preparation :
-
Weigh 1.0 g of powdered root.
-
Add 10 mL of methanol.
-
Sonicate for 60 minutes at 50°C.
-
Repeat the extraction three times with fresh methanol.
-
Combine the filtrates and concentrate to 10 mL.
-
Filter through a 0.45-µm membrane filter before injection.[1]
-
Mandatory Visualizations
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the general workflow for the quantitative analysis of Angelica acutiloba root using HPLC.
Caption: Workflow for the Quantitative HPLC Analysis of Angelica acutiloba Root.
Logical Framework for Inter-Laboratory Validation
This diagram outlines the logical steps required to move from single-laboratory validated methods to a robust inter-laboratory validated method.
Caption: Logical Steps for an Inter-Laboratory Validation Study.
References
A Comparative Analysis of the Chemical Profiles of Wild vs. Cultivated Angelica acutiloba Root
For Researchers, Scientists, and Drug Development Professionals
The root of Angelica acutiloba, known as Tōki (当帰) in Japan, is a crucial component in traditional medicine. Its therapeutic efficacy is intrinsically linked to its complex chemical profile. With the increasing global demand, a significant portion of A. acutiloba is now cultivated. This guide provides a comparative study of the chemical profiles of wild versus cultivated Angelica acutiloba root, offering insights into the impact of cultivation on its phytochemical composition. Due to the limited direct comparative studies on wild versus cultivated A. acutiloba, this guide also draws insights from a closely related species, Angelica sinensis, to illustrate potential variations.
Executive Summary
Cultivation practices and environmental factors significantly influence the chemical composition of Angelica acutiloba root. While direct comparative data for wild versus cultivated A. acutiloba is scarce, studies on the closely related A. sinensis suggest that wild varieties may exhibit higher concentrations of key bioactive compounds, such as ligustilide (B1675387). Research on cultivated A. acutiloba from different regions further highlights the variability in chemical profiles, emphasizing the need for robust quality control in cultivated medicinal plants. This guide presents a synthesis of the available data, detailing the quantitative differences in major chemical constituents and providing the experimental protocols used for their analysis.
Data Presentation: Chemical Constituent Comparison
The following tables summarize the quantitative data on the key chemical constituents of Angelica species, drawing comparisons between wild and cultivated sources where available, and highlighting regional variations for cultivated A. acutiloba.
Table 1: Comparative Analysis of Key Chemical Constituents in Wild vs. Cultivated Angelica sinensis (Illustrative for Angelica Genus)
| Compound | Wild A. sinensis (mg/g) | Cultivated A. sinensis (mg/g) | Key Observation |
| Ligustilide | Higher Content | Lower Content | Wild varieties show significantly higher levels of this key bioactive compound.[1] |
| Coniferyl ferulate | Higher Content | Lower Content | Another compound found in greater abundance in wild specimens.[1] |
| Ferulic acid | Lower Content | Higher Content | Cultivated varieties may have higher concentrations of ferulic acid.[1] |
| Senkyunolide I & H | Lower Content | Higher Content | These compounds were found to be more abundant in cultivated samples.[1] |
| 3-n-butylphthalide | Lower Content | Higher Content | Cultivation appears to favor the production of this phthalide.[1] |
Note: This data is for Angelica sinensis and serves as an illustrative example of the potential differences between wild and cultivated Angelica species.
Table 2: Chemical Composition of Cultivated Angelica acutiloba from Different Origins
| Compound | A. acutiloba (Japan) | A. acutiloba (China) | A. acutiloba (Vietnam - Acclimatized) |
| Chlorogenic Acid (mg/g) | - | - | Present |
| Ferulic Acid (mg/g) | - | - | Lower concentration compared to A. sinensis |
| Scopoletin (mg/g) | - | - | Present |
| Xanthotoxin (mg/g) | - | - | Present |
| Ligustilide (mg/g) | - | - | Lower concentration compared to A. sinensis |
Note: Quantitative data for direct comparison of the same compounds across all regions from a single study is limited. The presence of certain compounds in Vietnamese-acclimatized A. acutiloba has been noted, with concentrations of ferulic acid and ligustilide being about 10 times lower than in A. sinensis.[2]
Table 3: Major Volatile Components in Cultivated Angelica acutiloba Root
| Compound | Relative Content (%) |
| (Z)-Ligustilide | 22.8% - 94.9% |
| Butylidene phthalide | 19.5% |
Note: The relative content of volatile components can vary significantly. (Z)-ligustilide is consistently reported as a major constituent.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Angelica species' chemical profiles.
Sample Preparation and Extraction for HPLC Analysis
-
Objective: To extract a broad range of chemical constituents for High-Performance Liquid Chromatography (HPLC) analysis.
-
Methodology:
-
Drying and Pulverization: The fresh roots of Angelica acutiloba are shade-dried and then ground into a fine powder. The powder is passed through a sieve to ensure uniform particle size.
-
Extraction: A precisely weighed amount of the powdered root (e.g., 1.0 g) is placed in a flask. A solvent, typically 70% ethanol (B145695) or methanol (B129727) (e.g., 10 mL), is added.[2]
-
Sonication: The mixture is subjected to ultrasonication for a specified period (e.g., 45-60 minutes) at a controlled temperature (e.g., room temperature or 50°C).[2] This process uses ultrasonic waves to disrupt cell walls and enhance the extraction of phytochemicals.
-
Filtration and Concentration: The resulting extract is filtered through a membrane filter (e.g., 0.45 µm) to remove solid particles. For some analyses, the filtrate may be concentrated under a stream of nitrogen gas.[2]
-
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
-
Objective: To separate, identify, and quantify the concentration of specific marker compounds in the Angelica acutiloba root extract.
-
Methodology:
-
Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or a Photodiode Array (PDA) detector is used.
-
Chromatographic Column: A C18 column is commonly employed for the separation of the chemical constituents.
-
Mobile Phase: A gradient elution is typically used, consisting of a mixture of solvents such as acetonitrile (B52724) and water containing a small percentage of an acid (e.g., 0.1% formic acid or 1% acetic acid) to improve peak shape and resolution.
-
Detection: The DAD/PDA detector is set to monitor specific wavelengths corresponding to the maximum absorbance of the target compounds.
-
Quantification: The concentration of each compound is determined by comparing its peak area to a calibration curve generated from known concentrations of pure standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis
-
Objective: To identify and quantify the volatile components, particularly essential oils, in Angelica acutiloba root.
-
Methodology:
-
Instrumentation: A GC-MS system is used, which couples a gas chromatograph for separation with a mass spectrometer for detection and identification.
-
Sample Introduction: The volatile compounds are introduced into the GC, often after extraction (e.g., steam distillation) or by using headspace solid-phase microextraction (HS-SPME).
-
Chromatographic Separation: A capillary column with a suitable stationary phase is used to separate the volatile compounds based on their boiling points and polarity.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to a spectral library.
-
Quantification: The relative percentage of each component is typically calculated based on the peak area in the total ion chromatogram.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for HPLC Analysis of Angelica acutiloba Root.
Caption: Workflow for GC-MS Analysis of Volatile Compounds.
Conclusion
References
Unveiling the Neuroprotective Potential of Angelica acutiloba Extract: A Comparative Guide to its Mechanism of Action in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of Angelica acutiloba extract in combating neuroinflammation. For a thorough comparative perspective, its efficacy is juxtaposed with other well-researched natural compounds known for their anti-neuroinflammatory properties. All quantitative data is presented in structured tables, and detailed experimental protocols for key validation assays are provided. Furthermore, intricate signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions.
Comparative Analysis of Anti-Neuroinflammatory Activity
Angelica acutiloba, a perennial herb native to Japan, has long been a staple in traditional medicine. Modern scientific inquiry has begun to validate its use, particularly in the context of neuroinflammation, a key pathological feature in a host of neurodegenerative diseases. The therapeutic potential of Angelica acutiloba extract is largely attributed to its rich profile of bioactive compounds, including Z-ligustilide, falcarindiol, and bergaptol.[1]
To objectively assess the potency of Angelica acutiloba's constituents, their inhibitory concentrations (IC50) on key inflammatory mediators were compared with those of other notable anti-neuroinflammatory agents, curcumin (B1669340) and resveratrol. It is important to note that the following data is compiled from various independent studies, and direct head-to-head comparative research under identical experimental conditions is limited.
| Compound/Extract | Target | Cell Line | IC50 Value | Reference |
| From Angelica acutiloba | ||||
| Z-Ligustilide | Prostaglandin E2 (PGE2) | RAW264.7 Macrophages | 1.05 µM | [1] |
| Nitric Oxide (NO) | RAW264.7 Macrophages | 8.45 µM | [1] | |
| Falcarindiol | Prostaglandin E2 (PGE2) | RAW264.7 Macrophages | 15.2 µM | [1] |
| Nitric Oxide (NO) | RAW264.7 Macrophages | 23.8 µM | [1] | |
| Bergaptol | Prostaglandin E2 (PGE2) | RAW264.7 Macrophages | 21.8 µM | [1] |
| Nitric Oxide (NO) | RAW264.7 Macrophages | > 50 µM | [1] | |
| Alternative Agents | ||||
| Curcumin | Nitric Oxide (NO) | BV-2 Microglia | ~5 µM | [2] |
| TNF-α | BV-2 Microglia | ~5 µM | [3] | |
| IL-6 | BV-2 Microglia | ~5 µM | [3] | |
| Resveratrol | Nitric Oxide (NO) | RAW264.7 Macrophages | ~25 µM | [4] |
| TNF-α | RAW264.7 Macrophages | ~25 µM | [4] | |
| IL-6 | RAW264.7 Macrophages | ~25 µM | [4] |
Core Mechanism of Action: A Three-Pronged Approach
The anti-neuroinflammatory effects of Angelica acutiloba extract are primarily mediated through the modulation of three key signaling pathways:
-
Inhibition of the NF-κB Signaling Pathway: The extract and its active compounds, particularly Z-ligustilide, have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB).[5] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS). By preventing the translocation of NF-κB into the nucleus, Angelica acutiloba effectively dampens the inflammatory cascade at its source.
-
Modulation of the MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes kinases such as ERK, JNK, and p38, is another pivotal regulator of the inflammatory response. Overactivation of this pathway is a hallmark of neuroinflammation. Evidence suggests that constituents of Angelica acutiloba can inhibit the phosphorylation of these MAPK proteins, thereby blocking downstream inflammatory signaling.[6]
-
Activation of the Nrf2/HO-1 Antioxidant Pathway: Beyond its direct anti-inflammatory actions, Angelica acutiloba extract also bolsters the cellular antioxidant defense system.[1] Its components can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that upregulates the expression of antioxidant enzymes.[7] A key target of Nrf2 is Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and cytoprotective properties.[8]
Visualizing the Molecular Mechanisms
To illustrate the intricate molecular pathways influenced by Angelica acutiloba extract, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Angelica acutiloba in neuroinflammation.
References
- 1. Anti-inflammatory Activity of Constituents Isolated from Aerial Part of Angelica acutiloba Kitagawa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Curcumin alleviates LPS-induced inflammation and oxidative stress in mouse microglial BV2 cells by targeting miR-137-3p/NeuroD1 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Resveratrol inhibits LPS-induced inflammation through suppressing the signaling cascades of TLR4-NF-κB/MAPKs/IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligustilide attenuates vascular inflammation and activates Nrf2/HO-1 induction and, NO synthesis in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Z-ligustilide ameliorated ultraviolet B-induced oxidative stress and inflammatory cytokine production in human keratinocytes through upregulation of Nrf2/HO-1 and suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro Anti-Cancer Efficacy of Angelica acutiloba and Angelica gigas Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro anti-cancer activities of two closely related but distinct medicinal plants, Angelica acutiloba and Angelica gigas. While both are recognized in traditional medicine for their therapeutic properties, their efficacy and mechanisms of action against cancer cells exhibit notable differences, largely attributable to their unique phytochemical profiles. This document summarizes key experimental findings, presents quantitative data for objective comparison, and details the experimental protocols utilized in the cited studies.
Executive Summary
Both Angelica acutiloba and Angelica gigas extracts have demonstrated significant anti-cancer properties in vitro. Angelica gigas appears to have a broader spectrum of activity documented against various cancer cell lines, with its primary active compounds, decursin (B1670152) and decursinol (B1670153) angelate, inducing apoptosis and cell cycle arrest. In contrast, research on Angelica acutiloba highlights its ability to induce pyroptosis, a form of programmed cell death, in lung cancer cells through the activation of the NF-κB/NLRP3 pathway. A direct comparison of cytotoxic potency is challenging due to the lack of studies using standardized extracts on the same cancer cell lines. However, the available data suggests that both species are promising sources for the development of novel anti-cancer agents.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the in vitro anti-cancer activity of Angelica acutiloba and Angelica gigas extracts and their active compounds.
Table 1: In Vitro Anti-Cancer Activity of Angelica acutiloba
| Cancer Cell Line | Extract/Compound | Concentration | Effect | Citation |
| A549 (Lung) | Kaempferol-3-O-α-L-(4″-E-p-coumaroyl)-rhamnoside (KAE) | 100 μM | Inhibition of viability, proliferation, and migration | [1][2] |
| A549 (Lung) | Platanoside (PLA) | 50 μM and 100 μM | Inhibition of viability, proliferation, and migration | [1][2] |
Table 2: In Vitro Anti-Cancer Activity of Angelica gigas
| Cancer Cell Line | Extract/Compound | ED50/IC50/EC50 | Effect | Citation |
| HeLa S3 (Cervical) | Ethanol Extract Fraction | 8 µg/mL (ED50) | Anticancer activity | [3] |
| Hep G2 (Liver) | Ethanol Extract Fraction | 9 µg/mL (ED50) | Anticancer activity | [3] |
| K-562 (Leukemia) | Ethanol Extract Fraction | 16 µg/mL (ED50) | Anticancer activity | [3] |
| LNCaP (Prostate) | Ethanol Extract | Not specified | Reduced viability and colony formation | [4][5] |
| PC3 (Prostate) | Ethanol Extract | Not specified | Reduced viability and colony formation | [6][7] |
| DU145 (Prostate) | Ethanol Extract | Not specified | Reduced viability and colony formation | [6][7] |
| HeLa (Cervical) | Solid Dispersion Extract | Not specified | Decreased cell viability, induced apoptosis | [8] |
Comparative Analysis of Bioactive Compounds and Mechanisms of Action
The distinct anti-cancer activities of Angelica acutiloba and Angelica gigas can be attributed to their differing primary bioactive constituents.
Angelica acutiloba : The anti-cancer effects observed in lung cancer cells are primarily linked to the flavonoids kaempferol-3-O-α-L-(4″-E-p-coumaroyl)-rhamnoside (KAE) and platanoside (PLA) .[1] These compounds induce pyroptosis, an inflammatory form of programmed cell death, by activating the NF-κB/NLRP3 inflammasome pathway .[1][2][9] This leads to the release of pro-inflammatory cytokines and subsequent cancer cell death.
Angelica gigas : The potent anti-cancer activity of this species is largely attributed to the coumarin (B35378) compounds decursin and decursinol angelate .[6] These molecules have been shown to induce apoptosis (a non-inflammatory form of programmed cell death) and cell cycle arrest , primarily at the G0/G1 or G2/M phase, in various cancer cell lines.[4][8] The mechanism often involves the regulation of key proteins in cell survival and proliferation pathways.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for assessing the in vitro anti-cancer activity of plant extracts.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the studies of Angelica acutiloba and Angelica gigas extracts.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Treatment : The cell culture medium is replaced with fresh medium containing various concentrations of the plant extract or isolated compounds. Control wells receive the vehicle (e.g., DMSO) at the same concentration as the treated wells.
-
Incubation : The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : A solution of MTT (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Cell viability is calculated as a percentage of the control, and the half-maximal inhibitory concentration (IC50) or effective concentration (EC50/ED50) is determined from the dose-response curve.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction : Cells are treated with the plant extract for a designated time, then lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : The membrane is incubated with a primary antibody specific to the protein of interest (e.g., antibodies against NF-κB, NLRP3, Bcl-2, Bax, etc.) overnight at 4°C.
-
Secondary Antibody Incubation : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis : The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting : Cells are treated with the plant extract, and both floating and adherent cells are collected.
-
Staining : The cells are washed and resuspended in a binding buffer containing Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters and stains the DNA of cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
Flow Cytometry Analysis : The stained cells are analyzed using a flow cytometer.
-
Data Interpretation : The cell population is gated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Conclusion
The in vitro anti-cancer activities of Angelica acutiloba and Angelica gigas extracts are supported by a growing body of scientific evidence. While both demonstrate significant potential, their distinct chemical compositions lead to different mechanisms of action against cancer cells. A. gigas, with its well-studied compounds decursin and decursinol angelate, shows a broader range of reported activity against various cancer types through apoptosis and cell cycle arrest. A. acutiloba, on the other hand, presents a unique mechanism of inducing pyroptosis in lung cancer cells.
For future research, it is imperative to conduct direct comparative studies on a panel of cancer cell lines using standardized extracts of both plants. This will provide a clearer understanding of their relative potency and selectivity, paving the way for the potential development of these traditional remedies into effective, modern anti-cancer therapies.
References
- 1. Angelica acutiloba Kitagawa flower induces A549 cell pyroptosis via the NF-κB/NLRP3 pathway for anti-lung cancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Anticancer Activity from the Root of Angelica gigas In Vitro -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor mechanism of combination of Angelica gigas and Torilis japonica in LNCaP prostate cancer cells via G1 arrest and inhibition of Wnt/β-catenin and androgen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cancer Chemoprevention with Korean Angelica: Active Compounds, Pharmacokinetics, and Human Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo anti-cancer activity of Korean Angelica gigas and its major pyranocoumarin decursin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement in antiproliferative activity of Angelica gigas Nakai by solid dispersion formation via hot-melt extrusion and induction of cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angelica acutiloba Kitagawa flower induces A549 cell pyroptosis via the NF-κB/NLRP3 pathway for anti-lung cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Angelica Acutiloba Root Extract: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, the proper disposal of Angelica Acutiloba Root Extract is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential information on the safe handling and disposal of this botanical extract, based on available safety data.
Summary of Hazards
This compound, particularly in the form of essential oil or CO2 extract, presents several hazards that must be considered for its disposal. Understanding these hazards is the first step in a safe disposal process.
| Hazard Classification | Description | Associated Precautionary Statements (GHS-US) |
| Flammable Liquid | The extract can be a flammable liquid and vapor.[1][2][3] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1] P233: Keep container tightly closed. P240: Ground/Bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment.[1] P242: Use only non-sparking tools. P243: Take precautionary measures against static discharge.[1] |
| Skin and Eye Irritant | Causes skin irritation and can cause serious eye irritation.[1][3][4][5] May cause an allergic skin reaction.[2][3] | P264: Wash skin thoroughly after handling.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing.[4] |
| Respiratory Irritant | May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] |
| Harmful if Swallowed | Harmful if swallowed.[4] May be fatal if swallowed and enters airways.[2][3] | P270: Do not eat, drink or smoke when using this product.[4] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor/if you feel unwell.[4] P330: Rinse mouth.[4] P331: Do NOT induce vomiting.[2] |
| Hazardous to the Aquatic Environment | Toxic to aquatic life with long-lasting effects.[3][4][5] | P273: Avoid release to the environment.[3] |
Disposal Procedures
The disposal of this compound must be handled as hazardous waste.[2] Always adhere to local, state, provincial, and federal regulations.[4][5]
Step 1: Containment
-
Ensure the waste extract is stored in a properly labeled, sealed, and non-reactive container.[1]
-
If the extract was spilled, absorb it with an inert material (e.g., sand, diatomaceous earth) and place the absorbent material into a suitable disposal container.[5]
Step 2: Labeling
-
Clearly label the waste container as "Hazardous Waste" and include the name "this compound."
-
Note the associated hazards on the label (e.g., Flammable, Irritant, Environmentally Hazardous).
Step 3: Storage
-
Store the waste container in a designated, well-ventilated, and cool area away from ignition sources.[1]
-
Ensure the storage area is secure and inaccessible to unauthorized personnel.
Step 4: Professional Disposal
-
Contact a licensed hazardous waste disposal company to arrange for pickup and proper disposal.
-
Do not pour this compound down the drain or dispose of it in regular trash.[2] This is to prevent environmental contamination, particularly to aquatic life.[3][4][5]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for the extract.
Step 5: Decontamination
-
Thoroughly decontaminate any lab equipment that has come into contact with the extract using appropriate cleaning agents.
-
Dispose of any contaminated personal protective equipment (PPE), such as gloves, as hazardous waste.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for the product you are using and adhere to all applicable local, state, and federal regulations for hazardous waste disposal.
References
Personal protective equipment for handling ANGELICA ACUTILOBA ROOT EXTRACT
For researchers, scientists, and drug development professionals, ensuring safe handling of botanical extracts like Angelica Acutiloba Root Extract is paramount. This document provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risks in the laboratory.
Hazard Summary
This compound may present the following hazards:
-
Flammability: The extract can be a flammable liquid and vapor.[1]
-
Irritation: It may cause skin, eye, and respiratory irritation.[1][2][3]
-
Allergic Reaction: May cause an allergic skin reaction.[4]
-
Photosensitivity: The plant contains furocoumarins, which can increase skin sensitivity to sunlight and may lead to dermatitis.[5]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound.
| Protection Type | Equipment | Specification/Standard |
| Eye Protection | Safety glasses with side shields or goggles | Approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material. |
| Respiratory Protection | Air-purifying respirator | In case of insufficient ventilation, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[3] |
| Body Protection | Laboratory coat or protective clothing | To prevent skin contact. |
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a laboratory fume hood, to minimize inhalation of vapors or dust.[1][3]
-
Ignition Sources: Keep the extract away from heat, sparks, open flames, and other ignition sources.[1][4][6] Use non-sparking tools and explosion-proof equipment.[1][6]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1][6]
-
Personal Hygiene: Wash hands thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[2][3] Remove and wash contaminated clothing before reuse.[1]
-
Avoid Contact: Avoid direct contact with skin and eyes.[1]
Disposal Plan:
-
Dispose of waste materials and contaminated items at an authorized site in accordance with local, state, and federal regulations.[1][2]
-
Do not allow the product to enter sewers or public waters.[2][3]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
